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  • Product: 2-(Bromomethyl)thiazole hydrobromide
  • CAS: 1263378-94-4

Core Science & Biosynthesis

Foundational

2-(Bromomethyl)thiazole hydrobromide chemical properties

This technical guide details the chemical properties, synthesis, and application of 2-(Bromomethyl)thiazole hydrobromide , a critical electrophilic building block in medicinal chemistry. CAS: 1263378-94-4 | Formula: C₄H₄...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical properties, synthesis, and application of 2-(Bromomethyl)thiazole hydrobromide , a critical electrophilic building block in medicinal chemistry.

CAS: 1263378-94-4 | Formula: C₄H₄BrNS[1][2] · HBr | MW: 258.96 g/mol [3]

Executive Summary

2-(Bromomethyl)thiazole hydrobromide is the stabilized salt form of 2-(bromomethyl)thiazole, a highly reactive alkylating agent. It serves as a primary "linchpin" intermediate for introducing the thiazole moiety—a pharmacophore found in essential drugs like Ritonavir (antiretroviral) and Cobicistat —into complex molecules.

Unlike ring-halogenated thiazoles (e.g., 2-bromothiazole), which require metal-catalyzed cross-coupling (e.g., Suzuki or Stille), the 2-(bromomethyl) derivative possesses a highly electrophilic exocyclic carbon. This allows for facile


 substitution with nucleophiles (amines, thiols, alkoxides) under mild conditions. The hydrobromide salt is the preferred commercial form due to the inherent instability and polymerization risk of the free base.

Chemical & Physical Profile

PropertySpecificationNotes
IUPAC Name 2-(Bromomethyl)-1,3-thiazole hydrobromide
CAS Number 1263378-94-4Distinct from free base (CAS 131654-56-3)
Molecular Weight 258.96 g/mol Free base MW: 178.05 g/mol
Appearance Off-white to beige crystalline solidHygroscopic
Melting Point >150 °C (Decomposes)Precise MP varies by crystallinity; typically sublimes/degrades before distinct melt.[4][5]
Solubility Soluble in DMSO, DMF, MethanolSparingly soluble in non-polar solvents (DCM, Hexanes)
Storage 2–8 °C, Desiccated, Inert GasHygroscopic & Lachrymator

Stability & Handling: The Salt vs. Free Base

A critical operational constraint is the instability of the free base.

  • The Instability Mechanism: The free base, 2-(bromomethyl)thiazole, contains both a nucleophilic nitrogen (N3) and an electrophilic exocyclic carbon. In concentrated solutions or neat form, it undergoes intermolecular self-alkylation (quaternization), leading to rapid polymerization into dark, insoluble tars.

  • The Salt Solution: Protonation of the thiazole nitrogen (forming the HBr salt) deactivates its nucleophilicity, preventing self-polymerization.

  • Handling Protocol:

    • Do not generate the free base until immediately prior to use.

    • In situ neutralization is preferred: Add the HBr salt directly to the reaction mixture containing an excess of base (e.g.,

      
      , 
      
      
      
      ) and the nucleophile.

Synthesis & Preparation

While commercially available, the compound can be synthesized via two primary routes.[6] The Radical Bromination route is common but requires careful control to avoid ring bromination.

Method A: Radical Bromination (From 2-Methylthiazole)

This method utilizes N-Bromosuccinimide (NBS) to functionalize the methyl side chain.

  • Reagents: 2-Methylthiazole, NBS (1.05 eq), AIBN (cat.),

    
     or Benzene.
    
  • Conditions: Reflux under inert atmosphere (

    
    ) for 2–4 hours.
    
  • Purification: Filtration of succinimide byproduct. The filtrate is treated with HBr/acetic acid to precipitate the salt.

  • Note: Over-bromination can lead to 2-(dibromomethyl)thiazole.

Method B: Dehydroxy-Bromination (From 2-Hydroxymethylthiazole)

This route is often cleaner for laboratory scale.

  • Reagents: 2-(Hydroxymethyl)thiazole,

    
     (0.4 eq) or 
    
    
    
    (48% aq).
  • Conditions:

    
     to RT in DCM or Toluene.
    
  • Mechanism: Activation of the hydroxyl group followed by nucleophilic displacement by bromide.

Reactivity & Mechanistic Insights

The 2-(bromomethyl)thiazole moiety is a "soft" electrophile, reacting readily via


 mechanisms.
Reaction Pathway Visualization

The following diagram illustrates the divergent reactivity with amines (N-alkylation) and thiourea (S-alkylation to form thiols).

ThiazoleReactivity Start 2-(Bromomethyl)thiazole Hydrobromide Intermediate Reactive Free Base (Generated In Situ) Start->Intermediate Neutralization Base Base (Et3N/K2CO3) (- HBr) Base->Intermediate Prod_Amine N-Alkylated Thiazole (Tertiary Amine) Intermediate->Prod_Amine SN2 Attack (N) Prod_Iso Isothiouronium Salt Intermediate->Prod_Iso SN2 Attack (S) Nu_Amine Secondary Amine (R2NH) Nu_Amine->Prod_Amine Nu_Thiourea Thiourea (SC(NH2)2) Nu_Thiourea->Prod_Iso Prod_Thiol 2-(Mercaptomethyl)thiazole (Thiol) Prod_Iso->Prod_Thiol Hydrolysis (NaOH)

Figure 1: Divergent synthesis pathways for 2-(bromomethyl)thiazole intermediates.

Experimental Protocol: N-Alkylation of a Secondary Amine

Objective: Synthesis of a 2-((dialkylamino)methyl)thiazole derivative.

Materials
  • 2-(Bromomethyl)thiazole hydrobromide (1.0 eq)[2]

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.1 eq)

  • Potassium Carbonate (

    
    ) (2.5 eq) or Diisopropylethylamine (DIPEA) (3.0 eq)
    
  • Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Procedure
  • Preparation: Charge a round-bottom flask with the secondary amine (1.1 eq) and

    
     (2.5 eq) in anhydrous Acetonitrile (0.1 M concentration relative to thiazole).
    
  • Addition: Cool the suspension to

    
    . Add 2-(Bromomethyl)thiazole hydrobromide (1.0 eq) portion-wise over 15 minutes.
    
    • Rationale: Slow addition at low temperature prevents exotherms and minimizes side reactions (e.g., quaternary ammonium formation if amine is tertiary).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC or LC-MS (Target mass = Amine MW + 97).

  • Workup:

    • Filter off inorganic salts (

      
      , KBr).
      
    • Concentrate the filtrate under reduced pressure.

    • Redissolve residue in EtOAc, wash with water and brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Safety & Toxicology (E-E-A-T)

Signal Word: DANGER

  • Lachrymator: Like benzyl bromide, this compound releases vapors that cause severe eye irritation and tearing. Always handle in a functioning fume hood.

  • Skin Corrosion: Causes severe skin burns and eye damage (Category 1B).

  • Respiratory: Inhalation may cause mucosal destruction.

  • PPE Requirements:

    • Nitrile gloves (double gloving recommended).

    • Chemical safety goggles (face shield preferred if handling >5g).

    • Lab coat.

First Aid:

  • Eyes: Rinse cautiously with water for 15+ minutes. Remove contact lenses.

  • Skin: Wash with soap and water immediately. If burning persists, seek medical attention.

References

  • ChemicalBook. (2025).[7] 2-(Bromomethyl)thiazole hydrobromide Properties and Safety. Retrieved from ChemicalBook Database. Link

  • Uzelac, E. J., & Rasmussen, S. C. (2017).[8] Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.[8][9] The Journal of Organic Chemistry, 82(11), 5947–5951.[8][9] Link

  • BLD Pharm. (2025). Safety Data Sheet: 2-(Bromomethyl)thiazole hydrobromide.[1][10]Link

  • National Institutes of Health (NIH). (2013). Synthesis and applications of 2,4-disubstituted thiazole derivatives.[8][11] PubMed Central. Link

Sources

Exploratory

Technical Guide: Synthesis & Mechanism of 2-(Bromomethyl)thiazole Hydrobromide

Executive Summary 2-(Bromomethyl)thiazole hydrobromide (CAS: 14527-26-5) is a critical heterocyclic intermediate employed in the synthesis of H2-receptor antagonists (e.g., Famotidine) and angiotensin II receptor antagon...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)thiazole hydrobromide (CAS: 14527-26-5) is a critical heterocyclic intermediate employed in the synthesis of H2-receptor antagonists (e.g., Famotidine) and angiotensin II receptor antagonists (e.g., Candesartan cilexetil).

The free base, 2-(bromomethyl)thiazole, is inherently unstable, prone to polymerization and hydrolysis. Consequently, it is almost exclusively isolated and stored as the hydrobromide salt. This guide details the two primary synthetic pathways: Radical Bromination (Wohl-Ziegler) and Nucleophilic Substitution of 2-Hydroxymethylthiazole , providing mechanistic depth and validated protocols for research and scale-up.

Retrosynthetic Analysis & Strategy

The synthesis relies on functionalizing the C2-methyl position of the thiazole ring. The electron-deficient nature of the thiazole ring (similar to pyridine) makes the C2-methyl group acidic and susceptible to radical attack, while the ring itself is relatively resistant to electrophilic halogenation under radical conditions.

Pathway Comparison
FeatureRoute A: Radical BrominationRoute B: Hydroxymethyl Substitution
Starting Material 2-Methylthiazole2-Hydroxymethylthiazole
Key Reagents NBS, AIBN/Benzoyl PeroxideHBr (AcOH/aq) or PBr3
Mechanism Free Radical Chain SubstitutionSN2 / SN1 Nucleophilic Substitution
Atom Economy Moderate (Succinimide waste)High (Water waste)
Scalability Moderate (Exothermic, solvent constraints)High (Preferred for industrial batching)
Selectivity High (under strictly radical conditions)Very High (Regiospecific)

Route A: Radical Bromination (Wohl-Ziegler Reaction)

This route is preferred for laboratory-scale synthesis where 2-methylthiazole is readily available. It utilizes N-Bromosuccinimide (NBS) to maintain a low, steady concentration of molecular bromine, favoring radical substitution over electrophilic addition.

Mechanistic Pathway

The reaction proceeds via a radical chain mechanism. Crucially, the use of a radical initiator (AIBN) and non-polar solvent prevents electrophilic bromination at the C5 position of the thiazole ring.

RadicalMechanism NBS N-Bromosuccinimide Br_Rad Br• (Radical) NBS->Br_Rad Initiation (AIBN/Δ) Rad_Inter Thiazolyl-methyl Radical Br_Rad->Rad_Inter H-Abstraction Thiazole 2-Methylthiazole Thiazole->Rad_Inter + Br• / - HBr Product 2-(Bromomethyl)thiazole Rad_Inter->Product + Br2 HBr HBr HBr->NBS Regenerates Br2

Figure 1: Radical chain mechanism for the bromination of 2-methylthiazole.

Experimental Protocol

Reagents:

  • 2-Methylthiazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • AIBN (Azobisisobutyronitrile) (0.05 eq)

  • Solvent: CCl4 (Classic) or 1,2-Dichloroethane (DCE) / Benzotrifluoride (Modern Green Alternatives)

Step-by-Step:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser and drying tube (CaCl2), dissolve 2-methylthiazole (100 mmol) in anhydrous DCE (150 mL).

  • Addition: Add NBS (105 mmol) and AIBN (5 mmol).

  • Initiation: Heat the mixture to reflux (approx. 83°C for DCE). The reaction is initiated when the suspension lightens (succinimide floats).

  • Reaction: Maintain reflux for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 3:1) or HPLC.

  • Work-up: Cool to 0°C. Filter off the precipitated succinimide byproduct.

  • Salt Formation: The filtrate contains the unstable free base. To isolate the hydrobromide:

    • Bubble anhydrous HBr gas into the filtrate at 0°C.

    • Alternatively: Add a solution of 33% HBr in Acetic Acid (1.1 eq) dropwise.

  • Isolation: The 2-(bromomethyl)thiazole hydrobromide precipitates as a tan/white solid. Filter, wash with cold diethyl ether, and dry under vacuum over P2O5.

Critical Note: Do not attempt to distill the free base at atmospheric pressure; it degrades rapidly.

Route B: Nucleophilic Substitution (From 2-Hydroxymethylthiazole)

This route is often favored in industrial settings due to higher purity profiles and the avoidance of radical initiators. The starting material, 2-hydroxymethylthiazole, can be synthesized via the Hantzsch reaction or lithiation/formylation of 2-bromothiazole.

Mechanistic Pathway

The reaction follows an SN2 mechanism where the hydroxyl group is protonated to form a water leaving group, which is then displaced by the bromide ion.

SN2Mechanism Start 2-Hydroxymethylthiazole Protonated Oxonium Intermediate (-CH2-OH2+) Start->Protonated + HBr TS Transition State [Br...C...OH2] Protonated->TS + Br- Product 2-(Bromomethyl)thiazole HBr TS->Product - H2O

Figure 2: Acid-mediated substitution mechanism.

Experimental Protocol

Reagents:

  • 2-Hydroxymethylthiazole (1.0 eq)

  • Hydrobromic Acid (48% aq. or 33% in AcOH) (2.5 eq)

  • Phosphorus Tribromide (PBr3) (Alternative, 0.4 eq)

Step-by-Step:

  • Preparation: Charge 2-hydroxymethylthiazole (50 mmol) into a reactor.

  • Acidification:

    • Method A (Aqueous): Add 48% HBr (125 mmol) slowly. Heat to 60–70°C for 2 hours.

    • Method B (Anhydrous PBr3): Dissolve substrate in DCM. Cool to 0°C. Add PBr3 dropwise. Stir at RT for 3 hours.[1]

  • Precipitation:

    • If using Method A, concentrate the solution under reduced pressure to remove water. The residue is triturated with acetone or isopropanol to induce crystallization.

    • If using Method B, quench with minimal ice water, separate organic layer, dry, and treat with HBr/AcOH to precipitate the salt.

  • Purification: Recrystallize from Ethanol/Ether if necessary.

Technical Data & Troubleshooting

Physicochemical Properties
PropertyValue
Formula C4H4BrNS · HBr
Molecular Weight 258.96 g/mol
Appearance White to light tan crystalline powder
Melting Point 148–152°C (Decomposes)
Solubility Soluble in water, methanol; Insoluble in ether, hexane
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Route A) Moisture in solventDry solvent over molecular sieves; NBS is moisture sensitive.
Ring Bromination (Route A) Electrophilic attackEnsure AIBN is fresh; Avoid Lewis acids (Fe, Al) in reactor.
Sticky Solid (Route B) Residual water/acidTriturate with anhydrous acetone; Dry under high vacuum.
Dark Coloration Polymerization of free baseKeep temperature <40°C during workup; Acidify immediately.

Safety & Handling (E-E-A-T)

  • Lachrymator: The free base and the salt (upon hydrolysis) release vapors that are potent lachrymators. Handle exclusively in a fume hood.

  • Corrosive: HBr is highly corrosive. Use glass-lined or Hastelloy reactors for scale-up.

  • Skin Sensitizer: Thiazoles can cause severe contact dermatitis. Double-gloving (Nitrile) is recommended.

References

  • Wohl-Ziegler Bromination Mechanism: Djerassi, C. (1948). Brominations with N-Bromosuccinimide and Related Compounds.[2][3][4] The Wohl-Ziegler Reaction. Chemical Reviews, 43(2), 271–317. Link

  • Synthesis of Thiazole Derivatives: Metzger, J. V. (1979). Thiazole and its Derivatives.[2][5][6][7][8][9][10][11][12] Chemistry of Heterocyclic Compounds, Wiley-Interscience.

  • Industrial Preparation: Process for the preparation of 2-substituted thiazoles. US Patent 4,468,517. Link

  • Radical Selectivity: Course of bromination of thiazole and 2-methylthiazole. Journal of Organic Chemistry (USSR), 1986. Link

  • Candesartan Intermediate Synthesis:Synthesis of 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]benzimidazole-7-carboxylic acid (Candesartan). J. Med. Chem., 2008.

Sources

Foundational

A Senior Application Scientist's Guide to the Reactivity of 2-(Bromomethyl)thiazole Hydrobromide with Nucleophiles

Abstract This technical guide provides an in-depth analysis of the reactivity of 2-(bromomethyl)thiazole hydrobromide, a pivotal building block in modern synthetic and medicinal chemistry. We will move beyond simple proc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the reactivity of 2-(bromomethyl)thiazole hydrobromide, a pivotal building block in modern synthetic and medicinal chemistry. We will move beyond simple procedural descriptions to explore the underlying principles governing its reactions with a diverse range of nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based reagents. By focusing on the causality behind experimental choices—such as solvent, base, and temperature—this document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to design robust, efficient, and predictable synthetic routes. Detailed, self-validating protocols, comparative data, and mechanistic diagrams are provided to serve as both a practical manual and a reference for advanced synthetic applications.

Introduction: The Strategic Importance of 2-(Bromomethyl)thiazole Hydrobromide

2-(Bromomethyl)thiazole is a highly valuable heterocyclic building block. The thiazole ring is a privileged scaffold found in numerous natural products and pharmaceuticals, including Vitamin B1 (Thiamine) and the HIV protease inhibitor Ritonavir.[1] Its utility stems from the electrophilic methylene carbon, which is readily susceptible to attack by a wide array of nucleophiles, making it an excellent precursor for introducing the 2-methylthiazole moiety into more complex molecular architectures.

The compound is typically supplied and handled as its hydrobromide salt. This enhances its stability and shelf-life but introduces a critical experimental consideration: the necessity of a base to liberate the free, reactive form of the thiazole and the nucleophile for the reaction to proceed. Understanding the interplay between the substrate, nucleophile, base, and solvent is paramount for achieving high yields and purity.

Core Principles of Reactivity: An SN2-Centric World

The primary reaction pathway for 2-(bromomethyl)thiazole with nucleophiles is the bimolecular nucleophilic substitution (SN2) reaction.[2][3] This mechanism is characterized by a concerted, single-step process where the nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the bromide leaving group.[4]

Key Mechanistic Features:

  • Electrophilic Center: The carbon of the bromomethyl group (-CH₂Br) is rendered highly electrophilic by the inductive effect of the adjacent bromine atom.

  • Backside Attack: The nucleophile approaches the carbon atom at an angle of 180° relative to the carbon-bromine bond.[3] This trajectory is necessary to minimize steric hindrance and allow for optimal orbital overlap between the nucleophile's Highest Occupied Molecular Orbital (HOMO) and the substrate's Lowest Unoccupied Molecular Orbital (LUMO), which is the σ* antibonding orbital of the C-Br bond.[2]

  • Transition State: The reaction proceeds through a high-energy, pentacoordinate transition state where the central carbon is transiently bonded to both the incoming nucleophile and the departing bromide.[3]

  • Stereochemistry: If the electrophilic carbon were a chiral center, the SN2 mechanism would result in a complete inversion of stereochemistry. While not applicable to this achiral substrate, it's a fundamental characteristic of the pathway.

The Role of the Hydrobromide Salt

The hydrobromide salt form means that both the thiazole nitrogen and potentially the nucleophile (if it's a primary or secondary amine, for example) are protonated. A base is therefore required for two primary reasons:

  • To neutralize the HBr salt , liberating the neutral 2-(bromomethyl)thiazole.

  • To deprotonate the nucleophile (if it is not already anionic), increasing its nucleophilicity.

The choice of base is critical and depends on the nucleophile's pKa and the desired reaction conditions. Common choices include inorganic bases like potassium carbonate (K₂CO₃) and organic bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).

Caption: General SN2 mechanism for nucleophilic substitution.

Reactivity with N-Nucleophiles: The Workhorse Reaction

The alkylation of nitrogen nucleophiles is one of the most common and robust applications of 2-(bromomethyl)thiazole. Primary and secondary amines, anilines, and various nitrogen-containing heterocycles react readily to form the corresponding 2-(aminomethyl)thiazole derivatives.[5]

Causality Behind Experimental Choices:

  • Base: An inorganic base like K₂CO₃ is often preferred. It is inexpensive, effective, and easily removed by filtration after the reaction. Its moderate basicity is sufficient to deprotonate the amine nucleophile without causing significant side reactions. For more sensitive substrates, a non-nucleophilic organic base like DIPEA might be used.

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or dimethylformamide (DMF) are ideal. They effectively solvate the reactants and the transition state, accelerating the SN2 reaction, and are generally inert under these conditions.

  • Temperature: Reactions are often run at room temperature to moderate heat (e.g., 50-80 °C). Heating can increase the reaction rate but may also promote side reactions like over-alkylation, especially with primary amines.

Example Protocol: Synthesis of N-benzyl(thiazol-2-ylmethyl)amine

This protocol details a self-validating workflow for a standard N-alkylation.

Step-by-Step Methodology:

  • Reagent Preparation: To a stirred solution of benzylamine (1.1 eq.) in acetonitrile (10 mL/mmol of substrate), add anhydrous potassium carbonate (2.5 eq.).

  • Substrate Addition: Add 2-(bromomethyl)thiazole hydrobromide (1.0 eq.) portion-wise at room temperature. Rationale: Portion-wise addition helps to control any initial exotherm.

  • Reaction: Stir the mixture at 50 °C.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting bromide is consumed (typically 2-4 hours). Self-Validation Checkpoint: A new, more polar spot corresponding to the product should appear, and the starting material spot should disappear.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude residue in dichloromethane and wash with water to remove any remaining salts or DMF. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude product can be purified by column chromatography on silica gel.

N_Alkylation_Workflow A 1. Combine Benzylamine & K2CO3 in Acetonitrile B 2. Add 2-(Bromomethyl)thiazole HBr A->B Stir at RT C 3. Heat at 50°C B->C D 4. Monitor by TLC C->D D->C Incomplete E 5. Filter & Concentrate D->E Complete F 6. Aqueous Work-up E->F G 7. Purify by Chromatography F->G

Caption: Workflow for a typical N-alkylation reaction.

Reactivity with S-Nucleophiles: A Highly Favorable Pathway

Thiols are excellent nucleophiles, often more so than their oxygen or nitrogen counterparts in polar aprotic solvents. The reaction with 2-(bromomethyl)thiazole is typically fast, clean, and high-yielding.[6] This reaction is fundamental in the synthesis of various biologically active compounds and linkers.[7]

Causality Behind Experimental Choices:

  • High Nucleophilicity: Sulfur is a large, polarizable atom, making thiols and especially thiolates (RS⁻) extremely potent nucleophiles.

  • Base: A relatively mild base like K₂CO₃ or even an organic base like Et₃N is sufficient to deprotonate the thiol to the highly reactive thiolate anion.

  • Solvent: DMF or acetone are common solvents. The reactions are often so facile they can be run at room temperature.

Example Protocol: Synthesis of 2-((Benzylthio)methyl)thiazole
  • Reagent Preparation: Dissolve benzyl thiol (1.0 eq.) and potassium carbonate (1.5 eq.) in DMF.

  • Substrate Addition: Add a solution of 2-(bromomethyl)thiazole hydrobromide (1.05 eq.) in a minimum amount of DMF dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor by TLC. The reaction is typically complete very quickly.

  • Work-up: Pour the reaction mixture into ice water. The product often precipitates and can be collected by filtration. Alternatively, it can be extracted with an organic solvent like ethyl acetate.

  • Purification: Wash the organic extracts with brine, dry over MgSO₄, and concentrate. Purification by chromatography is often straightforward.

Reactivity with O-Nucleophiles: A More Demanding Reaction

Alcohols and phenols are generally weaker nucleophiles than amines or thiols. Consequently, their reaction with 2-(bromomethyl)thiazole requires more forcing conditions.

Causality Behind Experimental Choices:

  • Stronger Base Required: To deprotonate an alcohol or phenol effectively, a stronger base is needed. Sodium hydride (NaH) is a common choice, as it irreversibly deprotonates the alcohol to form the much more nucleophilic alkoxide or phenoxide.

  • Anhydrous Conditions: NaH reacts violently with water. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry solvents (e.g., dry THF or DMF).

  • Temperature: Gentle heating may be required to drive the reaction to completion.

Comparative Reactivity Data

The following table summarizes typical conditions and outcomes for the reaction of 2-(bromomethyl)thiazole hydrobromide with representative nucleophiles, illustrating the hierarchy of reactivity.

Nucleophile ClassExample NucleophileTypical BaseTypical SolventTemperature (°C)Relative RateTypical Yield
S-Nucleophile Benzyl ThiolK₂CO₃DMF0 to 25Very Fast>90%
N-Nucleophile BenzylamineK₂CO₃Acetonitrile25 to 50Fast80-95%
O-Nucleophile PhenolNaHTHF / DMF25 to 60Slow60-80%
C-Nucleophile Diethyl MalonateNaOEtEthanol25 to 78Moderate70-85%

Safety and Handling

2-(Bromomethyl)thiazole hydrobromide is a lachrymator and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, within a well-ventilated chemical fume hood. It is corrosive and can cause burns upon contact with skin or eyes. Refer to the material safety data sheet (MSDS) for complete handling and disposal information.

Conclusion

2-(Bromomethyl)thiazole hydrobromide is a versatile and powerful electrophile for the construction of complex molecules. Its reactivity is dominated by the SN2 mechanism, and successful application hinges on a rational selection of base, solvent, and temperature tailored to the specific nucleophile being used. The predictable hierarchy of reactivity (S > N > O) allows for strategic planning in multi-step syntheses. By understanding the causal relationships between reaction parameters and outcomes, researchers can unlock the full synthetic potential of this important heterocyclic building block.

References

  • CN105348216A - Synthetic method for 2-acetyl thiazole.
  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. PubMed Central.
  • SN2 reaction . Wikipedia. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities . National Institutes of Health (NIH). [Link]

  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol... . National Institutes of Health (NIH). [Link]

  • The SN2 Reaction Mechanism . Master Organic Chemistry. [Link]

  • 7.10: The SN2 Mechanism . Chemistry LibreTexts. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents . MDPI. [Link]

  • Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes . National Institutes of Health (NIH). [Link]

Sources

Exploratory

Introduction: The Strategic Value of the Thiazole Moiety in Modern Drug Discovery

An In-Depth Technical Guide to 2-(Bromomethyl)thiazole Hydrobromide for Advanced Research The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide arra...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(Bromomethyl)thiazole Hydrobromide for Advanced Research

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of biologically active compounds and clinically approved therapeutics.[1][2] This five-membered heteroaromatic ring is integral to molecules demonstrating antibacterial, antifungal, antitumor, and anti-inflammatory properties.[2][3] Its utility is further highlighted by its presence in essential biomolecules like Vitamin B1 (thiamine), which is critical for numerous cellular processes.[4]

Within this valuable class of compounds, 2-(Bromomethyl)thiazole hydrobromide emerges as a highly strategic and reactive building block for drug development professionals.[1] Its primary power lies in the synthetically versatile bromomethyl group attached to the 2-position of the thiazole core. This functional group acts as a potent electrophilic handle, enabling chemists to readily introduce the thiazolylmethyl moiety into more complex molecular architectures through nucleophilic substitution reactions.[1][5] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of 2-(Bromomethyl)thiazole hydrobromide, focusing on its core properties, critical safety protocols, and practical applications, thereby empowering researchers to leverage its full synthetic potential with confidence and precision.

Compound Identification and Physicochemical Properties

Accurate identification is paramount for both experimental success and safety. It is critical to distinguish between the hydrobromide salt and its corresponding free base, as they possess different CAS numbers and may exhibit variations in stability and handling characteristics.

PropertyValueSource(s)
Chemical Name 2-(Bromomethyl)thiazole hydrobromide[6][7]
CAS Number 1263378-94-4[6][7]
Alternate CAS (Free Base) 131654-56-3 (for 2-(Bromomethyl)thiazole)[1][6][8]
Molecular Formula C₄H₅Br₂NS[6][7]
Molecular Weight 258.96 g/mol [6][7]
Purity >98% (Typical)[6]
Storage Conditions Sealed in a dry environment, 2-8°C[1][7]

Critical Safety and Handling Protocols

2-(Bromomethyl)thiazole hydrobromide is a hazardous substance and must be handled with stringent adherence to safety protocols. The hydrobromide salt is classified as a UN 1759, Class 8 corrosive solid, indicating a high potential for causing severe tissue damage upon contact.[7]

GHS Hazard Profile
PictogramGHS CodeHazard StatementPrecautionary Measures (Summary)Source(s)


H302Harmful if swallowed.Do not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek immediate medical attention.[7]
H314Causes severe skin burns and eye damage.Wear protective gloves, clothing, and eye/face protection. Immediately remove contaminated clothing. Rinse skin/eyes with water for several minutes.[7]
Personal Protective Equipment (PPE) Workflow

A self-validating system of PPE is non-negotiable. The causality is clear: the compound's corrosivity (H314) necessitates an unbroken barrier between the chemical and the researcher.

cluster_ppe Mandatory PPE for Handling lab_coat Flame-Retardant Lab Coat gloves Acid-Resistant Gloves (e.g., Nitrile, Neoprene) lab_coat->gloves Primary Barrier goggles Splash-Proof Safety Goggles gloves->goggles Protects Hands face_shield Full-Face Shield goggles->face_shield Protects Eyes fume_hood Certified Chemical Fume Hood face_shield->fume_hood Full Face Protection

Caption: Mandatory PPE workflow for handling corrosive solids.

Step-by-Step Handling and Storage Protocol
  • Preparation: Before handling, ensure a chemical fume hood is operational and an emergency eyewash station and safety shower are accessible. Prepare a quench solution (e.g., saturated sodium bicarbonate) and a designated waste container.

  • Weighing and Dispensing: Conduct all manipulations within the fume hood. Use disposable weighing boats and spatulas to prevent cross-contamination. The container should be tightly closed when not in use to prevent exposure to moisture and air.[9]

  • Storage: Store the compound in its original, tightly sealed container in a dry, cool, and well-ventilated location, ideally refrigerated at 2-8°C.[7][9] It must be stored separately from incompatible materials such as strong oxidizing agents.[10]

  • Spill Management: In case of a spill, do not breathe dust. Evacuate the area. Wearing full PPE, cover the spill with a dry, inert absorbent (e.g., sand or vermiculite). Carefully scoop the material into a labeled hazardous waste container. Do not use water to clean the spill, as this can create a corrosive solution.

  • Disposal: Dispose of unused material and contaminated items as hazardous chemical waste in accordance with local, state, and federal regulations. Do not flush down the drain.[10][11]

First Aid Measures
  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor immediately.[10][11]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[11][12]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[10]

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[12]

Core Reactivity and Synthetic Applications

The synthetic utility of 2-(Bromomethyl)thiazole hydrobromide is dominated by the reactivity of the C-Br bond. The methylene group (CH₂) is positioned adjacent to the electron-withdrawing thiazole ring, making it highly susceptible to nucleophilic attack. The bromide ion is an excellent leaving group, further facilitating this reaction. This Sₙ2-type reactivity is the cornerstone of its function as a molecular building block.

setup 1. Reagent Setup (Inert Atmosphere) reaction 2. Reaction (0°C to RT) setup->reaction quench 3. Aqueous Quench (NaHCO₃) reaction->quench Reaction Complete (TLC) extract 4. Extraction (EtOAc) quench->extract dry 5. Drying (MgSO₄) extract->dry purify 6. Purification (Chromatography) dry->purify Crude Product analyze 7. Analysis (NMR, MS) purify->analyze Pure Product

Caption: Standard workflow for synthesis and purification.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-(Bromomethyl)thiazole hydrobromide (1.0 eq). Dissolve it in anhydrous acetonitrile.

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvent is crucial as water could act as a competing nucleophile.

  • Base Addition: Cool the solution to 0°C using an ice bath. Add triethylamine (2.5 eq) dropwise.

    • Causality: Two equivalents of base are required: one to neutralize the hydrobromide salt to form the free base in situ, and a second to scavenge the HBr byproduct generated during the substitution. A slight excess (2.5 eq total) ensures the reaction goes to completion. Cooling mitigates any exothermic reaction upon base addition.

  • Nucleophile Addition: Slowly add benzylamine (1.1 eq) to the reaction mixture at 0°C.

    • Causality: A small excess of the nucleophile helps drive the reaction to completion according to Le Châtelier's principle. Slow addition maintains temperature control.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting bromomethylthiazole is consumed.

    • Causality: TLC provides a rapid, qualitative assessment of the reaction's progress, preventing premature workup or unnecessarily long reaction times.

  • Workup - Quenching and Extraction: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Causality: The NaHCO₃ wash removes any remaining acidic byproducts and excess triethylammonium salts. The brine wash helps to remove residual water from the organic layer, improving the efficiency of the subsequent drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • Causality: Removing all water is essential before concentration to prevent hydrolysis and to obtain an accurate crude yield.

  • Purification: Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.

    • Causality: Column chromatography separates the desired product from unreacted starting materials, byproducts, and baseline impurities, yielding the final compound in high purity.

  • Analysis: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

2-(Bromomethyl)thiazole hydrobromide is a powerful and versatile reagent for medicinal chemists and drug development scientists. Its defined reactivity, centered on the electrophilic bromomethyl group, provides a reliable pathway for introducing the biologically significant thiazole scaffold into novel molecular entities. [1]While its utility is immense, its corrosive nature demands rigorous adherence to safety and handling protocols. By understanding the causality behind the experimental procedures and implementing self-validating safety systems, researchers can confidently and effectively harness the synthetic potential of this key building block to drive innovation in the discovery of next-generation therapeutics.

References

  • Al-Ostath, A., et al. (2024). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). CN101550113B - Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode.
  • Pires, E., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules. Retrieved from [Link]

  • Chem-Impex. (n.d.). 2-Bromo-4-methyl-1,3-thiazole. Retrieved from [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Retrieved from [Link]

  • Hrádková, P., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

  • Couch, J. R., et al. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry. Retrieved from [Link]

  • Walter, N., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem. Retrieved from [Link]

Sources

Foundational

Technical Guide: Strategic Utilization of 2-(Bromomethyl)thiazole Hydrobromide in Medicinal Chemistry

The following technical guide is structured to provide actionable, high-level scientific insight into the utilization of 2-(Bromomethyl)thiazole hydrobromide . It moves beyond generic descriptions to focus on synthetic u...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide actionable, high-level scientific insight into the utilization of 2-(Bromomethyl)thiazole hydrobromide . It moves beyond generic descriptions to focus on synthetic utility, mechanistic nuance, and application in modern drug discovery.

Primary CAS: 14527-26-5 (Hydrobromide salt) | Free Base CAS: 7605-28-9 Molecular Formula: C


H

BrNS

HBr | Molecular Weight: 258.96 g/mol

Executive Summary: The "Thiazole Advantage"

In the landscape of medicinal chemistry, 2-(Bromomethyl)thiazole hydrobromide serves as a critical electrophilic "warhead." It is the primary reagent used to introduce the thiazol-2-ylmethyl moiety—a privileged substructure that acts as a bioisostere for benzyl and pyridylmethyl groups.

Unlike its phenyl analogs, the thiazole ring offers unique physicochemical properties:

  • Enhanced Solubility: The nitrogen atom (pKa ~2.5) improves aqueous solubility compared to benzene rings.

  • Metabolic Stability: The electron-deficient nature of the C2 position (relative to C5) alters metabolic susceptibility, often blocking sites prone to oxidative metabolism in phenyl linkers.

  • Hydrogen Bonding: The thiazole nitrogen acts as a weak hydrogen bond acceptor, critical for interacting with residues like Serine or Threonine in kinase ATP-binding pockets.

This guide details the handling, reaction mechanisms, and specific applications of this reagent in synthesizing bioactive scaffolds, particularly Kinase Inhibitors and Anti-infectives .

Chemical Profile & Reactivity Mechanisms

The Electrophile

The bromomethyl group at the C2 position is highly reactive toward nucleophilic attack via an


 mechanism . The adjacent thiazole ring exerts an electron-withdrawing effect (inductive), making the methylene carbon significantly more electrophilic than a standard benzyl bromide.
The Hydrobromide Advantage

Commercial sources supply this reagent as the hydrobromide salt (HBr) rather than the free base.

  • Stability: The free base is a lachrymatory liquid prone to polymerization and degradation (darkening) upon air exposure. The HBr salt is a stable, crystalline solid.

  • Handling: The salt form mitigates the immediate volatility and lachrymatory nature, though it must still be handled in a fume hood.

Reaction Mechanism: In-Situ Free Basing

To utilize the reagent, the amine or thiol nucleophile is typically mixed with an excess of base (e.g., DIPEA, TEA, or K


CO

). This base serves two roles:
  • Neutralizing the HBr counter-ion of the reagent.

  • Scavenging the HBr generated during the alkylation.

ReactionMechanism Reagent 2-(Bromomethyl)thiazole (HBr Salt) Intermed Free Base Species (Transient) Reagent->Intermed Deprotonation Base Base (DIPEA/K2CO3) Base->Intermed Product Thiazol-2-ylmethyl Derivative Intermed->Product SN2 Attack SideProduct HBr Salt / Byproducts Intermed->SideProduct Dimerization (If slow) Nucleophile Nucleophile (R-NH2 / R-SH) Nucleophile->Product

Figure 1: Mechanistic pathway for nucleophilic substitution. Rapid consumption of the transient free base is critical to prevent self-alkylation.

Core Application: Synthesis of Kinase Inhibitors

A primary application of 2-(Bromomethyl)thiazole is the synthesis of competitive inhibitors for kinases such as Plasmodium falciparum cGMP-dependent protein kinase (PfPKG) and Class II PI3-Kinases . The thiazole moiety often occupies hydrophobic sub-pockets (e.g., the "gatekeeper" region).

Case Study: Synthesis of a PfPKG Inhibitor

Context: Developing selective inhibitors for malaria treatment by targeting the ATP-binding site. The protocol below adapts verified methodologies for alkylating secondary amines.

Experimental Protocol: N-Alkylation of Piperazine/Amine Cores
ParameterSpecification
Reagent 2-(Bromomethyl)thiazole hydrobromide (1.2 equiv)
Substrate Secondary Amine Scaffold (e.g., Piperazine derivative) (1.0 equiv)
Solvent Anhydrous DMF or DCM (Dichloromethane)
Base DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)
Temperature 0°C to Room Temperature (RT)
Time 4 – 16 Hours

Step-by-Step Methodology:

  • Preparation: Dissolve the amine substrate (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add DIPEA (3.0 equiv). The extra equivalents are necessary to neutralize the HBr from the thiazole reagent and the proton released from the amine.

  • Addition: Cool the solution to 0°C. Add 2-(Bromomethyl)thiazole hydrobromide (1.2 equiv) portion-wise. Note: Adding as a solid is preferred to avoid handling the solution of the lachrymator.

  • Reaction: Allow the mixture to warm to RT and stir under nitrogen. Monitor by TLC or LC-MS (Target mass = Substrate + 97 Da).

  • Workup: Dilute with EtOAc, wash with saturated NaHCO

    
     (to remove salts) and brine.
    
  • Purification: Flash column chromatography (typically MeOH/DCM gradients).

Critical Control Point: If the reaction turns black or tarry, it indicates decomposition of the thiazole ring, often caused by excessive heat or highly concentrated strong bases. Stick to DIPEA or K


CO

at moderate temperatures.

Advanced Application: Fragment-Based Drug Discovery (FBDD)

In FBDD, the 2-thiazolyl group is often screened as a "cap" for cysteine proteases or to improve the lipophilic ligand efficiency (LLE) of a hit.

Thioether Synthesis (S-Alkylation)

Thiazole-thioethers are potent motifs in Aldose Reductase Inhibitors (for diabetic complications).

  • Substrate: Thiol-bearing heterocycle (e.g., 2-mercaptobenzimidazole).

  • Conditions: Acetone or Acetonitrile, K

    
    CO
    
    
    
    (2.5 equiv), Reflux (60°C).
  • Outcome: High yield formation of the S-CH

    
    -Thiazole linkage. The sulfur nucleophile is highly efficient, often requiring shorter reaction times (1-3 hours) than amines.
    

Workflow cluster_0 S-Alkylation Workflow Start Thiol Substrate (e.g., Mercapto-benzimidazole) ReagentAdd Add K2CO3 + 2-(Bromomethyl)thiazole HBr Start->ReagentAdd Reflux Reflux in Acetone (60°C, 2-3 hrs) ReagentAdd->Reflux Workup Filter KBr salts Evaporate Solvent Reflux->Workup Final Thiazole-Thioether Product Workup->Final

Figure 2: Optimized workflow for synthesizing Thiazole-Thioether scaffolds, common in enzyme inhibitors.

Safety & Handling Protocols (Mandatory)

Hazard Class: Corrosive, Lachrymator. Signal Word: DANGER.

  • Lachrymator Control: The free base is a potent tear gas. Always handle the solid HBr salt. If the free base is generated in situ, ensure the reaction vessel is vented through a scrubber or kept closed.

  • Skin Contact: Causes severe skin burns and eye damage. Double-gloving (Nitrile) is required.

  • Quenching: Quench reaction mixtures with aqueous ammonium chloride or sodium bicarbonate before removing from the fume hood to neutralize any unreacted alkylating agent.

  • Storage: Store the HBr salt in a desiccator at 2-8°C. Moisture absorption leads to hydrolysis and degradation.

References

  • Baker, D. A., et al. "Characterization of Competitive Inhibitors of P. falciparum cGMP-Dependent Protein Kinase." PLOS ONE, vol. 12, no. 6, 2017. Link (Describes the N-alkylation protocol using 2-bromomethyl thiazole).

  • Lo, W., et al. "Structural Basis for Highly Selective Class II Alpha Phosphoinositide-3-Kinase Inhibition." Journal of Medicinal Chemistry, vol. 65, no.[1] 10, 2022, pp. 6973–6974.[1] Link (Details the synthesis of PITCOINs using this reagent).

  • El-Mernissi, R., et al. "Development of new thiazolidine-2,4-dione hybrids as aldose reductase inhibitors."[2] Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 38, 2023. Link (Protocol for S-alkylation and hybrid synthesis).

  • Fisher Scientific. "Safety Data Sheet: 2-(Bromomethyl)thiazole." Link (Standard safety grounding).

Sources

Exploratory

An In-depth Technical Guide to 2-(Bromomethyl)thiazole Hydrobromide: From Discovery to Application

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the architecture...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, stands as a cornerstone in the architecture of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have rendered it a "privileged scaffold" in drug discovery. From the essential vitamin B1 (thiamine) to the life-saving antibiotic penicillin, the thiazole nucleus is a recurring motif in both natural products and synthetic pharmaceuticals.[2] Thiazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties.[3][4] This guide focuses on a particularly valuable derivative, 2-(Bromomethyl)thiazole hydrobromide, a highly reactive and versatile building block that provides a gateway to a vast chemical space for the development of novel therapeutics.

Historical Context and Discovery: An Evolution of Synthetic Strategy

The story of 2-(Bromomethyl)thiazole hydrobromide is not one of a singular, dramatic discovery but rather a testament to the incremental and enabling advancements in heterocyclic chemistry. The foundation for its synthesis was laid in 1887 by Arthur Hantzsch with the development of the now-eponymous Hantzsch thiazole synthesis.[5] This robust reaction, involving the condensation of an α-haloketone with a thioamide, provided a straightforward and high-yielding route to the thiazole core.[6]

The initial focus of thiazole chemistry was on the exploration of substitutions at the C4 and C5 positions of the ring. However, as the importance of the thiazole scaffold in medicinal chemistry grew, so did the demand for versatile building blocks that would allow for the introduction of diverse functionalities at the C2 position. The development of methods to introduce a reactive handle, such as a bromomethyl group, at this position was a logical and crucial progression. While a definitive first synthesis of 2-(Bromomethyl)thiazole hydrobromide is not prominently documented in seminal literature, its preparation is a logical extension of established synthetic methodologies for 2-(halomethyl)thiazoles. These methods often involve the synthesis of a 2-(hydroxymethyl)thiazole precursor, followed by a halogenation step.

Synthesis and Mechanistic Insights

The synthesis of 2-(Bromomethyl)thiazole hydrobromide can be approached through several routes, with the most common strategies involving the functionalization of a pre-formed thiazole ring. A logical and widely applicable approach begins with the synthesis of 2-(hydroxymethyl)thiazole, which can then be converted to the desired bromomethyl derivative.

From 2-Bromothiazole via Grignard Reaction and Subsequent Bromination

One plausible and industrially scalable synthesis begins with the commercially available 2-bromothiazole. This route involves a Grignard reaction to introduce a hydroxymethyl group, followed by bromination.

G 2-Bromothiazole 2-Bromothiazole Thiazole-2-magnesium bromide Thiazole-2-magnesium bromide 2-Bromothiazole->Thiazole-2-magnesium bromide Mg, THF 2-(Hydroxymethyl)thiazole 2-(Hydroxymethyl)thiazole Thiazole-2-magnesium bromide->2-(Hydroxymethyl)thiazole 1. Paraformaldehyde 2. H3O+ workup 2-(Bromomethyl)thiazole 2-(Bromomethyl)thiazole 2-(Hydroxymethyl)thiazole->2-(Bromomethyl)thiazole PBr3 or HBr 2-(Bromomethyl)thiazole\nhydrobromide 2-(Bromomethyl)thiazole hydrobromide 2-(Bromomethyl)thiazole->2-(Bromomethyl)thiazole\nhydrobromide HBr (gas or solution)

Caption: Synthetic pathway from 2-bromothiazole.

The causality behind these steps is rooted in fundamental organic chemistry principles. The initial formation of the Grignard reagent from 2-bromothiazole inverts the polarity at the C2 position, transforming it from an electrophilic to a nucleophilic center. This "umpolung" allows for the nucleophilic attack on an electrophilic source of a hydroxymethyl group, such as paraformaldehyde. The subsequent acidic workup protonates the resulting alkoxide to yield 2-(hydroxymethyl)thiazole. The final bromination of the primary alcohol can be achieved using various brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). The choice of reagent is often dictated by factors such as scale, desired purity, and safety considerations. PBr₃ is highly effective for converting primary alcohols to alkyl bromides, while concentrated HBr offers a more direct route. Finally, treatment with additional HBr affords the hydrobromide salt, which is often a more stable, crystalline solid compared to the free base, facilitating purification and handling.

Experimental Protocol: A Representative Synthesis

The following is a representative, detailed protocol for the synthesis of 2-(Bromomethyl)thiazole hydrobromide, based on established chemical transformations.

Step 1: Synthesis of 2-(Hydroxymethyl)thiazole

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with magnesium turnings (1.1 eq.) and anhydrous tetrahydrofuran (THF).

  • Grignard Formation: A solution of 2-bromothiazole (1.0 eq.) in anhydrous THF is added dropwise via the dropping funnel. The reaction is initiated with gentle heating if necessary. Once the exothermic reaction begins, the addition rate is controlled to maintain a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Paraformaldehyde: The reaction mixture is cooled to 0 °C in an ice bath. Dry paraformaldehyde (1.5 eq.) is added portion-wise, ensuring the temperature does not exceed 10 °C. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Workup and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-(hydroxymethyl)thiazole, which can be purified by column chromatography.

Step 2: Synthesis of 2-(Bromomethyl)thiazole Hydrobromide

  • Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and an addition funnel is charged with 2-(hydroxymethyl)thiazole (1.0 eq.) and cooled to 0 °C in an ice bath.

  • Bromination: 48% aqueous hydrobromic acid (3.0 eq.) is added dropwise. The reaction mixture is then stirred at room temperature for 2-4 hours, and the progress is monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is washed with cold diethyl ether to remove any non-polar impurities and then dried under vacuum to afford 2-(Bromomethyl)thiazole hydrobromide as a crystalline solid.

Data Presentation: Physicochemical and Spectroscopic Properties

PropertyValue
Chemical Formula C₄H₅Br₂NS
Molecular Weight 258.96 g/mol
Appearance Off-white to light yellow crystalline solid
Melting Point Not available
CAS Number 1263378-94-4
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.10 (d, 1H), 7.95 (d, 1H), 5.05 (s, 2H)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 165.2, 145.8, 122.5, 30.1
IR (KBr, cm⁻¹) ~3100-2800 (broad, N-H stretch of HBr salt), ~1620 (C=N stretch), ~1500 (aromatic C=C stretch), ~750 (C-S stretch)
Mass Spectrometry (ESI+) m/z: 178.9 [M+H]⁺ (for the free base C₄H₄BrNS)

Note: Spectroscopic data are representative and may vary depending on the solvent and instrument used.

Applications in Drug Development: A Versatile Synthetic Intermediate

The utility of 2-(Bromomethyl)thiazole hydrobromide lies in its bifunctional nature: the stable aromatic thiazole core and the reactive bromomethyl group. The latter is an excellent electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2) with a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity allows for the facile introduction of the 2-thiazolylmethyl moiety into more complex molecular architectures.

G cluster_0 2-(Bromomethyl)thiazole cluster_1 Nucleophiles Thiazole-CH2Br 2-(Bromomethyl)thiazole Thiazole-CH2-NH-R Thiazole-CH2-NH-R Thiazole-CH2Br->Thiazole-CH2-NH-R Sₙ2 Reaction Thiazole-CH2-S-R Thiazole-CH2-S-R Thiazole-CH2Br->Thiazole-CH2-S-R Sₙ2 Reaction Thiazole-CH2-O-R Thiazole-CH2-O-R Thiazole-CH2Br->Thiazole-CH2-O-R Sₙ2 Reaction Thiazole-CH2-R Thiazole-CH2-R Thiazole-CH2Br->Thiazole-CH2-R Sₙ2 Reaction R-NH2 Amine (R-NH2) R-SH Thiol (R-SH) R-OH Alcohol (R-OH) R-M Carbanion (R-M)

Caption: Reactivity of 2-(Bromomethyl)thiazole with various nucleophiles.

A notable example of its application is in the synthesis of novel kinase inhibitors. The thiazole ring can act as a hinge-binding motif in the ATP-binding pocket of many kinases, while the rest of the molecule, attached via the methylene linker, can be tailored to occupy other regions of the active site to enhance potency and selectivity.[7]

Conclusion: An Enduring Building Block in Modern Chemistry

2-(Bromomethyl)thiazole hydrobromide, while perhaps not having a celebrated moment of discovery, represents a vital tool in the arsenal of the medicinal chemist. Its straightforward, albeit multistep, synthesis from readily available starting materials, combined with its predictable and versatile reactivity, ensures its continued importance. As the quest for novel therapeutics with improved efficacy and safety profiles continues, the demand for such adaptable and reliable building blocks will undoubtedly persist. This guide has aimed to provide a comprehensive overview of 2-(Bromomethyl)thiazole hydrobromide, from its historical and synthetic foundations to its practical applications, underscoring its significance for researchers and drug development professionals.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Google Patents. Industrialized preparation method of using 2-bromothiazole for compounding thiazole-2-methanamide in a one-boiler mode. CN101550113B.
  • Google Patents. The preparation method of 2-thiazole carboxaldehyde compounds. CN100548995C.
  • PubChem. 2-(bromomethyl)-5-chloro-1,3-thiazole hydrobromide. [Link]

  • Uzelac, E. J.; Rasmussen, S. C. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. J. Org. Chem.2017 , 82 (11), 5853–5860. [Link]

  • El-Sayed, N. N. E.; et al. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules2019 , 24 (9), 1794. [Link]

  • Singh, P.; et al. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules2023 , 28 (15), 5769. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • LookChem. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. [Link]

  • ResearchGate. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods | Request PDF. [Link]

  • Abdel-Wahab, B. F.; et al. A simple and efficient route for synthesis of 2-alkylbenzothiazoles. ARKIVOC2008 , (xvi), 279-285. [Link]

  • Google Patents. Method for producing 2-chloro-5-chloromethyl-1,3-thiazole. US20030153767A1.
  • Arshad, M.; et al. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules2022 , 27 (13), 3994. [Link]

  • ResearchGate. Thiazoline Ring Formation from 2- Methylcysteines and 2-Halomethylalanines | Request PDF. [Link]

  • Li, D.; et al. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. J. Enzyme Inhib. Med. Chem.2022 , 37 (1), 2139–2154. [Link]

  • ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF. [Link]

  • Onistratenko, A. S.; et al. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. Chem. Eur. J.2020 , 26 (65), 14736-14781. [Link]

  • El-Gazzar, M. G.; et al. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. J. Enzyme Inhib. Med. Chem.2021 , 36 (1), 1368–1383. [Link]

  • Ghorab, M. M.; et al. Synthesis and Chemistry of Thiazole Derivatives: Potential Antiviral Agents. Thesis, American University in Cairo, 2022 . [Link]

Sources

Foundational

theoretical studies on 2-(Bromomethyl)thiazole hydrobromide

An In-depth Technical Guide to the Theoretical & Computational Elucidation of 2-(Bromomethyl)thiazole Hydrobromide Authored by a Senior Application Scientist This guide provides researchers, medicinal chemists, and drug...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical & Computational Elucidation of 2-(Bromomethyl)thiazole Hydrobromide

Authored by a Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive theoretical framework for understanding 2-(Bromomethyl)thiazole hydrobromide. We move beyond simple descriptions to explore the quantum mechanical underpinnings of its structure, reactivity, and spectroscopic signatures. The methodologies detailed herein serve as a self-validating system, bridging computational prediction with experimental reality to accelerate the rational design of novel therapeutics.

Introduction: The Strategic Importance of a Privileged Scaffold

2-(Bromomethyl)thiazole hydrobromide is a high-value heterocyclic building block pivotal to advanced organic synthesis and medicinal chemistry. Its significance stems from two core features: the inherent biological relevance of the thiazole ring and the synthetic versatility endowed by the reactive bromomethyl group.

The thiazole nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous approved therapeutics, including antibiotics, kinase inhibitors, and anti-inflammatory agents.[1][2][3][4] Its aromatic nature and the presence of heteroatoms (nitrogen and sulfur) allow for a multitude of non-covalent interactions with biological targets. The bromomethyl group at the 2-position acts as a potent electrophilic handle, readily undergoing nucleophilic substitution reactions.[5] This allows for the efficient and targeted introduction of the thiazolylmethyl moiety into complex molecular architectures, providing a reliable pathway to novel pharmaceutical candidates.

This guide focuses on the theoretical and computational lens through which we can predict and understand the behavior of this critical synthon, thereby enabling more efficient and insight-driven drug discovery programs.

The Quantum Mechanical Toolkit: Density Functional Theory (DFT)

To dissect the properties of 2-(Bromomethyl)thiazole, we employ quantum chemical calculations, primarily Density Functional Theory (DFT). DFT has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.

Causality of Method Selection: We select the B3LYP functional, a hybrid functional that incorporates a portion of exact Hartree-Fock exchange, which has demonstrated high accuracy for a wide range of organic molecules. This is paired with a robust basis set, such as 6-311++G(d,p), which provides sufficient flexibility to accurately describe the electron distribution, especially for molecules containing heteroatoms and diffuse electrons.[6][7] This combination is a well-established standard for predicting geometries, electronic properties, and spectroscopic data for systems like thiazole derivatives.[6][7]

This theoretical framework allows us to compute a range of properties in silico before a single experiment is run:

  • Optimized Molecular Geometry: Bond lengths, bond angles, and dihedral angles in the lowest energy conformation.

  • Electronic Structure: The distribution of electrons, sites of reactivity, and molecular orbital energies.

  • Spectroscopic Signatures: Vibrational frequencies (FT-IR/Raman), NMR chemical shifts, and electronic transitions (UV-Vis).

Molecular Architecture & Electronic Landscape

A molecule's reactivity is a direct consequence of its three-dimensional structure and the distribution of its electrons. DFT provides unparalleled insight into this landscape.

Optimized Molecular Geometry

The foundational output of a DFT calculation is the optimized geometry. The thiazole ring is an aromatic, five-membered heterocycle.[8] The bromomethyl group, being a key reactive center, has specific bond lengths and angles that dictate its accessibility and reactivity.

ParameterDescriptionTypical Calculated Value (Å/°)
C2-C(methylene)Bond length~1.50 Å
C(methylene)-BrBond length~1.95 Å
N-C2-C(methylene)Bond angle~115°
S-C2-C(methylene)Bond angle~120°
Note: These are representative values derived from DFT principles for similar structures and may vary slightly based on the specific level of theory.
Frontier Molecular Orbitals (HOMO & LUMO): The Epicenter of Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.

  • HOMO: Represents the outermost electrons and acts as an electron donor (nucleophile).

  • LUMO: Represents the lowest-energy empty orbital and acts as an electron acceptor (electrophile).

For 2-(Bromomethyl)thiazole, the HOMO is predicted to be delocalized across the electron-rich thiazole ring system. Conversely, the LUMO is expected to be predominantly localized on the σ* antibonding orbital of the C-Br bond in the bromomethyl group.

Insight: This orbital distribution is the fundamental reason for the compound's characteristic reactivity. A nucleophile (with a high HOMO) will attack the electrophilic carbon of the bromomethyl group, donating electron density into the LUMO, which leads to the cleavage of the C-Br bond. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a smaller gap suggests higher reactivity.[1]

cluster_0 Reactants cluster_1 Transition State HOMO_Nu HOMO (Nucleophile) TS Orbital Overlap (Bond Formation) HOMO_Nu->TS Electron Donation LUMO_E LUMO (2-Bromomethylthiazole) LUMO_E->TS Electron Acceptance Product Product TS->Product New Bond Formed (C-Nu)

Caption: Frontier Orbital Interaction in Nucleophilic Substitution.

Molecular Electrostatic Potential (MEP): Visualizing Reactivity

The MEP is a color-coded map of the electrostatic potential onto the molecule's electron density surface. It provides an intuitive guide to intermolecular interactions and reaction sites.[9]

  • Red/Yellow Regions: Indicate negative potential (electron-rich), predicting sites for electrophilic attack. For our molecule, this would be concentrated around the nitrogen and sulfur heteroatoms.

  • Blue Regions: Indicate positive potential (electron-poor), predicting sites for nucleophilic attack. A significant positive potential is expected on the methylene carbon (CH₂) of the bromomethyl group, confirming it as the primary electrophilic center.

Simulating Reactivity and Mechanism

The primary utility of 2-(Bromomethyl)thiazole is its role as an electrophile in nucleophilic substitution reactions. Theoretical studies can model these reaction pathways to predict outcomes and optimize conditions.

Mechanism: The reaction proceeds via a classic Sₙ2 mechanism. The nucleophile attacks the electrophilic carbon atom, and the bromide ion is displaced as the leaving group. DFT can be used to calculate the energy profile of this reaction, including the transition state structure and the activation energy barrier. A lower activation energy implies a faster reaction. This predictive power allows chemists to screen different nucleophiles in silico to identify the most promising candidates for achieving a desired transformation.

Start 2-(Bromomethyl)thiazole (Building Block) Reaction Nucleophilic Substitution (SN2 Pathway) Start->Reaction Reagent Nucleophile (e.g., R-NH2, R-SH, R-OH) Reagent->Reaction Intermediate Thiazolylmethyl-Nucleophile Adduct Reaction->Intermediate Introduce Thiazolylmethyl Moiety Final Complex Bioactive Molecule (e.g., Kinase Inhibitor) Intermediate->Final Further Synthetic Steps

Caption: Synthetic workflow utilizing 2-(Bromomethyl)thiazole.

Protocol: A Self-Validating Computational Workflow

This protocol outlines the steps for a comprehensive theoretical analysis of 2-(Bromomethyl)thiazole, designed to produce reliable and verifiable data.

Objective: To calculate the optimized geometry, electronic properties, and predicted spectra of 2-(Bromomethyl)thiazole.

Software: Gaussian, ORCA, or similar quantum chemistry package.

Methodology:

  • Structure Input:

    • Construct the 3D structure of 2-(Bromomethyl)thiazole using a molecular editor (e.g., GaussView, Avogadro). Ensure reasonable initial bond lengths and angles.

  • Geometry Optimization & Frequency Calculation:

    • Causality: A two-step process is crucial for validation. First, optimize the geometry to find the lowest energy structure. Second, perform a frequency calculation on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum, not a transition state.

    • Input Keywords (Gaussian Example): #p B3LYP/6-311++G(d,p) Opt Freq

    • Analysis: Extract bond lengths, angles, and vibrational frequencies from the output file. Compare calculated frequencies with experimental IR data to validate the computational model.

  • Electronic Property Calculation:

    • Causality: Use the optimized geometry from the previous step as the input for single-point energy calculations to derive electronic properties. This ensures that properties are calculated for the most stable conformation.

    • Natural Bond Orbital (NBO) Analysis: Provides insights into charge distribution and orbital interactions.[7]

      • Input Keywords: Add Pop=NBO to the route section.

    • Molecular Electrostatic Potential (MEP): Visualize reactive sites.

      • Post-processing: Generate the MEP surface from the calculation checkpoint file.

  • Spectroscopic Prediction:

    • NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for accurate chemical shift predictions.[7]

      • Input Keywords: #p B3LYP/6-311++G(d,p) NMR=GIAO

    • UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate excited states.

      • Input Keywords: #p B3LYP/6-311++G(d,p) TD(NStates=10)

A 1. Build Initial Structure B 2. Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C 3. Frequency Calculation B->C D Validation: Imaginary Frequencies? C->D E Refine Structure or Method D->E Yes F 4. Property Calculations (on Optimized Geometry) D->F No (True Minimum) E->B G HOMO/LUMO MEP NBO Analysis F->G H NMR (GIAO) UV-Vis (TD-DFT) F->H

Caption: Validated workflow for computational analysis.

Safety & Handling

As a reactive brominated compound, 2-(Bromomethyl)thiazole hydrobromide must be handled with appropriate care in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. For long-term viability, the compound should be stored in a tightly sealed container in a dry, refrigerated environment (2-8°C) to prevent degradation.

Conclusion

Theoretical and computational studies provide an indispensable framework for understanding the intrinsic properties of 2-(Bromomethyl)thiazole hydrobromide. By leveraging methods like DFT, we can accurately predict its geometry, electronic structure, and reactivity, which directly informs its application in synthesis. The synergy between in silico modeling and experimental validation accelerates the drug discovery process, enabling the rational design of novel thiazole-based therapeutics with greater efficiency and a higher probability of success.

References

  • Experimental and theoretical spectroscopic (FT-IR, FT-Raman, UV-VIS) analysis, natural bonding orbitals and molecular docking studies on 2-bromo-6-methoxynaphthalene: A potential anti-cancer drug. (2021). National Institutes of Health. [Link]

  • Novel 2-(2-hydrazinyl)thiazole derivatives as chemotherapeutic agents. (2023). ResearchGate. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). Lookchem. [Link]

  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. (2017). PubMed. [Link]

  • Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. [Link]

  • Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor. (2019). ResearchGate. [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]

  • Recent developments of 2-aminothiazoles in medicinal chemistry. (2016). PubMed. [Link]

  • Spectroscopic analysis of NMR, IR, Raman and UV-Visible, HOMO-LUMO, ESP and Mulliken charges of coumarin derivative by density functional theory. (2019). ResearchGate. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

Sources

Exploratory

2-(Bromomethyl)thiazole Hydrobromide: A Technical Guide for Heterocyclic Synthesis

Executive Summary 2-(Bromomethyl)thiazole hydrobromide (CAS: 131654-56-3) is a high-value electrophilic building block used extensively in medicinal chemistry to introduce the thiazol-2-ylmethyl moiety.[1] Unlike its fre...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)thiazole hydrobromide (CAS: 131654-56-3) is a high-value electrophilic building block used extensively in medicinal chemistry to introduce the thiazol-2-ylmethyl moiety.[1] Unlike its free base analog—which is an unstable liquid prone to polymerization—the hydrobromide salt offers superior shelf-stability and handling characteristics.[1]

This guide details the chemical utility of this compound, focusing on its role in synthesizing bioactive heterocycles, including GLP-1R modulators and novel antimicrobial agents.[1] It provides validated protocols for nucleophilic substitution and critical handling parameters to ensure experimental reproducibility.[1]

Chemical Identity & Properties

The compound consists of a thiazole ring substituted at the C-2 position with a bromomethyl group, stabilized as a hydrobromide salt.[1]

PropertyData
CAS Number 131654-56-3
Formula

Molecular Weight 258.96 g/mol
Appearance Off-white to light yellow crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents.
Stability Hygroscopic; store under inert atmosphere at 2–8°C.
Structural Reactivity Analysis

The reactivity of 2-(bromomethyl)thiazole is driven by the electron-deficient nature of the thiazole ring.[1] The C-2 position is flanked by both the nitrogen and sulfur atoms, making the attached methylene protons slightly acidic and the methylene carbon highly electrophilic.[1]

  • Electrophilic Center: The exocyclic methylene carbon (

    
    ) is a "soft" electrophile, ideal for 
    
    
    
    reactions with amines, thiols, and phenoxides.[1]
  • Salt Form Advantage: The HBr salt prevents the lone pair of the thiazole nitrogen from acting as a nucleophile against its own bromomethyl group, thereby inhibiting intermolecular self-alkylation (polymerization).[1]

Synthetic Utility & Mechanisms[1][2][3][4][5]

Nucleophilic Substitution ( )

The primary application is the alkylation of nucleophiles to graft the thiazole ring onto a scaffold.[1] This is critical in Fragment-Based Drug Discovery (FBDD) where the thiazole acts as a bioisostere for pyridine or imidazole.[1]

Key Reaction Pathways:

  • N-Alkylation: Reaction with secondary amines to form tertiary amines.[1]

  • O-Alkylation: Reaction with phenols or hydroxyl groups to form ethers (common in linker synthesis).[1]

  • S-Alkylation: Reaction with thiols to form thioethers.[1]

Wittig-Horner Reagents

Reaction with triphenylphosphine (


) yields the corresponding phosphonium salt.[1] This intermediate is used in Wittig reactions to generate vinyl-thiazoles, which are precursors to stilbene-like topoisomerase inhibitors.[1]

ReactivityMap Figure 1: Divergent Synthetic Pathways for 2-(Bromomethyl)thiazole Start 2-(Bromomethyl)thiazole HBr Salt Base Base Neutralization (In-situ) Start->Base NaHCO3 / Et3N Inter Free Base (Reactive Intermediate) Base->Inter -HBr Prod1 N-Alkylation (Amine Targets) Inter->Prod1 + R2NH Prod2 O-Alkylation (Ether Linkers) Inter->Prod2 + ArOH / K2CO3 Prod3 Phosphonium Salt (Wittig Reagent) Inter->Prod3 + PPh3

Experimental Protocols

Protocol A: General N-Alkylation of Amines

Target: Synthesis of tertiary amines containing the thiazol-2-ylmethyl group.

Context: This protocol avoids the isolation of the unstable free base by using an excess of base to neutralize the HBr salt in situ.[1]

Materials:

  • Substrate: Secondary amine (1.0 equiv)[1]

  • Reagent: 2-(Bromomethyl)thiazole hydrobromide (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (

    
    ) (2.5 equiv)[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve the secondary amine in anhydrous MeCN (0.1 M concentration) under nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 equiv) to the solution. Stir for 10 minutes at room temperature. Note: The extra equivalents account for neutralizing the HBr salt and scavenging the HBr generated during alkylation.[1]

  • Reagent Addition: Add 2-(bromomethyl)thiazole hydrobromide (1.1 equiv) in a single portion.

  • Reaction: Heat the mixture to 60°C and monitor by TLC/LC-MS. Reaction times typically range from 2 to 6 hours.[1]

  • Workup: Cool to room temperature. Dilute with ethyl acetate and wash with saturated

    
     (to remove residual acid) followed by brine. Dry over 
    
    
    
    and concentrate.
Protocol B: O-Alkylation for Ether Synthesis

Target: Synthesis of thiazole-ether linkages (e.g., for GLP-1R modulator precursors).

Context: Phenolic alkylation requires a stronger inorganic base to ensure deprotonation of the phenol.[1]

Materials:

  • Substrate: Phenol derivative (1.0 equiv)[1]

  • Reagent: 2-(Bromomethyl)thiazole hydrobromide (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (3.0 equiv)[1]
    
  • Solvent: DMF or Acetone

Step-by-Step Procedure:

  • Activation: Combine the phenol and

    
     in DMF. Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Addition: Add 2-(bromomethyl)thiazole hydrobromide (1.2 equiv).

  • Cyclization/Substitution: Heat to 50–80°C.

    • Critical Check: Ensure vigorous stirring as

      
       is insoluble.[1]
      
  • Quench: Pour the reaction mixture into ice-water. The product often precipitates as a solid.[1] If not, extract with DCM.[1]

Case Study: GLP-1R Modulator Synthesis

Recent patent literature (WO2022225941A1) highlights the use of 2-(bromomethyl)thiazole in the synthesis of Glucagon-like peptide-1 receptor (GLP-1R) modulators.

Workflow Summary: In this specific application, the reagent is used to alkylate a hydroxy-pyridine intermediate.[1] The resulting ether linkage positions the thiazole ring to interact with specific hydrophobic pockets in the receptor, enhancing binding affinity.[1]

Workflow Figure 2: Workflow for GLP-1R Modulator Fragment Synthesis Step1 Start: Hydroxy-Pyridine Intermediate Step3 Reaction: 50°C, 1 Hour Step1->Step3 Step2 Reagent Prep: 2-(Bromomethyl)thiazole HBr + K2CO3 in DMF Step2->Step3 Step4 Filtration (Celite) Step3->Step4 Step5 Purification (Silica Gel) Step4->Step5 Final Product: Thiazol-2-ylmethoxy-pyridine Step5->Final

Troubleshooting & Handling

Stability of the Free Base

Caution: Do not store the free base of 2-(bromomethyl)thiazole.[1]

  • Issue: The free amine (thiazole nitrogen) is nucleophilic enough to attack the

    
     of a neighboring molecule, leading to rapid polymerization and the formation of quaternary ammonium salts (tars).[1]
    
  • Solution: Always generate the free base in situ or use immediately after neutralization.[1]

Impurity Profile

Common impurities in the commercial HBr salt include:

  • 2-Methylthiazole: Result of reductive dehalogenation (rare, but possible if stored improperly).[1]

  • Hydrolysis Products: 2-(Hydroxymethyl)thiazole, formed if exposed to moisture.[1]

Safety
  • Lachrymator: Like many benzyl-type halides, this compound is a potent lachrymator and skin irritant.[1] Handle only in a functioning fume hood.

  • Corrosive: The HBr salt is acidic; contact with metal spatulas should be minimized (use glass or plastic).[1]

References

  • BenchChem. 2-(Bromomethyl)thiazole CAS 131654-56-3 Properties and Applications.Link[1]

  • Pfizer Inc. Carboxy-benzimidazole GLP-1R Modulating Compounds.[1] WO2022225941A1. (2022).[1] Link

  • Anax Laboratories. Product Specification: 2-(Bromomethyl)thiazole hydrobromide.[1]Link[1]

  • Fluorochem. Safety Data Sheet: 4-(Bromomethyl)-2-methylthiazole hydrobromide (Analogous handling data).Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Thiazol-2-ylmethylamines using 2-(Bromomethyl)thiazole Hydrobromide

Abstract This technical guide details the synthesis of thiazol-2-ylmethylamines (often broadly categorized as aminothiazole derivatives) using 2-(bromomethyl)thiazole hydrobromide as the electrophilic building block. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the synthesis of thiazol-2-ylmethylamines (often broadly categorized as aminothiazole derivatives) using 2-(bromomethyl)thiazole hydrobromide as the electrophilic building block. While the classic "aminothiazole" synthesis (Hantzsch) constructs the ring itself, this protocol focuses on the N-alkylation of amines to install the pharmacologically privileged (thiazol-2-yl)methyl motif. This structural element is critical in medicinal chemistry, serving as a bioisostere for benzyl or pyridyl groups in protease inhibitors (e.g., Ritonavir analogues) and kinase modulators. This guide covers the handling of the hygroscopic hydrobromide salt, in situ free-basing strategies, and optimized N-alkylation protocols.

Strategic Context & Mechanism

The Reagent: 2-(Bromomethyl)thiazole Hydrobromide[1]
  • CAS: 14527-26-5 (Hydrobromide salt)

  • Role: Highly reactive electrophile for

    
     reactions.
    
  • Stability: The free base, 2-(bromomethyl)thiazole , is unstable at room temperature and prone to polymerization (turning into a dark tar). Consequently, it is supplied as the hydrobromide (HBr) salt, which is stable but hygroscopic.

  • Chemical Transformation: The reaction involves the nucleophilic displacement of the bromide leaving group by an amine (primary or secondary) to form a secondary or tertiary amine, respectively.

Mechanism of Action ( )

The reaction proceeds via a bimolecular nucleophilic substitution. The added base serves two purposes:

  • Neutralization: Converts the stable 2-(bromomethyl)thiazole HBr salt into the reactive free base in situ.

  • Scavenging: Neutralizes the HBr generated during the alkylation event.

ReactionMechanism Reagent 2-(Bromomethyl)thiazole Hydrobromide Salt Intermediate Reactive Free Base (Transient) Reagent->Intermediate Neutralization (-HBr) Base Base (e.g., DIPEA) Base->Intermediate Product Thiazol-2-ylmethylamine (Target) Intermediate->Product SN2 Attack Nucleophile Amine Nucleophile (R-NH2) Nucleophile->Product Displacement (-HBr)

Figure 1: Mechanistic pathway for the generation of the reactive free base and subsequent N-alkylation.

Experimental Protocols

Protocol A: General N-Alkylation of Secondary Amines

Best for: Attaching the thiazole-methyl group to an existing drug scaffold or secondary amine (e.g., morpholine, piperazine).

Materials:

  • 2-(Bromomethyl)thiazole hydrobromide (1.1 equiv)

  • Secondary Amine substrate (1.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 – 3.0 equiv)
    
    • Note: Excess base is required to neutralize the HBr salt AND the acid generated during alkylation.

  • Solvent: Acetonitrile (MeCN) or DMF (Dry).

  • Catalyst (Optional): Potassium Iodide (KI, 0.1 equiv) – accelerates reaction via Finkelstein mechanism.

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the Secondary Amine (1.0 equiv) in dry MeCN (0.1 M concentration).

  • Base Addition: Add DIPEA (3.0 equiv) to the solution. Stir for 5 minutes at Room Temperature (RT).

  • Reagent Addition: Add 2-(Bromomethyl)thiazole hydrobromide (1.1 equiv) in a single portion.

    • Observation: The solution may become slightly cloudy as the HBr salt neutralizes and amine salts precipitate.

  • Reaction: Stir at RT for 4–12 hours .

    • Optimization: If the reaction is sluggish (monitored by TLC/LCMS), heat to 50°C. Avoid refluxing >80°C to prevent decomposition of the thiazole reagent.

  • Workup:

    • Dilute reaction mixture with EtOAc.

    • Wash with sat.

      
       (2x) to remove excess acid/salts.
      
    • Wash with Brine (1x).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: Flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes). The product is a tertiary amine and may streak on silica; add 1%

    
     to the eluent.
    
Protocol B: Synthesis of Primary Amines (2-Aminomethylthiazole)

Best for: Creating the primary amine building block for further amide coupling. Direct reaction with ammonia often leads to over-alkylation (secondary/tertiary amines). The Azide Method is preferred for high purity.

Materials:

  • 2-(Bromomethyl)thiazole hydrobromide (1.0 equiv)

  • Sodium Azide (

    
    ) (1.5 equiv)
    
  • Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Solvents: DMF, THF, Water.

Step-by-Step Procedure:

  • Azidation (Step 1):

    • Dissolve 2-(Bromomethyl)thiazole HBr (1.0 equiv) in DMF (0.2 M).

    • Add

      
        (1.5 equiv).
      
    • Caution: No base is strictly necessary here if the solubility is sufficient, but adding 1.0 equiv of

      
       helps neutralize the HBr.
      
    • Stir at RT for 3 hours. Warning: Azides are potential explosion hazards. Do not concentrate the azide intermediate to dryness if possible.

  • Staudinger Reduction (Step 2):

    • Dilute the reaction mixture with THF (to make a DMF/THF mix).

    • Add

      
        (1.2 equiv) and Water (excess, ~5 equiv).
      
    • Stir at RT for 12 hours. Nitrogen gas (

      
      ) evolution will be observed.
      
  • Workup:

    • Acidify with 1M HCl (extracts the amine into the aqueous layer).

    • Wash the aqueous layer with EtOAc (removes

      
       and 
      
      
      
      ).
    • Basify the aqueous layer with 1M NaOH (pH > 10).

    • Extract the free amine into DCM (3x).

    • Dry over

      
       and concentrate to yield 2-(Aminomethyl)thiazole .
      

Troubleshooting & Optimization

IssueCauseSolution
"Black Tar" Formation Instability of the free base bromide.Never isolate the free base of 2-(bromomethyl)thiazole. Generate it in situ in the presence of the nucleophile. Keep temperature <60°C.
Low Yield Hydrolysis of the bromide by moisture.Use dry solvents (DMF/MeCN). Ensure the HBr salt is dry (store in desiccator).
Over-Alkylation Reaction with primary amines yields tertiary amines.Use a large excess of the amine (5-10 equiv) if synthesizing a secondary amine, or use the Azide method (Protocol B) for primary amines.
Incomplete Reaction Poor solubility of the HBr salt.Switch solvent to DMF.[1] Add KI (catalytic) to form the more reactive iodide intermediate.
Workflow Visualization

Workflow Start Start: Weigh Reagents (Work Quickly - Hygroscopic) Dissolve Dissolve Amine & Base in Dry MeCN/DMF Start->Dissolve AddReagent Add 2-(Bromomethyl)thiazole HBr (Solid addition) Dissolve->AddReagent React Stir RT (4-12h) Monitor by LCMS AddReagent->React Check Complete? React->Check Heat Heat to 50°C Add cat. KI Check->Heat No Quench Quench: Sat. NaHCO3 Check->Quench Yes Heat->React Extract Extraction (EtOAc) Acid/Base Wash Quench->Extract Finish Purified Thiazolyl-Amine Extract->Finish

Figure 2: Operational workflow for the N-alkylation process.

Safety & Handling

  • Vesicant/Lachrymator: 2-(Bromomethyl)thiazole is a potent alkylating agent. It acts as a lachrymator (similar to benzyl bromide) and causes severe skin burns.

    • Control: Handle ONLY in a fume hood. Double glove (Nitrile).

  • Hygroscopicity: The HBr salt absorbs water rapidly, which deactivates the reagent (hydrolysis to the alcohol).

    • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen).

References

  • PubChem. (2025).[2] 2-(Bromomethyl)thiazole hydrobromide | C4H5Br2NS.[3] National Library of Medicine. [Link]

  • Kashyap, S. J., et al. (2012). Synthesis of 2-aminothiazole derivatives and their biological activity. Journal of Advanced Scientific Research. (Contextualizing the biological importance of the thiazole-amine motif).
  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part B: Reactions and Synthesis. Springer. (Standard reference for Nucleophilic Substitution and Gabriel/Azide synthesis protocols).

Sources

Application

Protocol for N-Alkylation with 2-(Bromomethyl)thiazole Hydrobromide: A Comprehensive Guide for Researchers

Introduction The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a diverse array of pharmacologically active compounds.[1] Functionalization of this heterocycle is a key strategy for modulatin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a diverse array of pharmacologically active compounds.[1] Functionalization of this heterocycle is a key strategy for modulating the biological activity, physicochemical properties, and pharmacokinetic profiles of drug candidates. Among the various modifications, N-alkylation of nitrogen-containing moieties with thiazole-based electrophiles is a powerful tool for generating novel molecular architectures. This guide provides a detailed protocol for the N-alkylation of a range of nitrogen nucleophiles using 2-(bromomethyl)thiazole hydrobromide, a versatile and reactive building block.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying chemical principles, offering insights into reactant selection, reaction optimization, and product characterization.

Chemical Rationale and Mechanistic Overview

The N-alkylation reaction with 2-(bromomethyl)thiazole hydrobromide is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. The nitrogen atom of the amine or heterocycle acts as the nucleophile, attacking the electrophilic methylene carbon of the 2-(bromomethyl)thiazole. The bromide ion serves as the leaving group.

The reaction is typically carried out in the presence of a base. The primary role of the base is to deprotonate the nitrogen nucleophile, thereby increasing its nucleophilicity and facilitating the attack on the electrophile. Since 2-(bromomethyl)thiazole hydrobromide is a salt, at least two equivalents of base are required: one to neutralize the hydrobromide and a second to deprotonate the nucleophile.

Figure 1: General workflow of the N-alkylation reaction.

Experimental Protocols

Materials and Reagents
  • 2-(Bromomethyl)thiazole hydrobromide

  • Nitrogen nucleophile (e.g., primary/secondary aliphatic/aromatic amine, N-heterocycle)

  • Base (e.g., potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN), tetrahydrofuran (THF))

  • Reaction vessel (e.g., round-bottom flask, microwave vial)

  • Standard workup and purification reagents (e.g., water, ethyl acetate, brine, magnesium sulfate/sodium sulfate, silica gel)

General Protocol for N-Alkylation

This protocol provides a general starting point. Optimization of the base, solvent, temperature, and reaction time may be necessary for specific substrates.

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the nitrogen nucleophile (1.0 equiv.).

  • Solvent and Base Addition: Add the chosen anhydrous solvent (e.g., DMF or acetonitrile, to a concentration of 0.1-0.5 M). Add the base (2.2-3.0 equiv.). Using a carbonate base like K₂CO₃ is a common and effective choice.[2]

  • Addition of Alkylating Agent: Add 2-(bromomethyl)thiazole hydrobromide (1.1 equiv.) portion-wise to the stirred suspension.

  • Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 50-80 °C). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salts) is present, it can be removed by filtration. Quench the reaction by adding water.[2]

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[2]

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.[3]

Microwave-Assisted Protocol

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields and shorter reaction times.[2]

  • Reaction Setup: In a microwave-safe vial, combine the nitrogen nucleophile (1.0 equiv.), 2-(bromomethyl)thiazole hydrobromide (1.2 equiv.), and potassium carbonate (2.5 equiv.).[2]

  • Solvent Addition: Add anhydrous DMF or acetonitrile (to a concentration of 0.2-0.5 M).[2]

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 15-60 minutes.[2]

  • Workup and Purification: Follow the workup and purification steps outlined in the general protocol.

Substrate Scope and Optimization Considerations

The choice of base and solvent can significantly impact the reaction outcome.

Nucleophile TypeRecommended BaseRecommended SolventNotes
Primary Aliphatic Amines K₂CO₃, Cs₂CO₃DMF, AcetonitrileThese are generally good nucleophiles. Over-alkylation to the tertiary amine can sometimes be an issue. Using a slight excess of the amine can help to mitigate this.
Secondary Aliphatic Amines K₂CO₃, DIPEADMF, AcetonitrileThese react readily. Steric hindrance around the nitrogen can slow the reaction rate, requiring higher temperatures or longer reaction times.
Primary Aromatic Amines (Anilines) K₂CO₃, Cs₂CO₃DMFAnilines are less nucleophilic than aliphatic amines and may require heating to proceed at a reasonable rate.[4]
Secondary Aromatic Amines NaH, K₂CO₃DMF, THFSimilar to anilines, these may require more forcing conditions. Stronger bases like sodium hydride may be necessary.
N-Heterocycles (e.g., Imidazole, Pyrazole, Triazole) K₂CO₃, NaHDMF, AcetonitrileThe nucleophilicity of the heterocycle will dictate the reaction conditions. For less nucleophilic heterocycles, a stronger base and heating may be required.[5][6]

A Note on Solvent Choice: While DMF and acetonitrile are excellent solvents for this reaction due to their polar aprotic nature which favors SN2 reactions, be aware that some thiazole derivatives have shown instability in DMSO, which can lead to decomposition or rearrangement.[7]

Characterization of N-(Thiazol-2-ylmethyl)ated Products

Confirmation of successful N-alkylation can be achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The most characteristic signal is a singlet for the newly formed methylene bridge (-N-CH₂ -Thiazole), typically appearing in the range of δ 4.5-5.5 ppm. The exact chemical shift will depend on the nature of the nitrogen nucleophile. The protons on the thiazole ring will also be present, typically as doublets around δ 7.0-8.0 ppm.

  • ¹³C NMR: The methylene carbon (-N-C H₂-Thiazole) will appear in the range of δ 50-60 ppm. The carbons of the thiazole ring will also be observable in the aromatic region of the spectrum.[8]

Infrared (IR) Spectroscopy
  • The IR spectrum will show the disappearance of the N-H stretching vibration (for primary and secondary amine starting materials) in the region of 3300-3500 cm⁻¹.

  • Characteristic C-H stretching vibrations for the thiazole ring and the methylene bridge will be present.

  • The C=N and C=C stretching vibrations of the thiazole ring typically appear in the 1500-1650 cm⁻¹ region.[9]

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the desired product.

Troubleshooting and Safety Precautions

IssuePotential CauseSuggested Solution
Low or no conversion Insufficiently strong base; Low reaction temperature; Sterically hindered nucleophile.Use a stronger base (e.g., Cs₂CO₃ or NaH); Increase the reaction temperature or use microwave irradiation; Increase reaction time.
Formation of multiple products Over-alkylation of primary amines; Side reactions of the thiazole ring.Use an excess of the primary amine; Carefully control reaction temperature and time; Ensure an inert atmosphere to prevent degradation.
Difficulty in purification Co-elution of starting material and product; Product instability on silica gel.Optimize the eluent system for column chromatography; Consider alternative purification methods like recrystallization or preparative HPLC.

Safety: 2-(Bromomethyl)thiazole hydrobromide is an irritant and is harmful if swallowed. Always handle this reagent in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

The N-alkylation of nitrogen nucleophiles with 2-(bromomethyl)thiazole hydrobromide is a robust and versatile method for the synthesis of a wide range of thiazole-containing compounds. By understanding the underlying reaction mechanism and carefully selecting the reaction conditions, researchers can efficiently generate novel molecules for applications in drug discovery and materials science. This guide provides a solid foundation for the successful implementation of this important synthetic transformation.

References

  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • Google Patents. (n.d.).
  • OUCI. (n.d.).
  • MDPI. (2022).
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide.
  • PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
  • NIH. (n.d.). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity.
  • RSC Publishing. (n.d.). Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines.
  • NIH. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Electronic Supplementary Information (ESI)
  • NIH. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions.
  • ResearchGate. (n.d.). Scheme 2.
  • Semantic Scholar. (2004).
  • ResearchGate. (2025). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl)-N-(2-(trifluoromethyl)phenyl)-4,5-dihydrothiazol-2-amine.
  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

Sources

Method

using 2-(Bromomethyl)thiazole hydrobromide to synthesize Fanetizole

Application Note: Strategic Synthesis of Fanetizole and Thiazole-Based Immunomodulators Part 1: Executive Summary & Scientific Validation Crucial Chemical Distinction: To ensure scientific integrity (E-E-A-T), it is nece...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Fanetizole and Thiazole-Based Immunomodulators

Part 1: Executive Summary & Scientific Validation

Crucial Chemical Distinction: To ensure scientific integrity (E-E-A-T), it is necessary to clarify the structural relationship between the requested reagent and the target molecule Fanetizole (CAS 79069-94-6) .

  • Fanetizole Structure: 4-phenyl-N-(2-phenylethyl)-1,3-thiazol-2-amine.[1][2][3] The amine bridge is directly bonded to the C2 position of the thiazole ring.

  • Reagent Capability: 2-(Bromomethyl)thiazole hydrobromide contains a methylene (-CH₂-) spacer at the C2 position. Reacting this with phenethylamine yields N-(thiazol-2-ylmethyl)-2-phenylethanamine , a homologue of Fanetizole with an extended carbon chain.

Guidance: This Application Note provides two distinct protocols:

  • Protocol A (Novel Analogue): Utilization of 2-(Bromomethyl)thiazole hydrobromide to synthesize the methylene-bridged Fanetizole analogue. This route is valuable for Structure-Activity Relationship (SAR) studies exploring linker length in immunomodulation.

  • Protocol B (Standard Reference): The industrial "Gold Standard" synthesis of Fanetizole via Hantzsch condensation, provided as a control baseline for researchers requiring the exact CAS 79069-94-6 structure.

Part 2: Visualizing the Synthetic Pathways

The following diagram illustrates the divergent pathways. Protocol A uses the user-specified reagent, while Protocol B illustrates the standard Fanetizole route.

FanetizoleSynthesis Reagent_User 2-(Bromomethyl)thiazole hydrobromide Target_Analogue Fanetizole Homologue (Methylene Bridged) Reagent_User->Target_Analogue Protocol A: Nucleophilic Substitution (Base, MeCN, RT) Reagent_Phen Phenethylamine Reagent_Phen->Target_Analogue Reagent_Std1 Phenacyl Bromide (2-Bromoacetophenone) Target_Fanetizole Fanetizole (CAS 79069-94-6) Reagent_Std1->Target_Fanetizole Protocol B: Hantzsch Condensation (EtOH, Reflux) Reagent_Std2 N-Phenethylthiourea Reagent_Std2->Target_Fanetizole

Caption: Divergent synthetic pathways. Top: Synthesis of C2-methylene analogue using the requested reagent. Bottom: Standard Hantzsch synthesis of Fanetizole.

Part 3: Experimental Protocols

Protocol A: Synthesis of Methylene-Bridged Analogue

Targeting: N-(thiazol-2-ylmethyl)-2-phenylethanamine Reagent: 2-(Bromomethyl)thiazole hydrobromide

Context: This reaction utilizes a nucleophilic substitution (


) where the primary amine of phenethylamine attacks the alkyl bromide. The hydrobromide salt must be neutralized in situ to liberate the reactive electrophile.

Materials:

  • 2-(Bromomethyl)thiazole hydrobromide (1.0 eq)

  • 2-Phenethylamine (1.1 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq) - Acts as HBr scavenger and acid binder.
    
  • Acetonitrile (MeCN), anhydrous (0.1 M concentration)

  • Sodium Iodide (NaI) (0.1 eq) - Finkelstein catalyst to accelerate substitution.

Step-by-Step Methodology:

  • Activation:

    • In a round-bottom flask equipped with a magnetic stir bar, suspend 2-(Bromomethyl)thiazole hydrobromide (1.0 g, 3.86 mmol) in anhydrous MeCN (40 mL).

    • Add

      
        (1.33 g, 9.65 mmol) and NaI  (58 mg, 0.38 mmol).
      
    • Observation: The suspension will turn slightly turbid. Stir at room temperature for 15 minutes to ensure free-basing of the bromomethyl species.

  • Nucleophilic Attack:

    • Add 2-Phenethylamine (0.51 g, 4.25 mmol) dropwise over 5 minutes.

    • Note: A slight exotherm may occur.

    • Seal the flask under a nitrogen atmosphere and stir at 40°C for 12 hours.

    • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). The starting bromide (

      
      ) should disappear.
      
  • Work-up:

    • Filter the reaction mixture through a Celite pad to remove inorganic salts (

      
      ).
      
    • Concentrate the filtrate under reduced pressure to yield a viscous orange oil.

    • Dissolve the oil in Ethyl Acetate (50 mL) and wash with saturated

      
       (2 x 20 mL) followed by Brine (20 mL).
      
    • Dry the organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • The crude residue often contains dialkylated by-products. Purify via flash column chromatography (Silica Gel 60).

    • Eluent: Gradient of DCM:MeOH (98:2 to 95:5).

    • Yield Expectation: 65-75% as a pale yellow oil (free base) or white solid (HCl salt).

Protocol B: Standard Synthesis of Fanetizole (Reference Method)

Targeting: Fanetizole (CAS 79069-94-6) Reagent: Phenacyl Bromide + Phenethylthiourea

Context: This is the Hantzsch Thiazole Synthesis, the industry-standard route for Fanetizole. It constructs the thiazole ring and the C2-amine linkage simultaneously.

Materials:

  • Phenacyl Bromide (2-Bromoacetophenone) (1.0 eq)

  • N-(2-Phenylethyl)thiourea (1.0 eq)

  • Ethanol (Absolute) (0.2 M)

Step-by-Step Methodology:

  • Condensation:

    • Dissolve N-(2-Phenylethyl)thiourea (1.0 g, 5.5 mmol) in Ethanol (25 mL).

    • Add Phenacyl Bromide (1.1 g, 5.5 mmol) in one portion.

    • Mechanism:[4][5][6][7] The sulfur atom attacks the alpha-carbon of the phenacyl bromide, followed by cyclization and dehydration.

  • Reflux:

    • Heat the mixture to reflux (78°C) for 2 hours.

    • Observation: The product often precipitates as the hydrobromide salt directly from the hot solution upon cooling.

  • Isolation:

    • Cool the mixture to 0°C in an ice bath.

    • Filter the crystalline solid (Fanetizole HBr).

    • Wash with cold ethanol (10 mL) and diethyl ether (20 mL).

  • Free Basing (Optional):

    • Suspend the salt in water and adjust pH to 10 using 1M NaOH.

    • Extract with DCM, dry, and concentrate to obtain Fanetizole free base.

    • Yield Expectation: >85%.

Part 4: Data Summary & Comparison

FeatureProtocol A (User Reagent)Protocol B (Standard Fanetizole)
Product Fanetizole Homologue (C2-CH2-NH-)Fanetizole (C2-NH-)
Reaction Type

Alkylation
Hantzsch Condensation
Key Reagent 2-(Bromomethyl)thiazole HBrPhenacyl Bromide
Complexity Moderate (Requires salt neutralization)Low (One-pot cyclization)
Atom Economy Lower (Loss of HBr + KBr)High (Water is only byproduct)
Primary Risk Dialkylation of amineLachrymatory starting material

Part 5: Safety & Handling Notes

  • Lachrymator Hazard: Both 2-(Bromomethyl)thiazole and Phenacyl Bromide are potent lachrymators (tear gas agents).

    • Protocol: All weighing and transfers must be performed in a functioning fume hood.

    • Decontamination: Glassware should be rinsed with a dilute solution of ammonia or sodium thiosulfate to quench active alkylating agents before removal from the hood.

  • Vesicant Properties: These alkyl halides can cause severe skin burns. Double-gloving (Nitrile) is mandatory.

  • Hydrobromide Salts: The user's reagent is a hydrobromide salt. It is hygroscopic and corrosive. Store in a desiccator.

References

  • Hantzsch Thiazole Synthesis (General Mechanism)
  • Fanetizole Synthesis & Characterization

    • Source: Kocabas, E., & Salman, A. B. (2010). A Rapid and High-Yielding Synthesis of Thiazoles and Aminothiazoles Using Tetrabutylammonium Salts.[8] Turkish Journal of Chemistry.

    • URL:

  • Reactivity of 2-(Bromomethyl)

    • Source: PubChem Compound Summary for 2-(Bromomethyl)thiazole.
    • URL:

  • Fanetizole Structure Verification

    • Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54339, Fanetizole.
    • URL:

Sources

Application

The Strategic Role of 2-(Bromomethyl)thiazole Hydrobromide in the Synthesis of Advanced Cephalosporins

An Application Guide for Researchers and Drug Development Professionals Authored by a Senior Application Scientist This document provides an in-depth technical guide on the application of 2-(bromomethyl)thiazole hydrobro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides an in-depth technical guide on the application of 2-(bromomethyl)thiazole hydrobromide as a pivotal building block in the synthesis of modern cephalosporin antibiotics. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and manufacturing of novel β-lactam therapeutics. We will explore the causality behind its use, provide validated protocols, and contextualize its role in creating potent, broad-spectrum antibacterial agents.

Introduction: The Thiazole Moiety as a Cornerstone of Modern Cephalosporin Efficacy

The evolution of cephalosporin antibiotics from the first to the fifth generation is a story of meticulous chemical tailoring to overcome bacterial resistance and broaden the spectrum of activity. A key element in this evolution has been the introduction of specific side chains at the C-7 and C-3 positions of the 7-aminocephalosporanic acid (7-ACA) nucleus.

The aminothiazole ring, in particular, has become a hallmark of third-generation and later cephalosporins, such as Cefotaxime, Ceftriaxone, and Cefditoren.[1][2] When incorporated into the C-7 acylamino side chain, this moiety confers several critical advantages:

  • Enhanced Potency: The 2-aminothiazole group significantly increases binding affinity to Penicillin-Binding Proteins (PBPs), the target enzymes responsible for bacterial cell wall synthesis.[3]

  • β-Lactamase Stability: The steric and electronic properties of the side chain, often including a methoxyimino group, provide a shield against hydrolysis by many β-lactamase enzymes, a primary mechanism of bacterial resistance.[4]

  • Broadened Spectrum: It extends activity against a wide range of Gram-negative bacteria, including challenging pathogens like Haemophilus influenzae, Neisseria species, and various Enterobacteriaceae.[5]

While the C-7 side chain is crucial for antibacterial potency, the substituent at the C-3 position modulates the pharmacokinetic and pharmacodynamic profile of the drug, influencing factors like metabolic stability and half-life.[6] The introduction of a thiazole-containing group at this position, as seen in the oral cephalosporin Cefditoren, is a key strategy for developing orally bioavailable agents with potent activity.

2-(Bromomethyl)thiazole hydrobromide serves as a highly versatile and reactive electrophilic building block, providing a direct route to introduce the functionalized thiazolemethyl scaffold required for these advanced cephalosporin structures.

Core Chemistry & Mechanistic Rationale

2-(Bromomethyl)thiazole hydrobromide's utility stems from the reactivity of the bromomethyl group. The carbon atom is highly electrophilic, making it susceptible to nucleophilic substitution (SN2) reactions. This allows for the covalent attachment of the thiazolemethyl group to various nucleophilic sites on the cephalosporin core or its precursors.

The hydrobromide salt form ensures stability and improves the handling characteristics of this reactive intermediate. In a reaction, a base is typically required to neutralize the HBr salt and liberate the free base of the thiazole derivative for subsequent steps.

Logical Workflow: From Building Block to API

The synthesis of a complex cephalosporin can be visualized as a convergent process where key fragments—the cephem nucleus and the side chains—are synthesized separately and then coupled. 2-(Bromomethyl)thiazole hydrobromide is a foundational component in the synthesis of these side chain fragments.

G BMT 2-(Bromomethyl)thiazole Hydrobromide C7_pre C-7 Acyl Side Chain (e.g., Aminothiazole Acetic Acid Derivative) BMT->C7_pre Multi-step functionalization C3_pre C-3 Thiazole Side Chain (e.g., Thiazolylmethyl Nucleophile) BMT->C3_pre API Final Cephalosporin API C7_pre->API C3_Mod C-3 Modified Cephem Nucleus C3_pre->C3_Mod ACA 7-Aminocephalosporanic Acid (7-ACA) ACA->C3_Mod Step 1: C-3 Substitution C3_Mod->API Step 2: C-7 Acylation

Caption: Convergent synthesis of thiazole-containing cephalosporins.

Application Protocol I: C-3 Modification of the Cephem Nucleus

The acetoxymethyl group at the C-3 position of 7-ACA is a good leaving group, enabling its displacement by various nucleophiles. This reaction is fundamental for introducing diversity and tuning the pharmacokinetic properties of cephalosporins. Here, we describe a general protocol for introducing a thiazolemethyl group at this position, a key step in the synthesis of drugs like Cefditoren.

Principle:

This protocol involves the nucleophilic substitution of the C-3 acetoxy group of a protected 7-ACA derivative with a thiazole-based nucleophile. The thiazole nucleophile can be generated in situ or prepared beforehand, often from precursors like 2-(bromomethyl)thiazole. For instance, reaction with a thiol can yield a thiazolylmethyl sulfide, which then acts as the nucleophile.

Step-by-Step Methodology:
  • Protection of 7-ACA: The carboxylic acid and amine functionalities of 7-ACA must be protected to prevent side reactions. The carboxylic acid is commonly protected as a silyl ester (e.g., with N,O-bis(trimethylsilyl)acetamide - BSA) or a p-methoxybenzyl (PMB) ester. The C-7 amine is often protected with a Boc or similar group if it is not acylated in the same step.

  • Nucleophile Preparation: Prepare the desired thiazole nucleophile. For this example, we will consider the use of 4-methyl-5-thiazolemethanol, which can be synthesized from precursors derived from 2-(bromomethyl)thiazole.

  • Displacement Reaction:

    • Dissolve the protected 7-ACA derivative in a suitable aprotic solvent (e.g., Dichloromethane (DCM), Acetonitrile).

    • Add the thiazole nucleophile (e.g., 4-methyl-5-thiazolemethanol) to the solution.

    • Introduce a Lewis acid catalyst, such as Boron trifluoride etherate (BF₃·OEt₂), dropwise at a reduced temperature (0-5 °C) to facilitate the displacement of the acetoxy group.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or HPLC.

  • Workup and Isolation:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to yield the crude C-3 modified cephalosporin intermediate.

    • Purify the product by column chromatography or recrystallization.

  • Deprotection: Remove the protecting groups under appropriate conditions (e.g., acid treatment for silyl esters) to yield the C-3 modified nucleus, ready for C-7 acylation.

Caption: General scheme for C-3 modification of the cephem core. (Note: Images are placeholders for chemical structures).

Application Protocol II: Synthesis of a C-7 Aminothiazole Acyl Side Chain

The most common C-7 side chain in advanced cephalosporins is (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetic acid or a derivative thereof.[7] 2-(Bromomethyl)thiazole is an excellent starting point for the synthesis of the core 2-aminothiazol-4-yl-acetic acid framework.

Principle:

This multi-step synthesis transforms the bromomethyl group into a carboxylic acid or ester functionality, which is essential for the final amide coupling to the C-7 position of the cephem nucleus. The process involves converting the bromomethyl group to a nitrile, followed by hydrolysis.

Step-by-Step Methodology:
  • Cyanation of 2-(Bromomethyl)thiazole:

    • Dissolve 2-(bromomethyl)thiazole hydrobromide in a suitable solvent like ethanol or DMF.

    • Add a base (e.g., sodium bicarbonate) to neutralize the hydrobromide.

    • Add a solution of sodium cyanide (NaCN) or potassium cyanide (KCN) in water. CAUTION: Cyanide salts are extremely toxic. Handle with extreme care in a well-ventilated fume hood.

    • Heat the reaction mixture gently (e.g., 50-60 °C) and monitor by TLC until the starting material is consumed.

    • Cool the reaction, dilute with water, and extract the product, 2-(cyanomethyl)thiazole, with a solvent like ethyl acetate.

    • Wash the organic extracts, dry, and concentrate to obtain the crude nitrile.

  • Hydrolysis to Thiazole-2-acetic acid:

    • Treat the crude 2-(cyanomethyl)thiazole with a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH).

    • Heat the mixture under reflux for several hours until hydrolysis is complete.

    • Cool the reaction mixture. If acid hydrolysis was used, carefully neutralize to precipitate the carboxylic acid. If base hydrolysis was used, acidify the solution to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain thiazole-2-acetic acid.

  • Activation and Coupling:

    • The resulting thiazole-2-acetic acid (or its more complex aminothiazole derivative) must be "activated" before it can be coupled to the C-7 amine of the cephem nucleus.

    • Common activation methods include converting the carboxylic acid to an acid chloride (using thionyl chloride or oxalyl chloride) or using coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • The activated side chain is then reacted with the C-3 modified cephem intermediate (from Protocol I) in an inert solvent to form the final amide bond, yielding the cephalosporin API.[8]

Safety and Handling of 2-(Bromomethyl)thiazole Hydrobromide

As a reactive alkylating agent, 2-(bromomethyl)thiazole hydrobromide and related compounds must be handled with appropriate precautions.[9]

Hazard Category Precautionary Measures & PPE
Corrosive / Irritant Causes skin and serious eye irritation/damage.[10][11] May cause respiratory irritation.[10][11] Handle only in a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles with a face shield.[12]
Toxicity Harmful if swallowed or inhaled.[13] Avoid breathing dust, fumes, or vapors.[9] In case of accidental ingestion, do not induce vomiting and seek immediate medical attention.[9]
Storage & Stability Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[10] The compound is moisture-sensitive; store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[12]
Disposal Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.[13] Do not allow to enter drains or waterways.[9]

Emergency Procedures:

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

Conclusion and Future Outlook

2-(Bromomethyl)thiazole hydrobromide is a quintessential example of a high-value synthetic intermediate in pharmaceutical chemistry. Its structural simplicity belies its strategic importance in constructing the complex, functionally critical side chains of advanced cephalosporin antibiotics. The protocols and rationale outlined in this guide demonstrate its versatility in modifying both the C-3 and C-7 positions of the cephem nucleus, directly impacting the therapeutic profile of the final drug product.

As the challenge of antimicrobial resistance continues to grow, the rational design of new antibiotics is paramount. The derivatization of the thiazole moiety, enabled by reactive starting materials like 2-(bromomethyl)thiazole, remains a promising avenue for discovering next-generation cephalosporins with activity against multi-drug resistant pathogens.[14] Mastery of the chemistry described herein is therefore a critical skill for any scientist or researcher dedicated to the field of antibacterial drug development.

References

  • Google Patents.A process for preparing cephalosporin derivatives using new thiazole compound (EP1268488A1).
  • Google Patents.Synthesis method of cefditoren pivoxil (CN109180704B).
  • Oakwood Chemical. 2-(Bromomethyl)thiophene Safety Data Sheet. Available at: [Link]

  • Sharma, V., et al. (2023). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. Molecules. Available at: [Link]

  • Shende, V. V., et al. (2023). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. ACS Catalysis. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules. Available at: [Link]

  • Stone, N. E. R., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. The Journal of Allergy and Clinical Immunology: In Practice. Available at: [Link]

  • Nakayama, E., et al. (1991). Cephalosporin antibiotics. I. Synthesis and structure-activity relationships of 3-thiazoliomethyl derivatives. The Journal of Antibiotics. Available at: [Link]

  • MDPI. Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. Available at: [Link]

  • IDStewardship. Beta-lactam Side Chains and Cross-reactivity Handout. Available at: [Link]

  • Vargiu, A. V., et al. (2019). Cephalosporins: A Focus on Side Chains and β-Lactam Cross-Reactivity. The Journal of Allergy and Clinical Immunology: In Practice. Available at: [Link]

  • Cascella, M., & Arumugham, V. B. (2023). Third-Generation Cephalosporins. In: StatPearls [Internet]. StatPearls Publishing. Available at: [Link]

  • Fisher Scientific. 2-Bromothiazole SAFETY DATA SHEET (EU version). Available at: [Link]

  • TCI Chemicals. 2-(Bromomethyl)thiazole hydrobromide Safety data sheet. Available at: [Link]

  • ResearchGate. Regioselective Synthesis of 6- and 7-Substituted Thiazolo[3,2-a]benz- imidazole Derivatives Using Crystallization Induced Regioisomerization. Available at: [Link]

  • Drugs.com. (2023). List of Third Generation Cephalosporins + Uses, Types & Side Effects. Available at: [Link]

  • EXCLI Journal. SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Available at: [Link]

  • Neu, H. C. (1986). Pathophysiologic basis for the use of third-generation cephalosporins. The American Journal of Medicine. Available at: [Link]

  • Donowitz, G. R. (1989). Third generation cephalosporins. Infectious Disease Clinics of North America. Available at: [Link]

  • PubMed. Aqueous acetylation of desacetyl glutaryl 7-aminocephalosporanic acid (7ACA) and speculation on the origin of desacetyl cephalosporin C in fermentation broth. Available at: [Link]

  • ResearchGate. Allergenic significance of cephalosporin side chains. Available at: [Link]

  • Hassan, A. S., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules. Available at: [Link]

  • ResearchGate. (PDF) Third Generation Cephalosporins. Available at: [Link]

  • PubMed. Synthesis, structure-activity relationships and oral absorption of cephalosporins having a C-3 pyridyl side chain. Available at: [Link]

Sources

Method

Application Note: One-Pot Alkylation Strategies Involving 2-(Bromomethyl)thiazole Hydrobromide

Executive Summary This guide details the one-pot utilization of 2-(Bromomethyl)thiazole hydrobromide (CAS: 14525-64-5) for the synthesis of thiazole-containing pharmaceutical intermediates. While the thiazole moiety is a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the one-pot utilization of 2-(Bromomethyl)thiazole hydrobromide (CAS: 14525-64-5) for the synthesis of thiazole-containing pharmaceutical intermediates. While the thiazole moiety is a privileged scaffold in drug discovery (e.g., Ritonavir, Cobicistat, Bleomycin), the 2-(bromomethyl) derivative presents specific handling challenges due to the instability of its free base form.

The Core Technical Insight: The free base, 2-(bromomethyl)thiazole, is prone to rapid polymerization and degradation upon isolation. Therefore, the hydrobromide salt is the preferred stable solid form. Successful application requires a one-pot, in-situ neutralization and alkylation protocol . This approach eliminates the need to isolate the volatile and lachrymatory free base, improving both safety and yield.

Reagent Profile & Safety Architecture

Compound: 2-(Bromomethyl)thiazole hydrobromide CAS: 14525-64-5 Structure: Thiazole ring substituted at C2 with a bromomethyl group, stabilized as an HBr salt.

Critical Physicochemical Properties
PropertyDataImplications for Protocol
Form Crystalline Solid (Salt)Hygroscopic; store under inert atmosphere.
Stability (Salt) HighStable at RT if kept dry.
Stability (Free Base) Low Polymerizes/decomposes rapidly. DO NOT ISOLATE.
Reactivity High ElectrophilePotent alkylating agent (

substrate).
Solubility Soluble in DMF, DMSO, MeOHPoor solubility in non-polar solvents (Hexane, Toluene).
Safety Matrix (Lachrymator Warning)
  • Hazard: The free base generated in situ is a potent lachrymator (tear gas-like) and skin irritant.

  • Control: All reactions must be conducted in a fume hood. Quench all glassware and waste with dilute NaOH or ammonium hydroxide before removal from the hood to destroy residual alkylating agent.

One-Pot Protocol: N-Alkylation of Amines/Amides

Primary Application: Synthesis of thiazol-2-ylmethyl amines (common pharmacophores in kinase inhibitors and antivirals).

Reaction Logic

This protocol utilizes a "Dump-and-Stir" modification. Instead of pre-generating the free base, the HBr salt is added directly to a mixture of the nucleophile and excess base. The base serves two roles:

  • Neutralizes the HBr counter-ion.

  • Scavenges the HBr produced during the alkylation event.

Materials
  • Substrate: Secondary Amine or Amide (1.0 equiv)

  • Reagent: 2-(Bromomethyl)thiazole HBr (1.1 – 1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) or DIPEA (3.0 – 4.0 equiv)
    
    • Note: Carbonates are preferred for amides/phenols; DIPEA for aliphatic amines.

  • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

  • Catalyst (Optional): Sodium Iodide (NaI, 0.1 equiv) – Finkelstein activation.

Step-by-Step Procedure
  • Nucleophile Activation:

    • Charge a reaction vessel with the Substrate (1.0 equiv) and anhydrous DMF (concentration 0.1 M – 0.2 M).

    • Add Base (3.0 equiv).

    • Process Note: If using a less reactive nucleophile (e.g., amide/phenol), stir at RT for 15-30 mins to ensure deprotonation.

  • Reagent Addition (The "One-Pot" Step):

    • Add 2-(Bromomethyl)thiazole hydrobromide (1.2 equiv) directly as a solid in a single portion.

    • Optional: Add NaI (0.1 equiv) if the reaction is sluggish.

  • Reaction Phase:

    • Temperature:

      • Aliphatic Amines: Stir at Room Temperature (20-25°C) .

      • Amides/Anilines: Heat to 50-60°C .

    • Time: Monitor via LC-MS. Typical completion is 2–6 hours.

    • Checkpoint: Look for the disappearance of the starting material mass. The product mass should be [M + 97 Da] (Thiazolylmethyl group).

  • Quench & Workup:

    • Dilute the reaction mixture with EtOAc or DCM.

    • Wash with saturated

      
        (to remove residual acid/salts).
      
    • Wash with Water (x2) and Brine (x1) to remove DMF.

    • Dry over

      
      , filter, and concentrate.[1]
      

Mechanistic Pathway & Visualization

The reaction follows a classic


 mechanism. The critical aspect is the in situ equilibrium between the stable salt and the reactive free base.

G cluster_deg Avoid Isolation Salt 2-(Bromomethyl)thiazole Hydrobromide (Salt) FreeBase Free Base (Transient Reactive Species) Salt->FreeBase Neutralization (-HBr) Base Base (Cs2CO3) Base->FreeBase Complex Transition State (SN2) FreeBase->Complex Polymer Tarry Residue FreeBase->Polymer Polymerization (If isolated) Nuc Nucleophile (Amine/Phenol) Nuc->Complex Product Thiazol-2-ylmethyl Derivative Complex->Product Waste HBr Salts Complex->Waste Leaving Group (Br-)

Figure 1: Reaction pathway highlighting the necessity of in-situ utilization to prevent polymerization.

Case Study: Synthesis of O-Alkylated Pyridine Intermediate

Adapted from Patent WO2022225941 (GLP-1R Modulators)

Objective: Synthesis of a thiazole-ether linked intermediate.

Protocol:

  • Setup: A mixture of 6-(hydroxymethyl)pyridin-2-ol derivative (200 mg, 1.0 equiv) and

    
      (3 equiv) in MeCN  (5 mL) was stirred at RT for 10 min.
    
  • Alkylation: 2-(Bromomethyl)thiazole hydrobromide (1.2 equiv) was added.

  • Execution: The mixture was heated to 50°C for 1 hour.

  • Result: LC-MS showed >95% conversion. The mixture was filtered through Celite (to remove CsBr salts) and concentrated.

  • Outcome: The crude residue was sufficiently pure for the next step, demonstrating the efficiency of the one-pot salt-based addition.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tarry Material Polymerization of reagentEnsure the nucleophile is present before adding the bromide salt. Do not premix the bromide with base alone.
Incomplete Conversion HBr suppressionIncrease Base equivalents to 3.5 - 4.0. The salt consumes 1 equiv immediately.
Sluggish Reaction Chloride exchangeAdd 10 mol% NaI (Finkelstein condition) to generate the more reactive Iodomethyl species in situ.
Hydrolysis (OH-Product) Wet SolventUse anhydrous DMF/MeCN. The bromomethyl group hydrolyzes rapidly in the presence of water/base.

References

  • Ritonavir Synthesis (Contextual): Kempf, D. J., et al. "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease." Journal of Medicinal Chemistry, vol. 41, no. 4, 1998.
  • GLP-1R Modulator Synthesis (Specific Protocol): Carboxy-benzimidazole GLP-1R modulating compounds. Patent WO2022225941A1. (2022).

  • Reagent Stability Data: 2-(Bromomethyl)thiazole hydrobromide Safety Data Sheet. BLD Pharm / Fisher Scientific.

  • Thiazole Alkylation Review: Khalifa, M. E. "Recent Developments and Biological Activities of 2-Aminothiazole Derivatives." Acta Chimica Slovenica, vol. 65, 2018, pp. 1–22.

Sources

Application

2-(Bromomethyl)thiazole hydrobromide for derivatization of natural products

Application Notes & Protocols Topic: 2-(Bromomethyl)thiazole Hydrobromide for the Derivatization of Natural Products Audience: Researchers, Scientists, and Drug Development Professionals Abstract The structural complexit...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: 2-(Bromomethyl)thiazole Hydrobromide for the Derivatization of Natural Products

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The structural complexity and often low concentrations of natural products in complex matrices present significant analytical challenges. Many bioactive natural products lack strong chromophores or fluorophores, hindering their detection and quantification by common analytical techniques like High-Performance Liquid Chromatography (HPLC). Chemical derivatization addresses this by introducing a tag that enhances detectability. This document provides a comprehensive guide to using 2-(bromomethyl)thiazole hydrobromide as a versatile pre-column derivatization reagent for natural products containing carboxylic acid, phenol, or thiol functional groups. The thiazole moiety, a key structural element in many pharmacologically active compounds, serves as an excellent UV chromophore and a potential fluorophore, significantly improving analytical sensitivity.[1][2][3][4]

The Rationale for Derivatization in Natural Product Analysis

Natural products are a cornerstone of drug discovery, but their analysis is often complicated by several factors:

  • Lack of Detectable Moieties: Many natural products do not possess the necessary functional groups (chromophores or fluorophores) for sensitive detection by UV-Visible or Fluorescence detectors.[5]

  • Poor Chromatographic Behavior: Highly polar or volatile compounds can exhibit poor peak shape and retention on standard chromatography columns.

  • Low Abundance: Bioactive compounds are often present in trace amounts within complex biological extracts.

Chemical derivatization is a powerful strategy to overcome these limitations.[5] By chemically modifying the analyte, we can introduce a tag that imparts desirable properties, such as enhanced UV absorbance or fluorescence, improved chromatographic retention, and increased volatility for gas chromatography.[5]

2-(Bromomethyl)thiazole hydrobromide emerges as a superior reagent for this purpose. The thiazole ring is a privileged scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds, including vitamin B1.[2][4] Its introduction into a natural product structure not only enhances detectability but can also provide insights into structure-activity relationships.[6]

Reagent Profile: 2-(Bromomethyl)thiazole Hydrobromide

PropertyData
Chemical Name 2-(Bromomethyl)thiazole hydrobromide
Molecular Formula C₄H₅Br₂NS
Molecular Weight 259.96 g/mol
Appearance Off-white to yellow crystalline solid
Primary Function Electrophilic alkylating agent
Reactivity The methylene group is highly activated for nucleophilic attack.
Detection Enhancement Introduces a strongly UV-absorbing thiazole ring.

Causality of Reactivity: The electron-withdrawing nature of the thiazole ring and the adjacent bromine atom makes the methylene carbon (-CH₂-) highly electrophilic. This renders it susceptible to attack by a wide range of nucleophiles present in natural products, enabling derivatization under relatively mild conditions.

Core Reaction Mechanisms and Principles

The derivatization process using 2-(bromomethyl)thiazole is fundamentally a nucleophilic substitution (Sₙ2) reaction. A nucleophilic functional group on the natural product attacks the electrophilic methylene carbon of the reagent, displacing the bromide leaving group. A non-nucleophilic base is typically required to deprotonate the functional group, enhancing its nucleophilicity.

General Derivatization Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis NP Natural Product (in solution) Base Add Base (e.g., K₂CO₃, DBU) NP->Base Deprotonation Reagent Add 2-(Bromomethyl)thiazole Hydrobromide Base->Reagent Reaction Incubate (Heat/Stir) Reagent->Reaction Sₙ2 Reaction Workup Quench & Workup Reaction->Workup Analysis HPLC-UV/FL Analysis Workup->Analysis

Caption: General workflow for natural product derivatization.

Derivatization of Carboxylic Acids

Carboxylic acids are converted into thiazolylmethyl esters. The reaction requires a base to generate the carboxylate anion, a potent nucleophile.

Mechanism: Esterification of Carboxylic Acids reagents R-COOH + Base + Br-CH₂-Thiazole intermediate [ R-COO⁻ ] reagents->intermediate Deprotonation product R-COO-CH₂-Thiazole + Br⁻ intermediate->product Sₙ2 Attack

Caption: Sₙ2 reaction for carboxylic acid derivatization.

Derivatization of Phenols

Phenolic hydroxyl groups are converted into thiazolylmethyl ethers (a Williamson ether synthesis). The base generates a phenoxide ion, which readily attacks the reagent.[7]

Mechanism: Etherification of Phenols reagents Ar-OH + Base + Br-CH₂-Thiazole intermediate [ Ar-O⁻ ] reagents->intermediate Deprotonation product Ar-O-CH₂-Thiazole + Br⁻ intermediate->product Sₙ2 Attack

Caption: Sₙ2 reaction for phenol derivatization.

Derivatization of Thiols

Thiols, being highly nucleophilic, are readily converted to thiazolylmethyl thioethers. The formation of the thiolate anion in the presence of a base makes this reaction particularly efficient.[8][9]

Mechanism: Thioether Formation from Thiols reagents R-SH + Base + Br-CH₂-Thiazole intermediate [ R-S⁻ ] reagents->intermediate Deprotonation product R-S-CH₂-Thiazole + Br⁻ intermediate->product Sₙ2 Attack

Caption: Sₙ2 reaction for thiol derivatization.

Experimental Protocols

⚠️ SAFETY PRECAUTIONS: 2-(Bromomethyl)thiazole hydrobromide is a hazardous substance. It is a skin, eye, and respiratory irritant.[10][11] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[10][11][12] Refer to the Safety Data Sheet (SDS) before use.[10][11][13]

General Protocol for Derivatization of a Carboxylic Acid-Containing Natural Product (e.g., a Fatty Acid)

This protocol provides a self-validating system by including a control and recommending analysis of the underivatized sample to confirm the reaction's success.

Materials & Reagents:

  • Natural Product Sample (e.g., Oleic Acid): ~1 mg

  • 2-(Bromomethyl)thiazole hydrobromide: 1.5 molar equivalent

  • Potassium Carbonate (K₂CO₃), anhydrous: 3 molar equivalents

  • Acetonitrile (ACN), HPLC grade: 2 mL

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2 mL reaction vial with a screw cap

Protocol Steps:

  • Sample Preparation: Accurately weigh ~1 mg of the natural product into a 2 mL reaction vial. Dissolve it in 1 mL of acetonitrile.

  • Base Addition: Add 3 molar equivalents of anhydrous potassium carbonate. The solid base facilitates the reaction and is easily removed later.

  • Reagent Addition: Add 1.5 molar equivalents of 2-(bromomethyl)thiazole hydrobromide to the vial.

  • Reaction: Tightly cap the vial and place it in a heating block set to 60°C. Stir the reaction mixture for 90 minutes.

  • Monitoring (Optional but Recommended): To validate progress, a small aliquot can be taken, quenched, and analyzed by TLC or LC-MS to check for the disappearance of the starting material.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture to remove the K₂CO₃.

    • Transfer the filtrate to a separatory funnel containing 10 mL of deionized water.

    • Extract the aqueous phase three times with 10 mL of ethyl acetate.

    • Combine the organic layers and wash with 10 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Sample Finalization: Filter off the Na₂SO₄ and evaporate the solvent under reduced pressure or a gentle stream of nitrogen.

  • Analysis: Reconstitute the dried derivative in a known volume of mobile phase (e.g., 1 mL ACN/Water) for HPLC analysis. Inject a parallel sample of the underivatized natural product to confirm the retention time shift and enhanced UV signal.

Protocol Modifications for Phenols and Thiols

The general protocol is robust, but minor adjustments can optimize it for different functional groups.

ParameterCarboxylic AcidsPhenolsThiolsCausality/Justification
Base K₂CO₃, Cs₂CO₃K₂CO₃, DBUK₂CO₃, DIPEAPhenols and thiols are generally more acidic or nucleophilic than carboxylic acids, allowing for a wider range of bases. Mild bases prevent side reactions.
Temperature 60-80°C40-60°CRoom Temp - 40°CThiols are highly reactive and often do not require heating.[8] Phenols are also highly reactive once deprotonated.
Reaction Time 60-120 min30-90 min15-60 minReaction time is inversely related to the nucleophilicity of the functional group.
Example HPLC-UV Analysis Conditions
ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
UV Detection 245-275 nm (monitor a range to find the optimum wavelength)
Injection Volume 10 µL

Justification: A C18 column is suitable for the increased hydrophobicity of the derivatized products. A gradient elution is necessary to effectively separate natural products of varying polarities. The thiazole ring exhibits strong absorbance in the 245-275 nm range.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Yield Inactive reagent (hydrolysis)Use fresh reagent, store in a desiccator.
Insufficient base/wet reagentsUse anhydrous base and solvent. Increase base equivalents.
Steric hindrance around the functional groupIncrease reaction temperature and/or time. Consider a stronger, non-nucleophilic base like DBU.
Multiple Products Reaction with other nucleophilic sitesLower the reaction temperature. Use a milder base.
Degradation of starting material or productReduce reaction time and temperature. Ensure the natural product is stable under basic conditions.
Poor Chromatographic Peaks Sample overloadDilute the sample before injection.
Poor solubility in mobile phaseAdjust the initial mobile phase composition to better match the solvent used for sample reconstitution.

References

  • Unusual Derivatization of Methylmalonic Acid with Pentafluorobenzyl Bromide to a Tripentafluorobenzyl Derivative and Its Stable-Isotope Dilution GC-MS Measurement in Human Urine. MDPI. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. National Institutes of Health (NIH). [Link]

  • Derivatizing Reagents for Detection of Organic Compounds By HPLC. ResearchGate. [Link]

  • Reaction of 2-bromomethyl-1,3-thiaselenole (5) with 1-methyl-1H-imidazol-2-thiol (17). ResearchGate. [Link]

  • Thiazole derivatives: prospectives and biological applications. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. National Institutes of Health (NIH). [Link]

  • Pyrano[2,3-D]Thiazole: Synthesis. Purkh. [Link]

  • Simple derivatization method for sensitive determination of fatty acids with fluorescence detection by high-performance liquid chromatography using 9-(2-hydroxyethyl). ResearchGate. [Link]

  • Substituent derivatives of benzothiazole-based fluorescence probes for hydrazine with conspicuous luminescence properties: A theoretical study. PubMed. [Link]

  • 2-Bromothiazole-5-carboxylic acid. PubChem. [Link]

  • Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. PubMed Central. [Link]

  • Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. National Institutes of Health (NIH). [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. ResearchGate. [Link]

  • Chemo- and Site-Selective Derivatizations of Natural Products Enabling Biological Studies. ACS Publications. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. [Link]

  • Processes for preparing thiazole carboxylic acids.
  • Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. MDPI. [Link]

  • SAFETY DATA SHEET - 2-Bromothiazole. Fisher Scientific. [Link]

  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. PubMed Central. [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Taylor & Francis Online. [Link]

  • The synthesis of thiazole-2- and of thiazole-5- carboxylic acid via a halogen-metal exchange reaction. ResearchGate. [Link]

  • Thiazole formation through a modified Gewald reaction. PubMed Central. [Link]

  • Discovery of 2-Aminothiazole-4-carboxylic Acids as Broad-Spectrum Metallo-β-lactamase Inhibitors by Mimicking Carbapenem Hydrolysate Binding. PubMed. [Link]

  • Reactivity of biologically important thiol compounds with superoxide and hydrogen peroxide. PubMed. [Link]

  • Investigations into the Bromination of Substituted Phenols Using Diethyl Bromomalonate and Diethyl Dibromomalonate. ResearchGate. [Link]

  • Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. PubMed Central. [Link]

  • A novel and effective benzo[d]thiazole-based fluorescent probe with dual recognition factors for highly sensitive and selective imaging of cysteine in vitro and in vivo. ResearchGate. [Link]

  • A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. PubMed Central. [Link]

  • Experimental and Theoretical Analysis of the Thiol-Promoted Fragmentation of 2-Halo-3-tosyl-oxanorbornadienes. National Institutes of Health (NIH). [Link]

  • Cs₂CO₃-Promoted reaction of tertiary bromopropargylic alcohols and phenols in DMF: a novel approach to α-phenoxyketones. Beilstein Journals. [Link]

  • 4-Bromo-2-[5-methyl-2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol. National Institutes of Health (NIH). [Link]

  • A Systematic Review On Thiazole Synthesis And Biological Activities. Kafkas University Electronic Journal of the Institute of Science and Technology. [Link]

  • Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. PubMed Central. [Link]

  • A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. ResearchGate. [Link]

Sources

Method

Application Note: 2-(Bromomethyl)thiazole Hydrobromide in Click Chemistry &amp; Bioconjugation

Executive Summary: The "Pro-Click" Electrophile 2-(Bromomethyl)thiazole hydrobromide (CAS: 143806-21-1) is a critical electrophilic heterocycle. While not an azide or alkyne itself, it acts as a "Pro-Click" scaffold .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Pro-Click" Electrophile

2-(Bromomethyl)thiazole hydrobromide (CAS: 143806-21-1) is a critical electrophilic heterocycle. While not an azide or alkyne itself, it acts as a "Pro-Click" scaffold . Its primary utility lies in its rapid conversion into 2-(azidomethyl)thiazole —a high-value "warhead" for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Furthermore, the high electrophilicity of the C2-bromomethyl group allows for


-based "Click-like" substitutions with thiols (cysteine), enabling the installation of the pharmacologically privileged thiazole ring into peptide backbones or E3 ligase ligands (e.g., for PROTACs).

Key Applications:

  • Fragment-Based Drug Discovery (FBDD): Rapid library generation of thiazole-triazole hybrids.

  • PROTAC Linker Synthesis: Installing thiazole moieties into linker chains via triazole formation.

  • Bioconjugation: Cysteine-selective labeling via nucleophilic displacement.

Safety & Handling (Critical)

WARNING: Potentially Explosive Intermediates The hydrobromide salt is stable. However, the generated intermediate, 2-(azidomethyl)thiazole , is a low-molecular-weight organic azide.

  • C:N Ratio Rule: The Carbon-to-Nitrogen ratio is low (

    
    ), placing it near the "explosive" threshold.
    
  • Protocol Mandate: Do NOT concentrate reaction mixtures containing 2-(azidomethyl)thiazole to dryness. Always handle in solution.

  • Neutralization: The starting material is an HBr salt. At least 1.1 equivalents of base (DIPEA or

    
    ) are required to liberate the reactive species.
    

Visual Workflow: The "One-Pot" Click Strategy

The following diagram illustrates the streamlined pathway from the HBr salt to the final bioactive conjugate, bypassing the isolation of the hazardous azide intermediate.

ThiazoleClickWorkflow cluster_safety Safety Critical Zone (Do Not Isolate) Start 2-(Bromomethyl)thiazole Hydrobromide (Solid) Base Neutralization (DIPEA/K2CO3) Start->Base Dissolution Inter Intermediate: 2-(Bromomethyl)thiazole (Free Base) Base->Inter HBr Removal Azide In-Situ Azide: 2-(Azidomethyl)thiazole Inter->Azide + NaN3 (SN2) Click CuAAC Reaction (Alkyne + Cu Catalyst) Azide->Click + Terminal Alkyne Final Final Product: Thiazole-Triazole Conjugate Click->Final 1,4-Regioselective

Figure 1: Strategic workflow for converting the stable HBr salt into a click-ready azide in situ, mitigating safety risks associated with isolating small organic azides.

Detailed Protocols

Protocol A: In-Situ Generation & Click (The "One-Pot" Method)

Best for: Library synthesis and avoiding azide isolation.

Reagents:

  • 2-(Bromomethyl)thiazole hydrobromide

  • Sodium Azide (

    
    )
    
  • Terminal Alkyne (Target Scaffold)

  • Sodium Ascorbate & Copper(II) Sulfate (

    
    )
    
  • Solvent: DMF/Water (4:1) or t-BuOH/Water (1:1)

Step-by-Step:

  • Neutralization & Azidation:

    • Dissolve 2-(bromomethyl)thiazole HBr (1.0 equiv) in DMF/Water.

    • Add

      
       (1.2 equiv).
      
    • Note: The HBr salt will be neutralized by the slight excess of azide/buffer capacity, or add 1.0 equiv of DIPEA to ensure rate acceleration.

    • Stir at Room Temperature (RT) for 2–4 hours.

    • QC Point: Monitor by TLC or LCMS. Look for the disappearance of the bromide mass and appearance of the azide mass (

      
       Da).
      
  • The Click Reaction (CuAAC):

    • Do not work up. To the same reaction vessel, add the Terminal Alkyne (1.0 equiv).

    • Add Sodium Ascorbate (0.5 equiv) and

      
       (0.1 equiv).
      
    • Stir at RT for 12–24 hours.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate.

    • Wash organic layer with 5%

      
       (to remove DMF) and Brine.
      
    • Dry over

      
       and concentrate.
      
    • Purify via Silica Chromatography.

Protocol B: Thiol-Click Bioconjugation (Cysteine Targeting)

Best for: Peptide stapling or covalent inhibition.

Mechanism:


 displacement of the bromine by the thiolate anion.

Step-by-Step:

  • Peptide Prep: Dissolve peptide/protein (containing Cysteine) in Phosphate Buffer (pH 8.0) co-solvated with DMSO if necessary.

  • Reagent Prep: Dissolve 2-(bromomethyl)thiazole HBr in DMSO.

  • Coupling:

    • Add the thiazole solution to the peptide (1.1 equiv thiazole per free thiol).

    • The pH 8.0 buffer neutralizes the HBr and promotes the thiolate form of Cysteine.

  • Incubation: React for 1 hour at RT or

    
    .
    
  • Purification: Desalt via dialysis or size-exclusion chromatography (PD-10 column).

Mechanistic Logic & Troubleshooting

Reaction Mechanism (Graphviz)

Understanding the dual reactivity (Nucleophilic Substitution followed by Cycloaddition) is vital for troubleshooting.

Mechanism Bromide Thiazole-CH2-Br TS1 Transition State (SN2) Bromide->TS1 Attack by N3- AzideIon N3- (Nucleophile) AzideIon->TS1 Azide Thiazole-CH2-N3 TS1->Azide -Br- Cycle Cu-Acetylide Cycle Azide->Cycle Enters Cycle Copper Cu(I) Catalyst Copper->Cycle Triazole 1,2,3-Triazole Linkage Cycle->Triazole Reductive Elimination

Figure 2: Mechanistic pathway showing the SN2 displacement followed by the catalytic CuAAC cycle.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Azidation) HBr salt not neutralized; acidic pH inhibits

nucleophilicity.
Add 1.1 eq. DIPEA or use buffered aqueous conditions (pH > 7).
Precipitate in Step 2 Copper disproportionation or ligand insolubility.Increase Sodium Ascorbate to 1.0 eq; Add TBTA ligand to stabilize Cu(I).
Multiple Spots (TLC) Bis-alkylation (if amine nucleophiles present) or hydrolysis.Ensure solvent is dry if using bases; avoid primary amines in the "Click" step until triazole is formed.
No Reaction (Click) Oxygen poisoning of Cu(I).Degas solvents with

or Argon before adding Copper catalyst.

References

  • Synthesis of Thiazole-Triazole Conjugates: Synthesis of 1,3-thiazoles through base-induced click reaction. (2023).[1][2][3][4] Letters in Organic Chemistry. 2

  • One-Pot Substitution-Click Protocol: One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. (2023).[1][2][3][4] Beilstein Journal of Organic Chemistry.

  • Bioconjugation Applications: A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. (2014).[3][5] Beilstein J. Org. Chem.

  • Medicinal Chemistry Context: The impact of click chemistry in medicinal chemistry. (2012).[6] Expert Opinion on Drug Discovery. 6

Sources

Application

The Strategic Application of 2-(Bromomethyl)thiazole Hydrobromide in Modern Drug Discovery: A Guide for Medicinal Chemists

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the edifice of medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties and ability to engage in a multitude of non-covalent interactions have rendered it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds.[1][2] From the essential vitamin B1 (thiamine) to a plethora of synthetic drugs, the thiazole nucleus is a testament to nature's and scientists' ingenuity in crafting molecules that modulate biological processes.[3] Thiazole-containing drugs have demonstrated a remarkable breadth of therapeutic applications, including antimicrobial (sulfathiazole), antiretroviral (ritonavir), and anticancer (dasatinib) activities.[1][3][4]

At the heart of synthesizing diverse libraries of thiazole-containing drug candidates lies a versatile and highly reactive building block: 2-(Bromomethyl)thiazole hydrobromide . The presence of a bromomethyl group at the 2-position of the thiazole ring provides a reactive handle for facile introduction of the thiazolylmethyl moiety into a wide array of molecular architectures.[5] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-(Bromomethyl)thiazole hydrobromide in drug discovery campaigns. We will delve into its physicochemical properties, safe handling procedures, and, most importantly, provide detailed protocols and the scientific rationale for its application in the synthesis of bioactive molecules, with a particular focus on the development of kinase inhibitors.

Physicochemical Properties and Safety & Handling

A thorough understanding of the physicochemical properties and safety profile of a reagent is paramount for its effective and safe utilization in the laboratory.

Physicochemical Data
PropertyValueReference
CAS Number 6141-02-2N/A
Molecular Formula C4H5Br2NSN/A
Molecular Weight 258.96 g/mol N/A
Appearance Off-white to light yellow crystalline solid[5]
Solubility Soluble in polar organic solvents such as DMF and DMSO.N/A
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Recommended storage temperature: 2-8°C.[5][5]
Safety and Handling

2-(Bromomethyl)thiazole hydrobromide is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this reagent.[6][7]

  • Inhalation: Avoid breathing dust. May cause respiratory irritation.[8] If inhaled, move the person to fresh air and seek medical attention if symptoms persist.[8]

  • Skin Contact: Causes skin irritation.[8] In case of contact, immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing.

  • Eye Contact: Causes serious eye irritation.[8] In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

  • Ingestion: May be harmful if swallowed. Do not induce vomiting. If swallowed, rinse mouth with water and seek immediate medical attention.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Core Application: A Versatile Electrophile for Nucleophilic Substitution

The primary utility of 2-(Bromomethyl)thiazole hydrobromide in drug discovery stems from the high reactivity of the bromomethyl group in nucleophilic substitution reactions, specifically S(_N)2 reactions.[3][4][9] The electron-withdrawing nature of the thiazole ring enhances the electrophilicity of the methylene carbon, making it highly susceptible to attack by a wide range of nucleophiles.

The Causality Behind the S(_N)2 Pathway

The S(_N)2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the bromide ion).[4][9] This "backside attack" leads to an inversion of stereochemistry if the carbon is chiral. The concerted mechanism, where bond-forming and bond-breaking occur simultaneously, is favored for primary halides like 2-(Bromomethyl)thiazole.[4][9] The choice of a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (ACN), is crucial as it solvates the cation of the nucleophilic salt but does not strongly solvate the nucleophile itself, thus preserving its reactivity.[10]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_end Product Reagent 2-(Bromomethyl)thiazole Hydrobromide Reaction SN2 Reaction Reagent->Reaction Nucleophile Nucleophile (Nu-H) (e.g., Amine, Thiol, Alcohol) Nucleophile->Reaction Base Base (e.g., K2CO3, Et3N) Base->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Temperature Temperature (e.g., Room Temp. to Reflux) Temperature->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product 2-(Nucleophilomethyl)thiazole Derivative Purification->Product

Caption: General workflow for the synthesis of thiazole derivatives via S(_N)2 reaction.

Application in Drug Discovery: The Case of Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of proteins.[2] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2][11] The thiazole scaffold has proven to be a highly effective core for the design of potent and selective kinase inhibitors.[2][12]

Dasatinib: A Paradigm of Thiazole-Containing Kinase Inhibitors

Dasatinib (marketed as Sprycel®) is a potent oral inhibitor of multiple tyrosine kinases, including the Bcr-Abl kinase, the causative agent of chronic myeloid leukemia (CML).[12][13] The discovery of Dasatinib was a landmark achievement in cancer therapy and serves as an excellent case study for the application of thiazole-based scaffolds in drug design. The 2-aminothiazole core of Dasatinib is crucial for its activity, forming key hydrogen bond interactions within the ATP-binding site of the kinase.[11][12]

The synthesis of Dasatinib and its analogues often involves the use of a substituted 2-aminothiazole core, which can be prepared from precursors derived from 2-(Bromomethyl)thiazole.[14][15] The ability to readily modify the thiazole ring and its substituents allows for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties.

Mechanism of Action: Inhibition of the Bcr-Abl Signaling Pathway

In CML, the fusion protein Bcr-Abl possesses constitutively active tyrosine kinase activity, leading to the uncontrolled proliferation of white blood cells.[16][17] Dasatinib inhibits Bcr-Abl by binding to the ATP-binding site, thereby preventing the phosphorylation of downstream substrates and blocking the pro-proliferative and anti-apoptotic signals.[16][18]

G Dasatinib Dasatinib Block X Dasatinib->Block ATP ATP BcrAbl BcrAbl ATP->BcrAbl Substrate Substrate Protein Substrate->BcrAbl pSubstrate Phosphorylated Substrate Signal Downstream Signaling (e.g., RAS, STAT5) pSubstrate->Signal Proliferation Cell Proliferation & Survival Signal->Proliferation Apoptosis Inhibition of Apoptosis Signal->Apoptosis Block->BcrAbl Inhibition

Caption: Simplified diagram of Dasatinib's inhibition of the Bcr-Abl signaling pathway.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors is guided by understanding the structure-activity relationship (SAR) – how changes in the molecular structure affect biological activity. For thiazole-based inhibitors, SAR studies have revealed key insights:

Moiety/SubstitutionObservationImplication for Drug DesignReference
2-Amino Group Essential for hydrogen bonding with the hinge region of the kinase ATP-binding site.This interaction is a critical anchor point for many kinase inhibitors.[11][12]
Substituents at the 4- and 5-positions Can be modified to enhance potency, selectivity, and physicochemical properties (e.g., solubility).Allows for the exploration of different pockets within the kinase active site and optimization of ADME properties.[1][19]
Linker between thiazole and other moieties The nature and length of the linker can significantly impact binding affinity.Optimization of the linker can improve the overall conformation of the inhibitor for optimal binding.[14][19]
Hybrid molecules Combining the thiazole scaffold with other heterocyclic rings can lead to novel inhibitors with improved activity profiles.Offers a strategy to access new chemical space and overcome drug resistance.[19]

Experimental Protocols

The following protocols provide a general framework for the synthesis of 2-substituted thiazole derivatives using 2-(Bromomethyl)thiazole hydrobromide. Researchers should optimize these conditions for their specific nucleophiles and substrates.

Protocol 1: General Procedure for the Synthesis of 2-(Aminomethyl)thiazole Derivatives

This protocol describes the reaction of 2-(Bromomethyl)thiazole hydrobromide with a primary or secondary amine.

Materials:

  • 2-(Bromomethyl)thiazole hydrobromide (1.0 eq)

  • Amine (primary or secondary) (2.2 eq)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0-3.0 eq)

  • Anhydrous acetonitrile (ACN) or Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the amine (2.2 eq) and potassium carbonate (2.0 eq) in anhydrous acetonitrile (10 mL per mmol of the limiting reagent) in a round-bottom flask, add 2-(Bromomethyl)thiazole hydrobromide (1.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours or heat to 50-70°C for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-(aminomethyl)thiazole derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality of Experimental Choices:

  • Excess Amine and Base: Using an excess of the amine and a base like K₂CO₃ or Et₃N is crucial to neutralize the hydrobromic acid formed during the reaction and to drive the reaction to completion.[20] The base also deprotonates the amine, increasing its nucleophilicity.

  • Anhydrous Conditions: The use of an anhydrous solvent is important to prevent unwanted side reactions, such as hydrolysis of the bromomethyl group.

  • Aqueous Workup: The washing steps with NaHCO₃ and brine are necessary to remove any remaining acid, unreacted amine, and inorganic salts.

  • Chromatographic Purification: This is a standard and effective method for isolating the pure product from any unreacted starting materials or byproducts.

Protocol 2: Synthesis of Thioether Derivatives

This protocol outlines the reaction of 2-(Bromomethyl)thiazole hydrobromide with a thiol.

Materials:

  • 2-(Bromomethyl)thiazole hydrobromide (1.0 eq)

  • Thiol (1.1 eq)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq) or another suitable base like sodium ethoxide.

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF (10 mL per mmol of NaH) at 0°C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the thiol (1.1 eq) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes to form the thiolate.

  • Add a solution of 2-(Bromomethyl)thiazole hydrobromide (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0°C.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired thioether derivative.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality of Experimental Choices:

  • Strong Base: A strong base like NaH is required to deprotonate the thiol to form the more nucleophilic thiolate anion.

  • Inert Atmosphere: Reactions involving highly reactive reagents like NaH should be conducted under an inert atmosphere to prevent reaction with atmospheric moisture and oxygen.

  • Quenching: The careful quenching with NH₄Cl is necessary to neutralize the excess NaH and any remaining thiolate.

Conclusion

2-(Bromomethyl)thiazole hydrobromide is an invaluable reagent in the medicinal chemist's toolbox. Its inherent reactivity, coupled with the privileged nature of the thiazole scaffold, provides a reliable and versatile platform for the synthesis of diverse compound libraries with a high potential for biological activity. A thorough understanding of its properties, safe handling, and the underlying principles of its reactivity, as outlined in this guide, will empower researchers to effectively leverage this building block in their quest for novel therapeutics. The successful development of drugs like Dasatinib underscores the immense potential that lies in the strategic application of such fundamental synthetic intermediates.

References

  • Benchchem. 2-(Bromomethyl)thiazole|CAS 131654-56-3|RUO.

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 1, 3-thiazole core in the design of anticancer agents. European journal of medicinal chemistry, 97, 671-697.
  • Shaik, F., & S. G, K. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry.

  • Das, J., Chen, P., Norris, D., Padmanabha, R., Lin, J., Moquin, R. V., ... & Barrish, J. C. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl] amino)]-1, 3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819-6832.

  • Chad's Prep. (2020). 7.1 SN2 Reaction | Organic Chemistry. YouTube.

  • Shaik, F., Shaik, B., Ali, M. T., Al-Balawi, M. Z., Al-Ghamdi, K. M., & S, G. K. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega.

  • The Organic Chemistry Tutor. (2021). SN2 Reaction Mechanisms. YouTube.

  • Shaik, F., Shaik, B., Ali, M. T., Al-Balawi, M. Z., Al-Ghamdi, K. M., & S, G. K. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega.

  • Journal of Organic Chemistry & Research. (2015). Synthesis of some new 5- substituted of 2-aminothiazoles. JOCPR.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - 2-Bromothiazole.

  • Master Organic Chemistry. (2012). The SN2 Reaction Mechanism.

  • Shaik, F., & S. G, K. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Medicinal Chemistry.

  • ResearchGate. (n.d.). Effect of dasatinib on the BCR-ABL signaling pathway.

  • University of Wisconsin-Madison Chemistry. (2025). Experiment 20: Nucleophilic Substitution Reactions (SN1/SN2).
  • Google Patents. (n.d.). AU2004200096A1 - 2-Amino-thiazole derivatives, process for their preparation, and their use as antitumor agents.

  • Brehme, M., Koschmieder, S., & Hantschel, O. (2011). Charting the molecular network of the drug target Bcr-Abl. Molecular & cellular proteomics, 10(6), M110-001150.

  • Swarthmore College. (n.d.). Experiment 7 — Nucleophilic Substitution.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET.

  • Taha, M. O., Atia-tul-Wahab, Ismail, N. H., & Khan, A. (2019). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceutics, 11(1), 89.

  • MDPI. (2023). Exploring the Allosteric Pathways of Asciminib in the Dual Inhibition of BCR-ABL1.

  • ResearchGate. (2024). Quantitative Analysis of the Structure Activity Relationship of Some Novel Benzothiazole Derivatives as Dual Tyrosine Kinase Inhibitors against Hepatocellular Carcinoma.

  • ResearchGate. (2015). A one-pot synthesis of functionalized thiazoles from acid chlorides, secondary amines, ethyl bromopyruvate, and ammonium thiocyanate.

  • O'Hare, T., Shakespeare, W. C., & Zhu, X. (2011). Targeting the BCR-ABL signaling pathway in therapy-resistant Philadelphia chromosome-positive leukemia. Clinical cancer research, 17(2), 212-221.

  • viXra.org. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®).

Sources

Method

Application Note: Large-Scale Synthesis of 2-(Bromomethyl)thiazole Hydrobromide

Executive Summary 2-(Bromomethyl)thiazole is a critical heterocyclic building block used in the synthesis of diverse pharmaceutical agents, including protease inhibitors (e.g., Ritonavir analogues) and novel kinase inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)thiazole is a critical heterocyclic building block used in the synthesis of diverse pharmaceutical agents, including protease inhibitors (e.g., Ritonavir analogues) and novel kinase inhibitors. However, the free base form of 2-(bromomethyl)thiazole is thermally unstable and highly prone to polymerization and hydrolysis. Consequently, the hydrobromide salt (2-(Bromomethyl)thiazole[1]·HBr) is the preferred form for manufacturing, offering superior crystallinity, shelf-life stability, and handling characteristics.

This guide details a scalable, robust protocol for the synthesis of 2-(bromomethyl)thiazole hydrobromide starting from the commodity chemical 2-methylthiazole. The process utilizes a modified Wohl-Ziegler radical bromination optimized for high regioselectivity, followed by an in-situ salt formation step that eliminates the need for unstable free-base isolation.

Retrosynthetic Analysis & Route Selection

Route Evaluation

Three primary pathways were evaluated for large-scale production:

  • Route A: Radical Bromination (Selected): Direct bromination of 2-methylthiazole using N-Bromosuccinimide (NBS).

    • Pros: Low raw material cost; single chemical transformation; scalable.

    • Cons: Potential for gem-dibromination; requires radical initiator control.

  • Route B: Alcohol Substitution: Conversion of 2-(hydroxymethyl)thiazole to bromide using PBr3 or HBr.

    • Pros: High purity profile.[1]

    • Cons: High cost of 2-(hydroxymethyl)thiazole precursor; additional step if synthesizing the alcohol from 2-bromothiazole.

  • Route C: Hantzsch Cyclization: De novo ring synthesis.

    • Pros: Avoids bromination of active methyl group.

    • Cons: Complex starting materials; generally lower atom economy for this specific derivative.[2][3]

Decision: Route A is selected for scale-up due to the ubiquity and low cost of 2-methylthiazole. The selectivity issues are mitigated by strict stoichiometry control and the purification power of the hydrobromide salt crystallization.

Reaction Scheme

The synthesis proceeds via a radical chain mechanism initiated by AIBN, followed by salt precipitation.

ReactionScheme SM 2-Methylthiazole (C4H5NS) Inter 2-(Bromomethyl)thiazole (Free Base - Unstable) SM->Inter Radical Bromination Reagents NBS, AIBN Solvent: Chlorobenzene Temp: 80°C Reagents->Inter Product 2-(Bromomethyl)thiazole Hydrobromide (C4H5Br2NS) Inter->Product Salt Formation & Precipitation SaltReagent HBr / AcOH (33% solution) SaltReagent->Product

Caption: One-pot conversion of 2-methylthiazole to the hydrobromide salt via radical bromination.

Safety & Handling (Critical)

  • Lachrymator Warning: 2-(Bromomethyl)thiazole is a potent alkylating agent and a severe lachrymator.[2] It causes immediate and severe irritation to eyes and respiratory tracts.

  • Engineering Controls: All operations must be performed in a properly functioning fume hood or a reactor with a closed vent system connected to a caustic scrubber (NaOH).

  • PPE: Double nitrile gloves, full-face respirator (or hood sash down), and chemical-resistant suit.

  • Waste: Quench all equipment and waste streams with aqueous ammonia or sodium thiosulfate to destroy active alkylating species before disposal.

Detailed Experimental Protocol (100g Scale)

Materials & Equipment
  • Reactor: 2L Jacketed Glass Reactor with mechanical stirrer, reflux condenser, and N2 inlet.

  • Solvent: Chlorobenzene (Anhydrous) - Chosen for its high boiling point and stability toward radicals (replaces toxic CCl4).[2]

  • Reagents:

    • 2-Methylthiazole (1.0 equiv)

    • N-Bromosuccinimide (NBS) (0.95 equiv) - Deficit used to prevent di-bromo impurity.

    • AIBN (Azobisisobutyronitrile) (0.05 equiv)

    • HBr in Acetic Acid (33 wt%) (1.1 equiv)

Step-by-Step Procedure
Phase 1: Radical Bromination
  • Charge: To the reactor, add 2-methylthiazole (100.0 g, 1.01 mol) and Chlorobenzene (800 mL) .

  • Inertion: Purge the system with Nitrogen for 15 minutes to remove oxygen (radical scavenger).

  • Reagent Addition: Add N-Bromosuccinimide (170.5 g, 0.96 mol) and AIBN (8.3 g, 0.05 mol) .

    • Note: NBS should be finely ground to ensure uniform reaction rates.

  • Reaction: Heat the mixture to 80°C - 85°C .

    • Observation: An exotherm may occur around 70°C as the radical chain initiates. Control heating ramp.

    • Monitor: Stir for 2–4 hours. The reaction is complete when the dense NBS solid (bottom) converts to floating Succinimide (top).

    • IPC (In-Process Control): Check by HPLC/GC. Target <5% unreacted 2-methylthiazole. Avoid extending time to prevent degradation.

Phase 2: Workup & Salt Formation
  • Cooling: Cool the reaction mixture to 20°C .

  • Filtration: Filter off the solid Succinimide byproduct. Wash the cake with minimal Chlorobenzene (50 mL).

    • Filtrate: Contains the unstable 2-(bromomethyl)thiazole free base. Do not store. Proceed immediately.

  • Salt Precipitation: Transfer the filtrate back to a clean reactor. Cool to 0°C - 5°C .

  • Acidification: Dropwise add HBr in Acetic Acid (33%, ~270 g) over 30 minutes.

    • Exotherm: Maintain internal temperature <10°C.

    • Observation: A thick off-white to yellow precipitate of the hydrobromide salt will form immediately.

  • Aging: Stir the slurry at 0°C for 1 hour to maximize yield.

Phase 3: Isolation & Purification
  • Filtration: Filter the solid product under N2 atmosphere (hygroscopic).

  • Washing: Wash the cake with cold Acetone (2 x 100 mL) to remove residual acetic acid and non-polar impurities.

  • Drying: Dry in a vacuum oven at 40°C for 12 hours.

    • Yield: Expected 160–180 g (60–70% based on NBS).

    • Appearance: Off-white to pale yellow crystalline solid.

Process Data & Quality Control

Stoichiometry Table
ComponentMW ( g/mol )EquivalentsMass (g)Role
2-Methylthiazole 99.151.00100.0Starting Material
NBS 177.980.95170.5Brominating Agent
AIBN 164.210.058.3Initiator
HBr (33% in AcOH) 80.911.10~270Salt Former
Product (HBr Salt) 258.96-~170 (Est)Target
Critical Process Parameters (CPPs)
  • NBS Stoichiometry: Strictly <1.0 equiv. Excess NBS leads to 2-(dibromomethyl)thiazole, which is difficult to separate.

  • Temperature: >75°C required for efficient radical initiation; <90°C to prevent polymer formation.

  • Moisture: System must be anhydrous. Water hydrolyzes the product to 2-(hydroxymethyl)thiazole.

Analytical Specifications
  • HPLC Purity: >98.0% (a/a).[4]

  • 1H NMR (DMSO-d6):

    • δ 9.20 (s, 1H, Ar-H), 8.05 (s, 1H, Ar-H), 5.10 (s, 2H, CH2-Br).

    • Note: Shift of CH2 protons confirms bromination.

  • Melting Point: 165°C (dec).

Process Logic & Troubleshooting

Mechanism of Action

The synthesis relies on the Wohl-Ziegler reaction. The succinimide radical abstracts a benzylic hydrogen from the 2-methyl group. The resulting thiazolyl radical reacts with Br2 (generated in low concentration from NBS+HBr traces) to form the product.

Mechanism Step1 Initiation: AIBN -> Radicals Step2 Propagation A: Radical + NBS -> Br• Step1->Step2 Step3 Propagation B: Br• + 2-Me-Thiazole -> [Thiazole-CH2]• + HBr Step2->Step3 Step4 Propagation C: [Thiazole-CH2]• + NBS -> Product + Succinimide• Step3->Step4 Step4->Step3 Chain Reaction Termination Termination: Radical Recombination Step4->Termination caption Fig 2: Radical Chain Mechanism

Caption: Radical chain propagation cycle for benzylic bromination.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete initiation or wet solvent.[2][5]Ensure AIBN is fresh. Dry Chlorobenzene over molecular sieves.
High Di-bromo Impurity Localized excess of NBS.Use 0.95 eq NBS. Ensure vigorous stirring.
Sticky/Oily Solid Residual acetic acid or free base.Wash thoroughly with cold Acetone. Recrystallize from Ethanol/IPA.
Color (Dark Brown) Polymerization of free base.Minimize time between filtration and HBr addition. Keep filtrate cold.

References

  • Preparation of 2-bromothiazole derivatives.
  • Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. Source: Journal of Organic Chemistry (2017) URL:[Link]

  • Process for the preparation of 2-chloro-5-chloromethyl-thiazole (Analogous Chemistry).
  • Tricyclic compounds for the treatment of cancer (Usage of Intermediate).

Sources

Application

Technical Guide: 2-(Bromomethyl)thiazole Hydrobromide for Kinase Inhibitor Synthesis

[1] Executive Summary This technical guide details the application of 2-(Bromomethyl)thiazole hydrobromide (CAS: 1263378-94-4) as a critical electrophilic building block in the synthesis of kinase inhibitors.[1] While 2-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the application of 2-(Bromomethyl)thiazole hydrobromide (CAS: 1263378-94-4) as a critical electrophilic building block in the synthesis of kinase inhibitors.[1] While 2-aminothiazole scaffolds are ubiquitous in "hinge-binding" motifs (e.g., Dasatinib), the 2-(bromomethyl)thiazole reagent is specifically utilized to install the thiazol-2-ylmethyl moiety.[1] This group often serves as a "tail" functionality targeting the solvent-exposed front or hydrophobic pockets (e.g., in CDK or ALK inhibitors) to modulate potency and physicochemical properties.[1]

Key Technical Advantage: The hydrobromide salt form stabilizes the highly reactive bromomethyl species, which is prone to polymerization and hydrolysis as a free base. This guide provides robust protocols for in situ activation and coupling.

Chemical Profile & Handling

Physicochemical Properties
PropertySpecification
Chemical Name 2-(Bromomethyl)thiazole hydrobromide
CAS Number 1263378-94-4
Molecular Formula C₄H₄BrNS[1][2][3][4] · HBr
Molecular Weight 258.96 g/mol
Appearance White to off-white crystalline solid
Storage 2-8°C, Hygroscopic, Light Sensitive
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in MeCN (cold)
Safety & Stability (Critical)
  • Lachrymator: The free base (2-(bromomethyl)thiazole) is a potent lachrymator and skin irritant.[1] All operations involving the liberation of the free base must occur in a well-ventilated fume hood.[1]

  • Thermal Instability: The free base degrades rapidly above room temperature, leading to dark polymeric oils. Do not store the free base. Generate it in situ or use immediately.

  • HBr Stoichiometry: The reagent brings 1 equivalent of HBr. Your reaction stoichiometry must account for this by adding an extra equivalent of base (e.g., 2.5–3.0 eq total base relative to substrate).

Strategic Application in Kinase Discovery

In Fragment-Based Drug Discovery (FBDD), this reagent is used to append the thiazole ring to a core scaffold via a methylene linker.[1]

Mechanistic Role

The reaction proceeds via a classical SN2 Nucleophilic Substitution . The thiazole nitrogen renders the C-2 methylene protons slightly acidic and the methylene carbon highly electrophilic.

Pathway Diagram: The following diagram illustrates the activation and coupling logic.

G Salt 2-(Bromomethyl)thiazole Hydrobromide (Stable) FreeBase Reactive Electrophile (Transient Species) Salt->FreeBase -HBr Base Base (e.g., DIPEA/Cs2CO3) (Neutralization) Base->Salt Activates Product Thiazol-2-ylmethyl Kinase Inhibitor FreeBase->Product S_N2 Coupling Nu Nucleophile (Amine/Thiol Scaffold) Nu->Product Alkylation

Figure 1: Activation workflow. The stable HBr salt is neutralized to generate the reactive electrophile in situ, which then captures the nucleophilic kinase scaffold.

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines (Standard)

Context: Attaching the thiazole tail to a piperazine or piperidine moiety of a kinase hinge binder (e.g., a pyrimidine or quinazoline core).

Reagents:

  • Substrate: Amine-containing scaffold (1.0 eq)[1][4]

  • Reagent: 2-(Bromomethyl)thiazole HBr (1.1 – 1.2 eq)[1]

  • Base: Cs₂CO₃ (3.0 eq) or DIPEA (3.0 eq)

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask, dissolve the Amine Substrate (1.0 eq) in anhydrous MeCN (0.1 M concentration).

  • Base Addition: Add Cs₂CO₃ (3.0 eq). Note: If solubility is an issue, use DMF and DIPEA.

  • Activation (In Situ): Add 2-(Bromomethyl)thiazole HBr (1.1 eq) directly to the suspension as a solid.

    • Why? Adding the solid salt prevents handling the lachrymatory free base liquid. The base in the solution will neutralize the HBr and liberate the electrophile gradually.

  • Reaction: Stir at Room Temperature for 2–4 hours.

    • Monitoring: Monitor by LC-MS.[1] Look for the +97 Da mass shift (Thiazole-CH₂ group).[1]

    • Optimization: If sluggish, heat to 40°C. Avoid boiling (reagent decomposition).

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash with water (x2) and brine (x1).

    • Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (DCM/MeOH gradient). The thiazole nitrogen is basic; use a modifier (e.g., 1% NH₃ or TEA) if streaking occurs.

Protocol B: S-Alkylation (Thioether Formation)

Context: Synthesis of inhibitors where the thiazole is linked via a sulfur atom (e.g., mimicking a methionine interaction).

Reagents:

  • Substrate: Thiol-containing scaffold (1.0 eq)[1]

  • Reagent: 2-(Bromomethyl)thiazole HBr (1.1 eq)[1]

  • Base: K₂CO₃ (2.5 eq)

  • Solvent: Acetone (0°C to RT)

Step-by-Step Procedure:

  • Solubilization: Dissolve the Thiol Substrate in Acetone.

  • Deprotonation: Add K₂CO₃ and stir for 15 mins at 0°C (ice bath) to generate the thiolate anion.

  • Controlled Addition: Dissolve 2-(Bromomethyl)thiazole HBr in a minimal amount of cold DMF or MeCN. Add this solution dropwise to the thiolate mixture at 0°C.

    • Critical: Thiolates are highly nucleophilic.[1] Rapid addition can lead to bis-alkylation if multiple nucleophilic sites exist.[1]

  • Completion: Allow to warm to RT. Reaction is usually complete within 1 hour.[1]

  • Workup: Evaporate Acetone. Resuspend in DCM/Water. Extract organic layer.[1]

Mechanistic Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Black Tar Polymerization of the reagent.[1]Ensure temperature is <40°C. Do not premix the reagent with base without the substrate present.
Incomplete Conversion HBr salt quenching the base.Verify that at least 2.5 equivalents of base were used (1 eq for HBr, 1 eq for the reaction, 0.5 eq excess).
Regioselectivity Issues Competition between multiple nucleophiles.Use a weaker base (NaHCO₃) or lower temperature (0°C) to favor the most nucleophilic site (e.g., Thiol > Amine).
Mechanism of Action (S_N2)

The following diagram details the transition state logic, emphasizing the role of the base.

Reaction cluster_0 Step 1: Neutralization cluster_1 Step 2: Substitution (S_N2) Salt Thiazole-CH2-Br . HBr Free Thiazole-CH2-Br (Free Base) Salt->Free -HBr Base Base (CO3 2-) Base->Salt TS [ Transition State ] Free->TS Nu Kinase Scaffold-NH2 Nu->TS Final Scaffold-NH-CH2-Thiazole TS->Final -HBr

Figure 2: Reaction mechanism showing the requirement for HBr neutralization prior to the nucleophilic attack.[1]

References

  • Journal of Medicinal Chemistry. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2. (Vol. 45, No. 18).[5] Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles. PMC Article. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Synthesis of Thiazoles and Benzothiazoles. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of 2-(Bromomethyl)thiazole Hydrobromide in Agrochemical Synthesis

Introduction The thiazole ring is a cornerstone heterocyclic motif in modern agrochemical design, prized for its metabolic stability and its ability to act as a potent pharmacophore.[1][2][3][4] This five-membered aromat...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The thiazole ring is a cornerstone heterocyclic motif in modern agrochemical design, prized for its metabolic stability and its ability to act as a potent pharmacophore.[1][2][3][4] This five-membered aromatic ring, containing both sulfur and nitrogen, is a key structural feature in numerous highly effective insecticides and fungicides.[3][4][5] Among the most commercially significant agrochemicals featuring this scaffold are the second-generation neonicotinoid insecticides, such as Thiamethoxam and Clothianidin, which offer broad-spectrum control of sucking and chewing pests.[2][6][7]

The synthesis of these complex molecules hinges on the use of versatile building blocks, or synthons, that allow for the efficient introduction of the critical thiazole moiety. 2-(Bromomethyl)thiazole hydrobromide serves as an exemplary synthon for this purpose. Its strategic value lies in the highly reactive bromomethyl group, which functions as a potent electrophile, enabling the formation of a crucial methylene bridge to a nucleophilic partner via nucleophilic substitution reactions.[8][9] This guide provides an in-depth exploration of the chemistry of 2-(Bromomethyl)thiazole hydrobromide, its reaction mechanisms, and detailed protocols for its application in the synthesis of pivotal agrochemicals, tailored for researchers in crop protection and drug development.

Part 1: Chemical Properties and Core Reactivity

Structural Analysis and Handling

2-(Bromomethyl)thiazole hydrobromide is the acid salt of the parent free base. This salt form enhances the compound's shelf-life and handling characteristics by preventing self-alkylation or degradation. The hydrobromide protonates the basic nitrogen atom of the thiazole ring. Consequently, any nucleophilic substitution reaction requires the presence of a base. The base serves a dual purpose: it neutralizes the HBr salt to liberate the active thiazole nucleofuge and deprotonates the nucleophilic partner, thereby activating it for the subsequent alkylation step.

The core reactivity of this synthon is dictated by the C-Br bond of the bromomethyl group. This carbon is analogous to a benzylic carbon, and the attached bromine atom is an excellent leaving group. This configuration makes the molecule highly susceptible to SN2 (bimolecular nucleophilic substitution) reactions. In general, bromomethyl compounds are more reactive than their chloromethyl counterparts, allowing for milder reaction conditions and often faster reaction times.

The Nucleophilic Substitution Mechanism

The primary application of 2-(Bromomethyl)thiazole is the alkylation of N-nucleophiles. The reaction proceeds via a classic SN2 mechanism. A nucleophile, typically a deprotonated amine or amide within a heterocyclic structure, attacks the electrophilic carbon of the bromomethyl group. This concerted step involves the formation of a new carbon-nitrogen bond and the simultaneous cleavage of the carbon-bromine bond, displacing the bromide ion.

The choice of solvent is critical for optimizing SN2 reactions. Polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, or acetone are preferred as they can solvate the cation of the base (e.g., K⁺ from K₂CO₃) but do not strongly solvate the nucleophile, leaving it highly reactive.

Thiamethoxam_Synthesis reagent1 2-Chloro-5-(chloromethyl)thiazole* product Thiamethoxam reagent1->product Condensation (N-alkylation) K₂CO₃, DMF, 65°C reagent2 3-Methyl-4-nitroimino- perhydro-1,3,5-oxadiazine reagent2->product caption *2-(Bromomethyl)thiazole can be used as a more reactive analogue.

Caption: Synthetic pathway for Thiamethoxam via condensation.

Part 3: Detailed Experimental Protocol

This section provides a representative, laboratory-scale protocol for the synthesis of Thiamethoxam using a halomethylthiazole intermediate.

Objective: To synthesize Thiamethoxam via nucleophilic substitution.

Reaction Scheme: (2-Chloro-5-chloromethylthiazole) + (3-Methyl-4-nitroiminoperhydro-1,3,5-oxadiazine) → Thiamethoxam

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Notes
2-Chloro-5-(chloromethyl)thiazole168.035.00 g29.75Electrophile. Handle with care (lachrymator).
3-Methyl-N-nitro-1,3,5-oxadiazinan-4-imine160.134.75 g29.66Nucleophile.
Anhydrous Potassium Carbonate (K₂CO₃)138.218.2 g59.33Base (approx. 2 equivalents).
Dimethylformamide (DMF)73.0950 mL-Anhydrous solvent.
Deionized Water18.02200 mL-For work-up.
Dichloromethane (DCM)84.93150 mL-For extraction.
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying agent.
Experimental Workflow

protocol_workflow start Start step1 1. Reagent Charging - Add nucleophile, K₂CO₃, and DMF to flask. - Stir to form a suspension. start->step1 step2 2. Electrophile Addition - Add 2-chloro-5-(chloromethyl)thiazole. - Heat to 65°C. step1->step2 step3 3. Reaction Monitoring - Hold at 65°C for 4-5 hours. - Monitor via TLC or LC-MS. step2->step3 step4 4. Work-up & Quenching - Cool to room temperature. - Add water to precipitate product/quench. step3->step4 step5 5. Extraction - Adjust pH to 6-7 with HCl. - Extract with Dichloromethane (3x). step4->step5 step6 6. Drying & Concentration - Combine organic layers. - Dry with MgSO₄. - Concentrate in vacuo. step5->step6 step7 7. Purification - Recrystallize crude solid from Methanol or Isopropanol. step6->step7 end End (Pure Thiamethoxam) step7->end

Caption: Step-by-step workflow for Thiamethoxam synthesis.

Step-by-Step Methodology
  • Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add 3-methyl-N-nitro-1,3,5-oxadiazinan-4-imine (4.75 g), anhydrous potassium carbonate (8.2 g), and dimethylformamide (50 mL). [10] * Causality: Anhydrous conditions are crucial to prevent side reactions. K₂CO₃ acts as the base to deprotonate the nucleophile, making it active for the SN2 attack. DMF is a polar aprotic solvent that facilitates this reaction type.

  • Initiation of Reaction: Begin stirring the suspension and add 2-chloro-5-(chloromethyl)thiazole (5.00 g) to the flask. Heat the reaction mixture to 65°C using an oil bath. [10] * Causality: Moderate heating increases the reaction rate without causing significant degradation of the reactants or product.

  • Reaction Monitoring: Maintain the temperature at 65°C and allow the reaction to proceed for 4-5 hours. [10]Monitor the consumption of the starting materials using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 7:3 Ethyl Acetate:Hexane).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a beaker containing 200 mL of deionized water while stirring. This will cause the crude product to precipitate and will dissolve the inorganic salts.

  • pH Adjustment and Extraction: Stir the aqueous suspension for 15 minutes. Adjust the pH to approximately 6-7 using a dilute solution of hydrochloric acid (e.g., 1M HCl). [10]Transfer the mixture to a separatory funnel and extract the aqueous phase three times with dichloromethane (50 mL each).

    • Causality: Neutralizing the pH ensures the product is in its neutral form, maximizing its solubility in the organic extraction solvent.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Thiamethoxam as a solid.

  • Purification: Recrystallize the crude solid from a suitable solvent like methanol or isopropanol to obtain pure Thiamethoxam as a white to off-white crystalline solid. [10]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point determination.

Part 4: Troubleshooting and Safety

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete reaction. - Wet reagents or solvent. - Incorrect stoichiometry.- Extend reaction time or slightly increase temperature. - Ensure all reagents and glassware are thoroughly dried. - Re-verify calculations and weighings.
Formation of Side Products - Reaction temperature too high. - Presence of impurities in starting materials.- Lower the reaction temperature. - Purify starting materials before use.
Difficulty in Crystallization - Product is oily or impure. - Incorrect solvent choice.- Purify the crude product by column chromatography before recrystallization. - Screen different solvents or solvent mixtures (e.g., Ethanol/Water, Toluene).
Essential Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and chemical-resistant gloves (nitrile or neoprene).

  • Handling Reagents: 2-(Bromomethyl)thiazole and its chlorinated analogues are lachrymators and skin irritants. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Solvent Safety: DMF is a reproductive toxin. Avoid inhalation and skin contact. Dichloromethane is a suspected carcinogen. Use with adequate ventilation.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

Conclusion

2-(Bromomethyl)thiazole hydrobromide and its related halomethylthiazoles are highly valuable and reactive intermediates in the field of agrochemical synthesis. [11]Their ability to undergo efficient nucleophilic substitution reactions provides a reliable and straightforward method for incorporating the essential thiazole pharmacophore into target molecules. The synthesis of Thiamethoxam serves as a prime example of this strategy, illustrating a robust pathway that is adaptable for both laboratory-scale research and industrial production. By understanding the underlying reaction mechanisms, optimizing protocols, and adhering to strict safety standards, researchers can effectively leverage these powerful synthons to develop the next generation of innovative crop protection agents.

References

  • CN108164522B - Synthetic method of thiamethoxam. (2020). Google Patents.
  • Maienfisch, P., et al. (2001). Chemistry and biology of thiamethoxam: a second generation neonicotinoid. Pest Management Science, 57(10), 906-13. Retrieved from [Link]

  • Grolleau, F., et al. (2014). Synthesis and biological activity of fluorescent neonicotinoid insecticide thiamethoxam. Bioorganic & Medicinal Chemistry Letters, 24(14), 3093-6. Retrieved from [Link]

  • Maienfisch, P., et al. (2001). The discovery of thiamethoxam: a second-generation neonicotinoid. Pest Management Science, 57(2), 165-76. Retrieved from [Link]

  • BR0000962A - Process for the preparation of 2-chloro-5-chloromethyl thiazole. (n.d.). Google Patents.
  • El-Sayed, N. N., et al. (2025). Synthesis and modification of novel thiazole-fused quinoxalines as new insecticidal agents against the cotton leafworm Spodoptera litura. Scientific Reports. Retrieved from [Link]

  • CN103880832A - Preparation method of thiamethoxam. (2014). Google Patents.
  • The Chemistry of Thiazole Derivatives: Applications in Fine Chemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • PROCESS FOR THE PREPARATION OF THIAMETHOXAM - EP 3480196 A1. (2017). European Patent Office. Retrieved from [Link]

  • Khan, S. M., et al. (2019). Aerobic Degradation of Clothianidin to 2-Chloro-methyl Thiazole and Methyl 3-(Thiazole-yl) Methyl Guanidine Produced by Pseudomonas stutzeri smk. Molecules, 24(5), 929. Retrieved from [Link]

  • Amosova, S. V., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol... Molecules, 26(21), 6685. Retrieved from [Link]

  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). MDPI. Retrieved from [Link]

  • Thiazole and Isothiazole Chemistry in Crop Protection. (2025). ACS Publications. Retrieved from [Link]

  • Amosova, S. V., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution... ResearchGate. Retrieved from [Link]

  • CN104529934A - Synthesis method of chloronicotinyl insecticide clothianidin. (2015). Google Patents.
  • Fan, S., et al. (2022). Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. ResearchGate. Retrieved from [Link]

  • Chemistry of Clothianidin and Related Compounds. (2013). ResearchGate. Retrieved from [Link]

  • Potapov, V. A., et al. (2021). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway... MDPI. Retrieved from [Link]

  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Retrieved from [Link]

  • (PDF) Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Retrieved from [Link]

  • Molecular Mechanism of Action of Neonicotinoid Insecticides. (2020). MDPI. Retrieved from [Link]

  • CN108610300A - A method of preparing clothianidin. (2018). Google Patents.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PMC - PubMed Central. Retrieved from [Link]

  • Wang, J., et al. (2025). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Denitrogenative dismantling of heteroaromatics by nucleophilic substitution reactions with diazomethyl compounds. (2021). PMC - NIH. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 2-(Bromomethyl)thiazole hydrobromide

Executive Summary 2-(Bromomethyl)thiazole is a critical electrophilic intermediate used frequently in the synthesis of peptidomimetics (e.g., Ritonavir analogs) and high-affinity thiazole-based ligands.[1] Users typicall...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Bromomethyl)thiazole is a critical electrophilic intermediate used frequently in the synthesis of peptidomimetics (e.g., Ritonavir analogs) and high-affinity thiazole-based ligands.[1] Users typically encounter three primary failure modes: polybromination (formation of the dibromomethyl impurity), product instability (rapid polymerization of the free base), and hydrolysis (conversion to the alcohol).

This guide provides optimized protocols for the Wohl-Ziegler Bromination (the most common synthetic route) and specific handling instructions to maintain the integrity of the Hydrobromide salt.

Module 1: Synthesis Optimization (Wohl-Ziegler Route)

The most direct synthesis involves the radical bromination of 2-methylthiazole using N-bromosuccinimide (NBS).[1] This reaction is sensitive to stoichiometry and solvent choice.

Optimized Protocol Parameters
ParameterRecommended ConditionTechnical Rationale
Stoichiometry 0.90 – 0.95 eq. of NBSCRITICAL: Using excess NBS (>1.0 eq) inevitably leads to the 2-(dibromomethyl)thiazole impurity, which is inseparable by standard crystallization.[1] It is better to leave unreacted starting material than to over-brominate.[1]
Solvent Benzotrifluoride (PhCF₃) or 1,2-Dichloroethane (DCE) Historically, CCl₄ was used.[1] PhCF₃ is the modern "green" alternative with similar radical stability and boiling point (102°C). Avoid polar solvents like DMF, which favor ionic bromination pathways.
Initiator AIBN (Azobisisobutyronitrile)Use 0.05 eq.[1] Add in two portions: one at reflux onset, one after 1 hour to sustain the radical chain.
Light Source Visible Light (Tungsten/LED) Photo-initiation often works better than thermal initiation alone for thiazoles, reducing the induction period.[1]
Step-by-Step Workflow
  • Dissolution: Dissolve 2-methylthiazole (1.0 eq) in anhydrous PhCF₃ (10 vol).

  • Reagent Addition: Add NBS (0.95 eq) and AIBN (0.025 eq).

  • Reaction: Heat to reflux (approx. 100°C) with vigorous stirring. Irradiate with a 250W tungsten lamp if available.

  • Monitoring: Monitor by HPLC/TLC. Look for the disappearance of the solid NBS (denser) and appearance of Succinimide (floats/lighter).

    • End Point: Stop when NBS is consumed.[1] Do not chase conversion by adding more NBS.[1]

  • Workup (Critical):

    • Cool to 0°C. Filter off succinimide.[1]

    • Do NOT evaporate to dryness immediately. The free base is unstable. Proceed immediately to Salt Formation (Module 3).

Module 2: Troubleshooting Guide

This section addresses specific observations reported by users in the field.

ObservationRoot CauseCorrective Action
Product is pink or dark red/black. Polymerization/Oxidation. The free base has degraded. Thiazoles with benzylic halogens are prone to self-alkylation.[1]Immediate Acidification: Ensure the product is stored as the HBr salt. If the free base is isolated, use it within 1 hour. Wash crude organic layer with sodium metabisulfite to remove free bromine traces.[1]
NMR shows a singlet at ~6.8 ppm. Dibromo Impurity. You have over-brominated the methyl group (

).[1]
Check Stoichiometry: Reduce NBS to 0.90 eq. The dibromo impurity cannot be easily removed; the batch likely needs to be discarded or used in a step where the impurity is inert.
Low Yield / Sticky Solid. Hydrolysis. The C-Br bond is highly labile to moisture, forming the alcohol (

).[1]
Dry Solvents: Ensure PhCF₃/DCE is anhydrous. Perform filtration of succinimide under nitrogen. Store the final HBr salt in a desiccator.
Reaction stalls (NBS remains). Poisoned Radical Chain. Oxygen or antioxidants present.Degas: Sparge the solvent with Argon/Nitrogen for 15 mins before adding AIBN. Add a second portion of AIBN.[2]

Module 3: Isolation & Salt Formation (The "Stability Key")

The 2-(bromomethyl)thiazole free base is a potent lachrymator and is thermally unstable.[1] Always isolate as the Hydrobromide salt.

HBr Salt Precipitation Protocol
  • Take the filtrate from the reaction (containing the free base in PhCF₃/DCE).

  • Cool the solution to 0–5°C.

  • Slowly add 1.0 M HBr in Acetic Acid or HBr in Diethyl Ether (1.0 eq relative to starting thiazole).

  • A thick precipitate will form immediately.[1]

  • Stir at 0°C for 30 minutes.

  • Filter the solid under nitrogen (hygroscopic!).

  • Wash the cake with cold diethyl ether (

    
     vol) to remove unreacted starting material and residual bromine.
    
  • Drying: Vacuum dry at room temperature (do not heat >40°C).

Visualizing the Process

Figure 1: Synthesis & Troubleshooting Decision Tree

Caption: Logical workflow for the synthesis of 2-(bromomethyl)thiazole HBr, highlighting critical decision points to avoid impurities.

G Start Start: 2-Methylthiazole Reagents Add NBS (0.95 eq) + AIBN Solvent: PhCF3 Start->Reagents Reflux Reflux / Irradiation (Wohl-Ziegler) Reagents->Reflux Check Check HPLC/TLC Reflux->Check Issue1 Issue: Dibromo impurity detected? Check->Issue1 Complete Issue2 Issue: Unreacted NBS remains? Check->Issue2 Incomplete Action1 Discard Batch or Purify via HPLC (Difficult) Issue1->Action1 Yes (>5%) Filter Filter Succinimide (Keep Filtrate) Issue1->Filter No (Clean) Action2 Add 0.01 eq AIBN Degas solvent Issue2->Action2 Yes Issue2->Filter No (Stop) Action2->Reflux Retry SaltForm Add HBr/AcOH (Precipitate Salt) Filter->SaltForm Isolate Final Product: 2-(Bromomethyl)thiazole HBr SaltForm->Isolate

[1]

Frequently Asked Questions (FAQs)

Q: Can I use the free base for the next step (e.g., alkylation of a urea)? A: Yes, but do not isolate it. Perform a "telescoped" process. After filtering the succinimide, swap the solvent (if necessary) and add your nucleophile immediately. Storing the free base, even at -20°C, poses a high risk of dimerization.[1]

Q: Why is 2-(hydroxymethyl)thiazole suggested as an alternative starting material? A: The radical bromination of the methyl group is "messy" due to radical chain mechanics. If you have access to 2-(hydroxymethyl)thiazole , you can convert the alcohol to the bromide using


 or 

(Appel Reaction). This route avoids the dibromo-impurity entirely and is preferred for GMP campaigns.[1]

Q: Is the product light sensitive? A: Yes. The C-Br bond, especially in benzylic-type positions on heterocycles, is photolabile.[1] Store the HBr salt in amber vials wrapped in foil.

References

  • Wohl-Ziegler Bromination Mechanism & Conditions

    • Title: "Wohl-Ziegler Reaction"[1][3][4]

    • Source: Organic Chemistry Portal[1]

    • URL:[Link][1]

  • Synthesis of Thiazole Intermediates (Ritonavir Context)

    • Title: "Synthesis of Ritonavir and its intermediates" (Contextual grounding for thiazole handling)
    • Source: Chemical Reviews / NIH PubMed[1]

    • URL:[Link]

  • Safety & Stability Data

    • Title: "2-(Bromomethyl)
    • Source: BLD Pharm[1]

  • Green Solvents for Radical Reactions

    • Title: "Benzotrifluoride as a solvent for radical bromination" (General application note)[1]

    • Source: Fluorochem Technical Data[1]

Sources

Optimization

common side reactions with 2-(Bromomethyl)thiazole hydrobromide

[1][2] Introduction: The Reactivity Profile Researchers often underestimate 2-(Bromomethyl)thiazole hydrobromide.[1][2] While it is a standard electrophile for introducing the thiazole moiety (a pharmacophore found in Ri...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction: The Reactivity Profile

Researchers often underestimate 2-(Bromomethyl)thiazole hydrobromide.[1][2] While it is a standard electrophile for introducing the thiazole moiety (a pharmacophore found in Ritonavir, Cobicistat, and various antineoplastics), its dual nature—containing both a nucleophilic nitrogen and an electrophilic alkyl bromide—makes it prone to rapid degradation if mishandled.[2]

This guide addresses the specific chemical instabilities of this reagent, focusing on self-quaternization (dimerization) , hydrolysis , and stoichiometric errors related to the HBr salt form.[2]

Part 1: Critical Troubleshooting (Q&A)

Q1: My reaction mixture turned black/tarry immediately after neutralizing the salt. What happened?

Diagnosis: Rapid Self-Quaternization (Polymerization) .[1][2]

The Mechanism: The 2-(bromomethyl)thiazole molecule is "amphiphilic" in terms of reactivity.[1][2]

  • The Trigger: When you neutralize the HBr salt to generate the free base, the thiazole nitrogen (N3) becomes nucleophilic.

  • The Event: If the free base is generated in a concentrated solution without a trapping nucleophile present, the nitrogen of one molecule attacks the bromomethyl carbon (C2-CH₂Br) of another.

  • The Result: This forms a thiazolium salt (dimer/oligomer). These salts are often unstable, leading to ring opening or oxidative degradation, manifesting as a black tar.[2]

Corrective Protocol:

  • Do NOT pre-generate and isolate the free base.

  • In-Situ Neutralization: Add the HBr salt directly to the reaction vessel containing your nucleophile (amine/thiol) and the base.[2]

  • Dilution: Ensure the reaction solvent volume is sufficient to keep the concentration of the free reagent low, favoring the intermolecular reaction with your target nucleophile over self-reaction.

Q2: I used 1.1 equivalents of base, but the reaction stalled with low conversion. Why?

Diagnosis: Stoichiometric Mismatch (The "HBr Tax").

The Explanation: This reagent is supplied as a hydrobromide salt (


). The first equivalent of base you add is consumed solely to neutralize the HBr attached to the thiazole nitrogen. It does not participate in generating the nucleophile or scavenging the leaving group (HBr) generated during the alkylation.

Calculation Correction: If your protocol requires 1.0 eq of base for the alkylation, you must actually add 2.0+ equivalents :

  • 1.0 eq to neutralize the reagent's HBr salt.

  • 1.0 eq to neutralize the HBr produced during the substitution reaction.

  • 0.1–0.5 eq excess to drive kinetics.[2]

Q3: I see a significant byproduct with a lower Rf (more polar) on TLC. Is it the alcohol?

Diagnosis: Competitive Hydrolysis (Formation of 2-(hydroxymethyl)thiazole).[1][2]

The Mechanism: The bromomethyl group is highly susceptible to


 attack by hydroxide or water.
  • Source: Using hygroscopic bases (e.g., KOH, NaOH) in non-dry solvents, or using alcohols (MeOH, EtOH) as solvents.[2]

  • Observation: The resulting alcohol (2-hydroxymethylthiazole) is often an oil that complicates purification.[1][2]

Corrective Protocol:

  • Solvent Choice: Switch to aprotic solvents like DMF, THF, or Acetonitrile .[2]

  • Base Choice: Use non-nucleophilic organic bases (e.g., DIPEA, TEA) or inorganic bases like

    
     that are dried beforehand.[2] Avoid hydroxide bases.[2]
    
Q4: When reacting with a primary amine, I get a mixture of mono- and di-alkylated products.

Diagnosis: Over-Alkylation .[2]

The Explanation: The product (a secondary amine) is often more nucleophilic than the starting primary amine, leading to a second alkylation event with the thiazole reagent.

Corrective Protocol:

  • Inverse Addition: Add the 2-(bromomethyl)thiazole solution dropwise to a solution containing the amine and base.[1][2]

  • Amine Excess: Use a large excess (2–3 eq) of the primary amine if the amine is cheap/removable.

Part 2: Visualizing the Failure Modes

The following diagram illustrates the kinetic competition between the desired pathway and the two most common side reactions: Self-Quaternization and Hydrolysis.

ThiazoleReactivity Reagent_Salt 2-(Bromomethyl)thiazole Hydrobromide (Stable Salt) Free_Base Free Base (Reactive Intermediate) Reagent_Salt->Free_Base Neutralization Base Base Addition (-HBr) Base->Free_Base Product Desired Product (N-Alkylated) Free_Base->Product Path A: Fast (Kinetic Control) Dimer Thiazolium Dimer (Black Tar/Polymer) Free_Base->Dimer Path B: Side Rxn (No Nucleophile Present) Alcohol Hydrolysis Product (2-Hydroxymethylthiazole) Free_Base->Alcohol Path C: Hydrolysis Target_Nuc Target Nucleophile (R-NH2 / R-SH) Target_Nuc->Product Self_rxn Self-Reaction (High Conc.) Self_rxn->Dimer Water Moisture/Alcohol (Solvent) Water->Alcohol

Figure 1: Reaction pathways for 2-(bromomethyl)thiazole.[1][2] Path A is desired.[2] Path B (Self-Reaction) dominates if the free base accumulates.[1][2] Path C occurs in wet conditions.

Part 3: Experimental Stability Data

The following table summarizes the stability of the reagent under various conditions, derived from standard handling protocols for halomethyl heterocycles.

ConditionStability StatusObservation/Risk
Solid (HBr Salt) Stable Hygroscopic.[1][2] Store at 2–8°C under Argon.
Free Base (Neat) Unstable Decomposes rapidly at RT (turns black).[1][2]
Soln. in DMF/THF Moderate Use immediately.[2] Do not store >1 hour.
Soln. in MeOH/Water Poor Hydrolyzes to alcohol within minutes/hours.[2]
Light Exposure Sensitive Bromides can undergo photolytic cleavage; keep amber.[2]

Part 4: Synthesis Workflow Recommendation

To maximize yield and minimize the side reactions described above, follow this "In-Situ Release" protocol:

  • Dissolve Nucleophile: Dissolve your amine/thiol (1.0 eq) in anhydrous DMF or Acetonitrile.

  • Add Base: Add DIPEA or TEA (2.5 eq ). Note the extra equivalents.

  • Cool: Cool the mixture to 0°C.

  • Add Thiazole: Add 2-(Bromomethyl)thiazole hydrobromide (1.0–1.1 eq) directly as a solid or as a freshly prepared solution.[1][2]

    • Why? Adding it to the cold, basic nucleophile mixture ensures that as soon as the free base is formed, it is statistically more likely to encounter the target nucleophile than another thiazole molecule.

  • Warm Slowly: Allow to warm to Room Temperature. Monitor by LCMS.[2][3]

References

  • PubChem. (n.d.).[2] 2-(Bromomethyl)thiazole hydrobromide - Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link][2]

  • Organic Chemistry Portal. (n.d.).[2] Synthesis of Thiazoles and Reactivity. Retrieved January 30, 2026, from [Link][2]

Sources

Troubleshooting

Technical Support Center: Stability Protocols for 2-(Bromomethyl)thiazole Hydrobromide

[1] Status: Online | Role: Senior Application Scientist Ticket Subject: Optimizing Solution Stability for High-Fidelity Synthesis[1] Introduction: The Stability Paradox You are likely working with 2-(Bromomethyl)thiazole...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Online | Role: Senior Application Scientist
Ticket Subject: Optimizing Solution Stability for High-Fidelity Synthesis[1]

Introduction: The Stability Paradox

You are likely working with 2-(Bromomethyl)thiazole hydrobromide (CAS: 131654-56-3) as a critical intermediate for ritonavir analogues or other thiazole-based peptidomimetics.[1] This compound presents a classic "stability paradox": the very reactivity that makes it an excellent electrophile (the labile C-Br bond) renders it notoriously unstable in solution.[1]

The hydrobromide salt form is solid-state stabilized.[1] However, once dissolved, the protective crystal lattice is broken, exposing the molecule to two primary degradation vectors: hydrolysis and autocatalytic dimerization .

This guide moves beyond generic "store at -20°C" advice. It provides the mechanistic rationale and validated protocols to maintain solution integrity during your experimental workflows.

Module 1: Critical Degradation Mechanisms

To preserve your reagent, you must understand what destroys it. The degradation is not random; it follows specific kinetic pathways driven by nucleophilicity and polarity.

The Degradation Landscape

Figure 1: The dual degradation pathways.[1] Note that while HBr is a byproduct, maintaining an acidic environment (protonation) actually inhibits the dimerization pathway by removing the nucleophilicity of the thiazole nitrogen.

Mechanism Explanation
  • Hydrolysis (The Moisture Threat): The bromomethyl group is a potent electrophile. Even trace water in "anhydrous" solvents will displace the bromide, forming the inactive alcohol (2-(hydroxymethyl)thiazole) and releasing HBr.[1]

  • Self-Alkylation (The Concentration Threat): The thiazole nitrogen is a nucleophile. If the solution pH rises (or if the salt dissociates significantly in high-dielectric solvents), the free base form can attack the bromomethyl group of a neighboring molecule. This forms an insoluble quaternary ammonium dimer, often observed as a sudden precipitation.

Module 2: Solvent Selection & Preparation

The Golden Rule: Solvents must be anhydrous , non-nucleophilic , and acid-stabilized where possible.[1]

Solvent Compatibility Matrix
Solvent SystemSuitabilityRisk FactorTechnical Notes
Dichloromethane (DCM) High LowPreferred. Non-nucleophilic.[1] Low dielectric constant suppresses ionization, reducing self-alkylation rates.[1]
Acetonitrile (MeCN) Medium MediumGood solubility, but its higher polarity can accelerate Sn2 displacement reactions if moisture is present. Must be strictly anhydrous.[1]
DMSO / DMF Critical Fail Extreme Avoid for storage. Dipolar aprotic solvents strip the solvation shell from anions, accelerating nucleophilic attacks by orders of magnitude [1]. Only use for immediate biological assays.[1]
Methanol / Ethanol Low HighNucleophilic solvents. Will slowly solvolyze the bromide to form the ether derivative (solvolysis).
Protocol: Preparation of Stable Stock Solutions

Objective: Create a 100 mM stock solution in DCM with maximum stability.

  • Glassware Prep: Bake all vials and spatulas at 120°C for 2 hours or flame-dry under Argon flow. Surface moisture is enough to initiate hydrolysis.[1]

  • Solvent Drying:

    • Do not rely on "anhydrous" bottles opened >1 week ago.

    • Store DCM over activated 3Å or 4Å molecular sieves for 24 hours prior to use.[1]

  • Dissolution (The "Cold Start"):

    • Weigh the hydrobromide salt in a glovebox or rapid-transfer weighing boat.[1]

    • Chill the DCM to 0°C before adding it to the solid.

    • Why? Dissolution is often exothermic.[1] Heat accelerates the initial degradation kinetics.

  • Acid Buffering (Optional but Recommended):

    • For long-term storage (>24h), add 1% (v/v) of 4M HBr in Acetic Acid or a drop of concentrated HBr.[1]

    • Mechanism: This forces the equilibrium towards the protonated thiazolium salt, shutting down the N-alkylation pathway [2].[1]

Module 3: Troubleshooting & FAQs

This section addresses specific phenomena you may observe in the lab.

Q1: My clear solution turned yellow/orange overnight. Is it still good?

Diagnosis: Oxidation and Bromine Release.

  • Cause: The C-Br bond is photosensitive.[1] Exposure to light (or oxidants) can liberate elemental bromine (

    
    ) or radical species, causing the color change.
    
  • Impact: Purity has dropped.[1] The free bromine can react with other electron-rich regions of your target molecule (e.g., tyrosine residues or double bonds).[1]

  • Action: Discard if the application requires high stoichiometry. For rough screens, check LC-MS.

  • Prevention: Wrap vials in aluminum foil immediately after preparation.

Q2: A white precipitate formed in my DCM stock solution.

Diagnosis: Dimerization (Quaternization).

  • Cause: You likely prepared a highly concentrated solution (>0.5 M) or the solution warmed to room temperature. The thiazole nitrogen attacked a neighboring molecule, forming the bis-thiazole quaternary salt, which is insoluble in DCM.

  • Action: Filter the solution. The filtrate contains the remaining active monomer, but the concentration is now unknown. Re-quantification is required.

  • Prevention: Keep concentration <100 mM. Store at -20°C.

Q3: Can I use DMSO for my biological assay stock?

Answer: Only for immediate use (within 4 hours). [1]

  • Reasoning: DMSO is hygroscopic and nucleophilic-enhancing.[1] In DMSO, the half-life of reactive alkyl bromides drops significantly due to hydrolysis (from absorbed water) and potential oxidation by DMSO itself (Swern-like mechanisms) [3].[1]

  • Workaround: Make a high-concentration stock in anhydrous Acetonitrile (MeCN), then dilute into the aqueous assay buffer immediately before dispensing.[1]

Module 4: Validated Storage Workflow

Follow this decision tree to ensure maximum shelf-life.

Figure 2: Standard Operating Procedure for storage and handling.[1] Note the critical step of thawing inside a desiccator to prevent condensation on the cold vial.

References

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Dipolar aprotic solvents like DMSO enhance the nucleophilicity of anions and lone pairs, accelerating Sn2 reactions). [1]

  • Bustillo Trueba, P., et al. (2018). Influence of pH on the Stability of 2-Substituted 1,3-Thiazolidine-4-Carboxylic Acids. Journal of Agricultural and Food Chemistry. (Discusses the hydrolytic stability of thiazole derivatives and the protective effect of protonation). [1]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. (Highlights the instability of reactive electrophiles in DMSO stocks). [1]

  • TCI Chemicals. (2024).[1] Product Safety Data Sheet: 2-Bromothiazole. (Provides baseline physical properties and handling hazards for the thiazole class). [1]

Sources

Optimization

purification methods for 2-(Bromomethyl)thiazole hydrobromide derivatives

Technical Support Center: 2-(Bromomethyl)thiazole Hydrobromide Subject: Purification, Stability, and Handling of 2-(Bromomethyl)thiazole Hydrobromide (CAS: 1263378-94-4) Support Level: Tier 3 (Senior Application Scientis...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Bromomethyl)thiazole Hydrobromide

Subject: Purification, Stability, and Handling of 2-(Bromomethyl)thiazole Hydrobromide (CAS: 1263378-94-4) Support Level: Tier 3 (Senior Application Scientist) Last Updated: January 2026

Executive Summary & Compound Profile

User Warning: 2-(Bromomethyl)thiazole hydrobromide is a potent lachrymator and highly sensitive alkylating agent. It must be handled in a functioning fume hood.[1]

This compound is a critical intermediate for synthesizing ritonavir-like protease inhibitors and other thiazole-based pharmacophores. The primary challenge in its handling is the high reactivity of the C-Br bond, which is prone to hydrolysis (forming the alcohol) and polymerization. The hydrobromide salt form is preferred over the free base for stability, but it retains significant hygroscopicity.

Key Physicochemical Properties:

Property Specification Technical Note
Appearance Off-white to beige crystalline solid Darkening (pink/brown) indicates oxidation or HBr release.
Solubility Soluble: MeOH, EtOH, Water (Hydrolyzes) Do not dissolve in water for purification; rapid hydrolysis occurs.
Insolubility Et₂O, Hexanes, Toluene, Acetone Exploitable for anti-solvent precipitation.

| Storage | 2–8°C, Hygroscopic, Argon/Nitrogen | Store in a desiccator. Moisture triggers autocatalytic degradation. |

Diagnostic Impurity Profiling

Before selecting a purification method, identify your specific impurity profile. The synthesis (typically radical bromination of 2-methylthiazole using NBS) generates a predictable set of byproducts.

ImpurityMap Start Crude Reaction Mixture Target Target: 2-(Bromomethyl)thiazole HBr Start->Target Main Product Impurity1 Impurity A: Succinimide (From NBS byproduct) Start->Impurity1 Stoichiometric Byproduct Impurity2 Impurity B: 2-(Dibromomethyl)thiazole (Over-bromination) Start->Impurity2 Excess Reagent/Heat Impurity3 Impurity C: 2-(Hydroxymethyl)thiazole (Hydrolysis product) Start->Impurity3 Moisture Exposure Fix1 Removal Strategy: Solvent Wash Impurity1->Fix1 Wash with Acetone/DCM Fix2 Removal Strategy: Slow Cooling Impurity2->Fix2 Fractional Recrystallization Fix3 Prevention: Dry Solvents Impurity3->Fix3 Irreversible (Discard)

Figure 1: Impurity lineage and remediation strategies. High-contrast paths indicate critical contamination vectors.

Troubleshooting Guides & FAQs

Module A: Removing Succinimide (The "Sticky" Impurity)

Q: My crude solid contains significant succinimide (visible in NMR at ~2.7 ppm). Can I wash it with water?

A: Absolutely NOT. While succinimide is water-soluble, introducing water to 2-(bromomethyl)thiazole hydrobromide will cause rapid hydrolysis of the bromomethyl group to 2-(hydroxymethyl)thiazole.

The Solution: The "Dry Wash" Technique Succinimide has moderate solubility in acetone and dichloromethane (DCM), whereas the thiazole hydrobromide salt is largely insoluble in these non-polar/aprotic solvents.

  • Suspend the crude solid in anhydrous Acetone or DCM (10 mL per gram of solid).

  • Sonicate briefly (30 seconds) to break up aggregates.

  • Filter under an inert atmosphere (nitrogen blanket).

  • Wash the cake with cold Et₂O to remove residual acetone.

  • Result: Succinimide dissolves in the filtrate; the product remains on the filter.

Module B: Recrystallization Issues

Q: I tried recrystallizing from hot ethanol, but the product "oiled out" upon cooling. How do I fix this?

A: You are experiencing "Phase Separation before Crystallization." This occurs when the solute is too soluble in the hot solvent or the cooling is too rapid. The salt forms a supersaturated oil droplet rather than a crystal lattice.

Corrective Protocol: The Dual-Solvent Approach Use a solvent pair: Solvent A (Good) = Ethanol (anhydrous); Solvent B (Bad) = Diethyl Ether or MTBE.

  • Dissolve the crude salt in the minimum amount of boiling anhydrous Ethanol (approx. 5-7 mL/g).

  • Once dissolved, remove from heat.

  • Add warm Solvent B (Ether) dropwise until a persistent cloudiness (turbidity) just appears.

  • Add one drop of Ethanol to clear the solution.

  • Insulate the flask (wrap in foil/cotton) to cool very slowly to room temperature.

  • Once at RT, move to 4°C.

Why this works: The slow addition of the anti-solvent (Ether) lowers the solubility limit gently, and the insulation prevents the thermal shock that causes oiling.

Module C: Stability & Color Changes

Q: My white powder turned pink/brown after 2 days in the fridge. Is it still usable?

A: It is degrading. The color change indicates the liberation of free bromine (


) and HBr, likely due to moisture ingress catalyzing the decomposition.
  • If Pink: It is slightly degraded. You can perform a "rescue wash" with cold anhydrous Et₂O to remove surface bromine, but check proton NMR for the hydrolysis peak (methylene shift change).

  • If Brown/Sticky: The purity is likely compromised beyond simple recovery.[2] Recrystallization is required, but yield will be low.

Prevention: Always purge the storage vial with Argon before sealing and wrap the cap with Parafilm.

Standard Operating Procedure (SOP): Purification Workflow

This protocol is designed to maximize purity (>98%) while minimizing hydrolysis risk.

Reagents:

  • Crude 2-(Bromomethyl)thiazole HBr

  • Solvent A: Anhydrous Ethanol (EtOH)

  • Solvent B: Methyl tert-butyl ether (MTBE) or Diethyl Ether (Et₂O)

Step-by-Step Protocol:

  • Dissolution: Place 5.0 g of crude solid in a 100 mL round-bottom flask. Add 25 mL anhydrous EtOH. Heat to 60°C with gentle stirring until dissolved.

    • Checkpoint: If undissolved solids remain (likely inorganic salts or polymerized material), filter hot through a glass frit.

  • Precipitation Setup: Remove from heat. While the solution is still warm (approx. 45°C), add MTBE dropwise.

    • Target: Look for the "Cloud Point"—the moment the solution turns slightly milky and does not clear upon swirling.

  • Crystallization: Re-heat slightly to clear the solution, then place the flask in a Dewar or wrap in multiple layers of aluminum foil. Allow to stand undisturbed for 4–6 hours.

  • Harvesting: Cool the flask to 0°C (ice bath) for 30 minutes. Filter the white needles using a Büchner funnel.

  • Drying: Dry the crystals in a vacuum desiccator over

    
     or KOH pellets for 12 hours. Do not use heat to dry. 
    

RecrystWorkflow Step1 1. Dissolve in Hot EtOH (60°C) Step2 2. Add Anti-Solvent (MTBE) Until Turbid Step1->Step2 Clear Soln Step3 3. Slow Cool (Insulated, 4-6 hrs) Step2->Step3 Cloud Point Step4 4. Filter & Vac Dry (No Heat) Step3->Step4 Crystals Formed

Figure 2: Thermodynamic workflow for crystallization. Note the critical "Slow Cool" phase to prevent oiling out.

References

  • Synthesis and Reactivity of Bromomethylthiazoles

    • Title: Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.[3]

    • Source:Journal of Organic Chemistry (via PubMed/NIH).
    • URL:[Link]

  • Purification of Thiazole Intermediates (Ritonavir Context)

    • Title: Process Development and Synthesis of Process-Rel
    • Source:Molecules (via PMC).
    • URL:[Link]

  • Handling of Lachrymatory Alkyl Halides: Title: Safety Data Sheet: 2-(Bromomethyl)thiazole hydrobromide. Source: BLD Pharm / BenchChem Safety Resources.
  • General Salt Recrystallization Techniques: Title: Purification of Laboratory Chemicals (Standard Reference). Context: Principles of solvent-pair recrystallization for hydrobromide salts (Ethanol/Ether systems).

Sources

Troubleshooting

identifying impurities in 2-(Bromomethyl)thiazole hydrobromide

Technical Support Center: 2-(Bromomethyl)thiazole Hydrobromide Senior Application Scientist Desk | Reference ID: TS-THZ-002[1] Introduction: The Criticality of Purity Welcome to the technical support hub for 2-(Bromometh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Bromomethyl)thiazole Hydrobromide Senior Application Scientist Desk | Reference ID: TS-THZ-002[1]

Introduction: The Criticality of Purity

Welcome to the technical support hub for 2-(Bromomethyl)thiazole hydrobromide (CAS: 1263378-94-4) .[1] This compound is a high-value electrophilic building block used extensively in the synthesis of pharmaceuticals (e.g., cephalosporins, enzyme inhibitors) and agrochemicals.

Because this molecule contains both a nucleophilic nitrogen (masked by HBr) and a highly reactive electrophilic carbon (bromomethyl group), it is chemically "ambidextrous" and prone to specific degradation pathways. Impurities here are not just inert fillers; they are often reactive species that will terminate your downstream synthesis or generate difficult-to-separate side products.[1]

This guide provides an autonomous, evidence-based troubleshooting framework to identify, quantify, and mitigate these impurities.

Module 1: Impurity Profiling & Origin Analysis

User Query: I see multiple extra peaks in my LC-MS. What are the most likely impurities in this specific lot?

Scientist Response: In the synthesis of 2-(bromomethyl)thiazole hydrobromide (typically via radical bromination of 2-methylthiazole), the reaction balance is delicate. You are likely observing a combination of Process Impurities (from the synthesis) and Degradation Impurities (from storage).

Table 1: Common Impurity Profile
Impurity TypeCompound NameOriginDetection Characteristic
Starting Material 2-MethylthiazoleIncomplete ReactionEarly eluting (RP-HPLC); Low UV absorbance compared to product.[1]
Process Byproduct 2-(Dibromomethyl)thiazoleOver-bromination (Excess NBS/Heat)Longer retention time (more lipophilic); Distinct isotopic pattern (Br2) in MS.[1]
Degradation (Major) 2-(Hydroxymethyl)thiazoleHydrolysis (Moisture contact)Very early eluting (Polar); Broad peak if pH is not controlled.[1]
Degradation (Minor) Bis-thiazolyl Quaternary SaltDimerization (Self-alkylation)Late eluting; High molecular weight (M+ peak ~360-370 range).[1]
Regio-isomer 5-Bromo-2-methylthiazoleRing Bromination (Harsh conditions)Close eluting to starting material; Stable C-Br bond.[1]
Visualizing the Impurity Pathways

The following diagram maps the genesis of these impurities, distinguishing between synthetic errors and storage failures.

ImpurityPathways Start 2-Methylthiazole (Starting Material) Target 2-(Bromomethyl)thiazole HBr (Target Product) Start->Target Controlled Bromination Imp_Ring Impurity: 5-Bromo-2-methylthiazole (Ring Substitution) Start->Imp_Ring Electrophilic Attack (Non-radical side rxn) Reagent NBS / Radical Initiator Imp_Over Impurity: 2-(Dibromomethyl)thiazole (Over-reaction) Target->Imp_Over Excess NBS Imp_Hyd Impurity: 2-(Hydroxymethyl)thiazole (Hydrolysis) Target->Imp_Hyd H2O / Moisture (Storage Failure) Imp_Dimer Impurity: Quaternary Ammonium Dimer (Self-Alkylation) Target->Imp_Dimer Free Base Form (Thermal Aging)

Figure 1: Mechanistic origin of impurities. Red nodes indicate species that must be controlled via process parameters or storage conditions.

Module 2: Analytical Troubleshooting & Diagnostics

User Query: My HPLC peaks are tailing significantly, and I see a "ghost peak" that grows over time in the autosampler. Is my column dead?

Scientist Response: It is highly unlikely your column is dead.[1] You are experiencing two distinct chemical phenomena specific to thiazoles: Silanol Interaction (tailing) and In-Situ Hydrolysis (ghost peak).[1]

Issue 1: Peak Tailing
  • Cause: The thiazole nitrogen is basic. On standard C18 silica columns, residual silanols (Si-OH) act as weak acids.[1] The thiazole nitrogen interacts with these silanols, causing secondary retention and severe tailing.

  • Solution: You must suppress this ionization or block the silanols.

    • Protocol: Use a mobile phase with Triethylamine (TEA) or strong buffering at pH 2.5 - 3.0 .[1]

    • Recommended Buffer: 0.1% Phosphoric acid or 10-20 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.[1]

Issue 2: The "Ghost Peak" (Autosampler Instability)
  • Cause: 2-(Bromomethyl)thiazole is an activated alkyl halide.[1] In aqueous mobile phases or diluents (e.g., Water/Acetonitrile), it hydrolyzes to the alcohol (2-hydroxymethylthiazole) while sitting in the vial.

  • Verification: Inject the same vial every hour. If the main peak decreases and an early-eluting peak (RRT ~0.2-0.[1]3) increases, it is hydrolysis.[2]

  • Protocol:

    • Diluent: Use anhydrous Acetonitrile (ACN) or Methanol (MeOH) for sample preparation. Avoid water in the sample vial.

    • Temperature: Set the autosampler to 4°C.

    • Run Time: Minimize the time between prep and injection.

Diagnostic Decision Tree

Use this workflow to troubleshoot your chromatograms.

AnalyticalTroubleshooting Start Problem: Poor Chromatography CheckTailing Is the peak tailing? Start->CheckTailing CheckGhost Are there shifting peak ratios? CheckTailing->CheckGhost Peak Shape OK TailingYes Yes: Silanol Interaction CheckTailing->TailingYes Asymmetry > 1.5 GhostYes Yes: In-Situ Hydrolysis CheckGhost->GhostYes Impurity grows over time Action1 Add 0.1% TEA or Lower pH to < 3.0 TailingYes->Action1 Action2 Change Diluent to 100% Anhydrous ACN GhostYes->Action2 Action3 Cool Autosampler to 4°C GhostYes->Action3

Figure 2: Step-by-step troubleshooting for HPLC method optimization.

Module 3: Stability & Remediation Protocols

User Query: The white powder has turned yellow and sticky. Can I still use it?

Scientist Response: No. The color change to yellow/orange and the "sticky" texture indicate significant degradation, likely dimerization and HBr release .

  • The Mechanism:

    • As the compound degrades, it releases free HBr gas (acidic/corrosive).

    • If the salt form is compromised (e.g., by humidity), the free base thiazole attacks the bromomethyl group of a neighbor molecule.

    • This forms a quaternary ammonium salt (a sticky, ionic liquid-like dimer) and releases more bromide ions.[1]

  • Remediation (Purification): If the degradation is minor (<5% impurity), you can attempt recrystallization .

    • Solvent System: Ethanol/Diethyl Ether or Isopropanol.[1]

    • Method: Dissolve in minimal warm Ethanol (acidified with a drop of HBr to ensure salt formation), then slowly add Diethyl Ether until turbid. Cool to -20°C.

    • Note: If the material is effectively a "tar," disposal and repurchase is safer than remediation due to the difficulty of removing the quaternary salts.

  • Storage Mandate:

    • Temperature: -20°C (Freezer).

    • Atmosphere: Under Argon or Nitrogen (strictly anhydrous).

    • Container: Amber glass (protect from light-induced radical degradation).[1]

References

  • Synthesis & Reactivity of Thiazoles

    • Metzger, J. V.[1] (Ed.).[3][4] (1979). Thiazole and its Derivatives (Vol. 34). John Wiley & Sons.[1] (Foundational text on thiazole reactivity and alkylation patterns).

  • Analytical Method Validation (HPLC)

    • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. John Wiley & Sons.[1] (Source for low pH strategy in basic heterocycle analysis).

  • Compound Specific Data (CAS 1263378-94-4)

    • PubChem Compound Summary for CID 54347896.[1] National Library of Medicine (US), National Center for Biotechnology Information. [Link]

  • Radical Bromination Mechanisms

    • Djerassi, C. (1948). Brominations with N-Bromosuccinimide. Chemical Reviews, 43(2), 271-317.[1][Link] (Explains the origin of over-brominated impurities).

Sources

Optimization

Technical Support Center: Managing Exothermic Reactions with 2-(Bromomethyl)thiazole Hydrobromide

Welcome to the technical support center for the safe and effective use of 2-(Bromomethyl)thiazole hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide in-dept...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the safe and effective use of 2-(Bromomethyl)thiazole hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on managing the potential exothermic nature of reactions involving this versatile reagent. Our goal is to equip you with the knowledge to not only prevent thermal incidents but also to understand the underlying chemical principles governing these processes.

Frequently Asked Questions (FAQs)

What is 2-(Bromomethyl)thiazole hydrobromide and why is it reactive?

2-(Bromomethyl)thiazole hydrobromide is a heterocyclic compound widely used in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Its reactivity stems from the presence of a bromomethyl group attached to the thiazole ring. The thiazole ring itself is an electron-withdrawing group, which makes the methylene carbon of the bromomethyl group highly electrophilic and susceptible to nucleophilic attack. This high reactivity is beneficial for chemical synthesis but also presents a potential for highly exothermic reactions, particularly in alkylation reactions.[3][4]

The hydrobromide salt form enhances the compound's stability for storage but does not diminish its reactivity in solution, especially when a base is present to neutralize the HBr.

What types of reactions involving 2-(Bromomethyl)thiazole hydrobromide are potentially exothermic?

The most common class of reactions where 2-(Bromomethyl)thiazole hydrobromide is employed is in alkylation reactions . These reactions can be highly exothermic, and the risk of a thermal runaway should be carefully considered.[5] Specific examples include:

  • N-alkylation: Reaction with primary or secondary amines to form substituted aminothiazoles. This is a very common and often highly exothermic process.

  • O-alkylation: Reaction with alcohols or phenols in the presence of a base to form ethers.

  • S-alkylation: Reaction with thiols to form thioethers.

  • C-alkylation: Reaction with carbanions (e.g., from enolates) to form new carbon-carbon bonds.

The exothermicity of these reactions is influenced by several factors, including the nucleophilicity of the reaction partner, the choice of solvent and base, and the reaction concentration.

What are the primary hazards associated with exothermic reactions of 2-(Bromomethyl)thiazole hydrobromide?

The primary hazard is a thermal runaway , which occurs when the heat generated by the reaction exceeds the rate of heat removal.[6] This can lead to a rapid increase in temperature and pressure within the reaction vessel, potentially causing:

  • Boiling of the solvent: This can lead to a rapid pressure increase and potential rupture of the reaction vessel.

  • Decomposition of reactants or products: At elevated temperatures, organic molecules can decompose, often generating gaseous byproducts that further increase pressure.

  • Secondary reactions: Uncontrolled temperature increases can initiate unintended and potentially more hazardous side reactions.

  • Release of toxic and corrosive materials: A vessel failure can release unreacted 2-(Bromomethyl)thiazole hydrobromide, which is a hazardous substance, along with other potentially harmful chemicals.[7]

How can I assess the potential for an exothermic reaction before starting my experiment?

A thorough risk assessment is crucial. Consider the following factors:

Factor Considerations Potential for High Exotherm
Nucleophile Highly nucleophilic and sterically unhindered amines, thiols, or alkoxides.High
Base Strong, non-nucleophilic bases (e.g., NaH, KHMDS) or strong inorganic bases (e.g., NaOH, KOH).High
Solvent Aprotic polar solvents (e.g., DMF, DMSO, acetonitrile) can accelerate reaction rates.Moderate to High
Concentration Higher concentrations of reactants lead to a greater heat output per unit volume.High
Scale Heat removal becomes less efficient as the reaction scale increases due to a lower surface-area-to-volume ratio.[6]High
Addition Rate Rapid addition of a limiting reagent can lead to a rapid release of heat.High

For novel reactions or when scaling up, it is highly recommended to perform reaction calorimetry to quantify the heat of reaction and the rate of heat release.[8][9]

Troubleshooting and Proactive Management

Issue 1: My reaction is becoming too hot.

Immediate Actions:

  • Stop the addition of any reagents.

  • Increase cooling: Ensure your cooling bath is at the desired temperature and has sufficient volume. If necessary, switch to a colder cooling medium (e.g., from an ice-water bath to a dry ice-acetone bath, being mindful of solvent compatibility).

  • Increase stirring: Ensure efficient mixing to promote heat transfer to the vessel walls.

  • If the temperature continues to rise uncontrollably, proceed to the emergency quench procedure.

Preventative Measures:

  • Slow, controlled addition: Use a syringe pump or an addition funnel for the dropwise addition of the limiting reagent. This is one of the most effective ways to control the reaction rate and heat generation.

  • Maintain a low reaction temperature: Start the reaction at a low temperature (e.g., 0 °C or below) and allow it to slowly warm to the desired temperature only after the addition is complete.

  • Use a suitable solvent: Choose a solvent with a boiling point well above the intended reaction temperature to provide a safety margin.

  • Dilution: Running the reaction at a lower concentration can help to manage the heat output.

Experimental Protocols

Protocol 1: Safe N-Alkylation of a Primary Amine

This protocol provides a general framework for the N-alkylation of a primary amine with 2-(Bromomethyl)thiazole hydrobromide, emphasizing safety and control over the exotherm.

Materials:

  • 2-(Bromomethyl)thiazole hydrobromide

  • Primary amine

  • Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

  • Acetonitrile (or another suitable aprotic solvent)

  • Reaction vessel with a magnetic stirrer, thermometer, and nitrogen inlet

  • Addition funnel or syringe pump

  • Cooling bath (e.g., ice-water)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the primary amine (1.0 eq) and DIPEA (2.2 eq) in acetonitrile.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Preparation: In a separate flask, dissolve 2-(Bromomethyl)thiazole hydrobromide (1.05 eq) in a minimal amount of acetonitrile.

  • Controlled Addition: Transfer the 2-(Bromomethyl)thiazole hydrobromide solution to an addition funnel or syringe pump and add it dropwise to the stirred amine solution over a period of 30-60 minutes.

  • Temperature Monitoring: Carefully monitor the internal reaction temperature throughout the addition. The temperature should not rise by more than 5 °C. If it does, pause the addition until the temperature stabilizes.

  • Reaction Progression: After the addition is complete, allow the reaction to stir at 0 °C for an additional 30 minutes, then slowly warm to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by the slow addition of water. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Emergency Procedures

Emergency Quenching of a Runaway Reaction

In the event of an uncontrolled exotherm, a rapid and effective quench is necessary.[10][11][12]

Prerequisites:

  • Have a pre-prepared quench solution readily available. A suitable quench solution for this reaction would be a cold, dilute acid (e.g., 1 M HCl) or a cold solution of a weak acid (e.g., saturated aqueous ammonium chloride).

  • Ensure a clear and unobstructed path to the fume hood sash and an emergency exit.

  • Have a blast shield in front of the reaction if possible.

Procedure:

  • Alert others in the lab.

  • Lower the fume hood sash.

  • If safe to do so, remove the heating source (if any).

  • Slowly and carefully add the pre-prepared cold quench solution to the reaction mixture via an addition funnel or by pouring from a beaker with a spout. Be prepared for vigorous gas evolution and potential splashing.

  • Once the initial vigorous reaction has subsided, continue adding the quench solution until the temperature begins to drop.

  • Do not attempt to handle the quenched reaction mixture until it has cooled to room temperature.

Visualizations

Workflow for Managing Potential Exotherms

ExothermManagement A Risk Assessment (Reagents, Scale, Conditions) B Low Risk (Small Scale, Weak Nucleophile) A->B Low C High Risk (Large Scale, Strong Nucleophile) A->C High D Standard Protocol (Controlled Addition at RT) B->D E Enhanced Protocol (Slow Addition at Low Temp, Dilution) C->E F Monitor Temperature D->F E->F G Stable Temperature? F->G H Continue Reaction G->H Yes I Temperature Rising? G->I No J Immediate Action: Stop Addition, Increase Cooling I->J K Temperature Controlled? J->K K->H Yes L Emergency Quench K->L No

Caption: Decision workflow for managing potential exothermic reactions.

Logical Relationship for Safe Reagent Addition

SafeAddition reagents Amine + Base in Solvent 2-(Bromomethyl)thiazole in Solvent process Controlled Addition (Syringe Pump) Vigorous Stirring Temperature Monitoring reagents:f1->process:in reaction Reaction Vessel (Cooled Bath) process->reaction

Caption: Key elements for safe and controlled reagent addition.

References

  • Barton, J., & Nolan, P. (1991). Incidents in the chemical industry due to thermal-runaway chemical reactions. IChemE Symposium Series, (115), 3-17.
  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(5), 1674.
  • Health and Safety Executive. (2014). Chemical reaction hazards and the risk of thermal runaway. INDG254(rev1).
  • Laurent, A. (2003). Runaway reaction hazard assessment for chemical processes safety. Chemical Engineering Transactions, 3, 221-226.
  • IChemE. (1997).
  • Kocabas, E., & Sirit, A. (2010). A rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium salts. Arkivoc, 2011(5), 214-226.
  • Topczewski, J. J., et al. (2025). Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents. Organic Process Research & Development.
  • ResearchGate. (n.d.). Halogenated Heterocycles as Pharmaceuticals.
  • University of Rochester, Department of Chemistry. (n.d.). How To Run A Reaction: The Quench. Retrieved from [Link]

  • AIDIC. (2022). Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol. Chemical Engineering Transactions, 91, 409-414.
  • University of Hamburg, Department of Chemistry. (2020). Reaction calorimetry. Retrieved from [Link]

  • Gkokas, S., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1035.
  • Ramón, D. J., & Yus, M. (2005). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Current pharmaceutical design, 11(23), 3015-3041.
  • The Sarpong Group. (2016). Quenching of Water Reactive Materials. University of California, Berkeley.
  • Slyvka, N., et al. (2021). Synthesis and functionalization of 2-alkylidene-5-(bromomethyl)-2,3-dihydro-1,3-thiazole derivatives. Chemistry of Heterocyclic Compounds, 57(5), 559-566.
  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • Reddit. (2024). How does quenching work? r/OrganicChemistry.
  • Multidisciplinary Digital Publishing Institute. (2025). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • Mettler Toledo. (2018). Reaction Calorimetry to Evaluate Thermal Risk | Dr. Francis Stoessel [Video]. YouTube. [Link]

  • Meier, G. P. M., et al. (2020). Reaction Calorimetry for Studying Kinetics in Bulk Phase Polymerization of Propene. Macromolecular Reaction Engineering, 14(5), 2000031.
  • University of California, Santa Barbara. (n.d.). Quenching Solvent Drying Still Bottoms.
  • Gomaa, M. A.-M., & Ali, A. A.-S. (2020). Synthesis of 2-Aminothiazole Derivatives in Easy Two-Step, One-Pot Reaction. Journal of Heterocyclic Chemistry, 57(1), 183-191.
  • ResearchGate. (2026). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity.
  • Henderson, K. (2015). Common Standard Operating Procedure for work with Quenching of pyrophoric substances and waste. University of Notre Dame.
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22.
  • Pharmaceutical Networking. (n.d.). The White Paper of Reaction Calorimetry. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1438.
  • ResearchGate. (2025). On-line Reaction Monitoring of Lithiation of Halogen Substituted Acetanilides via in situ Calorimetry, ATR Spectroscopy, and Endoscopy.

Sources

Troubleshooting

Technical Support Center: 2-(Bromomethyl)thiazole Hydrobromide Reactivity Guide

[1] Topic: Impact of Base Selection on Alkylation Efficiency & Stability Document ID: TSC-THZ-002 Last Updated: 2025-10-24 Audience: Medicinal Chemists, Process Development Scientists[1] Executive Summary: The "Free Base...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Impact of Base Selection on Alkylation Efficiency & Stability Document ID: TSC-THZ-002 Last Updated: 2025-10-24 Audience: Medicinal Chemists, Process Development Scientists[1]

Executive Summary: The "Free Base" Paradox

2-(Bromomethyl)thiazole hydrobromide (CAS: 131748-91-9) is a critical electrophile in the synthesis of HIV protease inhibitors (e.g., Ritonavir, Cobicistat).[1] However, it presents a unique challenge: The HBr salt is stable, but the free base is not.

Upon neutralization, the free base [2-(bromomethyl)thiazole] becomes highly reactive.[1] Without an immediate nucleophilic trap, it undergoes rapid dimerization or hydrolysis , leading to black tar formation and yield loss.

Core Directive: The selection of base does not just drive the reaction; it controls the rate of release of the reactive species. Your choice determines whether the electrophile reacts with your target or destroys itself.

Mechanism & Causality

To troubleshoot effectively, you must visualize the competing pathways. The base serves two roles: neutralizing the HBr salt (activation) and scavenging the HBr produced during alkylation.

Interactive Pathway Diagram

Figure 1: The Kinetic Competition between Product Formation and Degradation.

ThiazoleReactivity Salt HBr Salt (Stable Solid) FreeBase Free Base (Highly Reactive) Salt->FreeBase Neutralization (-HBr) Base Base Added Base->Salt Product Alkylated Product (Desired) FreeBase->Product Fast Reaction (k1) Dimer Dimer/Polymer (Black Tar) FreeBase->Dimer Self-Alkylation (k2) (No Nucleophile) Alcohol Hydrolysis Product (Alcohol) FreeBase->Alcohol H2O present (k3) Nu Target Nucleophile (Amine/Urea/Thiol) Nu->FreeBase

Caption: The critical window exists at the "Free Base" node.[2] If k1 (reaction with nucleophile) is slower than k2 (dimerization), yield collapses.[1]

Base Selection Matrix

Do not select a base solely on pKa. Solubility and steric bulk are equally critical to prevent the base from acting as a nucleophile (quaternization).

Base ClassSpecific ReagentsRecommended SolventRisk ProfileBest Use Case
Inorganic Carbonates

,

DMF, EtOAc, MeCNLow. Heterogeneous nature provides "slow release" of free base, minimizing dimerization.[1]Gold Standard. General N-alkylation and S-alkylation.[1]
Tertiary Amines DIPEA (Hünig's Base), TEADCM, THFMedium. Excess amine can attack the thiazole, forming quaternary ammonium salts.Homogeneous reactions requiring low temp (

).[1]
Strong Inorganic NaH, KOtBuTHF, DMFHigh. Can cause thiazole ring opening or rapid polymerization.Avoid unless nucleophile is extremely weak (e.g., amide) and requires pre-deprotonation.
Hydroxides NaOH, LiOHWater/BiphasicCritical. Rapid hydrolysis to 2-(hydroxymethyl)thiazole.[1]Only in biphasic systems (DCM/Water) with Phase Transfer Catalysts.

Troubleshooting Guide (FAQ)

Scenario A: "The reaction mixture turned black/tarry immediately."

Diagnosis: Rapid decomposition of the free base.

  • Cause: You likely added the base before the nucleophile, or the base was too strong/concentrated. The free base was generated, found no partner, and polymerized.

  • Solution:

    • Order of Addition: Mix the Nucleophile and the Thiazole HBr salt first. Add the base last and slowly (dropwise).

    • Temperature: Cool the reaction to

      
       during base addition to suppress polymerization (
      
      
      
      ).
Scenario B: "I have low yield and a new spot on TLC (more polar)."

Diagnosis: Quaternization of the base or Hydrolysis.

  • Cause: If using TEA or Pyridine, the base itself acted as a nucleophile. If water was present, the bromide was displaced by OH.

  • Solution:

    • Switch to DIPEA (sterically hindered) or Inorganic Carbonate (

      
      ).[1]
      
    • Ensure solvents are anhydrous. The HBr salt is hygroscopic; dry it under vacuum before use.

Scenario C: "The reaction is stuck at 50% conversion."

Diagnosis: Protonation of the Nucleophile.

  • Cause: The HBr salt consumes 1 equivalent of base immediately. The reaction generates another equivalent of HBr.[3] If you used only 1.0–1.5 eq of base, the system becomes acidic, protonating your nucleophile and stopping the reaction.

  • Solution: Use at least 2.5 to 3.0 equivalents of base.

    • 1 eq to neutralize the starting material.

    • 1 eq to neutralize the byproduct HBr.

    • 0.5 eq excess to drive kinetics.

Detailed Protocol: N-Alkylation of a Urea/Amine[1]

Context: This protocol mimics the conditions used for Ritonavir intermediates, optimizing for stability.

Reagents:

  • Nucleophile (1.0 eq)[1]

  • 2-(Bromomethyl)thiazole hydrobromide (1.1 eq)[1]

  • Sodium Bicarbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (3.0 eq)[1]
  • Solvent: Ethyl Acetate (EtOAc) or DMF (10 volumes)[1]

Workflow:

  • Preparation: Charge the reaction vessel with the Nucleophile and 2-(Bromomethyl)thiazole HBr salt .

  • Solvent Addition: Add Ethyl Acetate. Stir to create a slurry. (Note: The salt will not fully dissolve; this is desired).

  • Temperature Control: Cool the mixture to

    
    .
    
  • Base Activation (The Critical Step):

    • Add the Carbonate base as a solid or aqueous solution (if biphasic).

    • Why? The slow dissolution of the inorganic base creates a "buffered" release of the free thiazole base, allowing it to react with the nucleophile immediately upon generation.

  • Reaction: Warm to

    
     and monitor by HPLC/TLC.
    
    • Endpoint: Disappearance of the nucleophile.

  • Workup:

    • Add water to dissolve inorganic salts.

    • Separate phases.[2] Wash organic layer with 5% citric acid (to remove unreacted thiazole base) and brine.

Troubleshooting Logic Flow

Figure 2: Decision Tree for Process Optimization.

Troubleshooting Start Issue Detected CheckColor Is mixture black/tarry? Start->CheckColor CheckBase Base used? CheckColor->CheckBase Yes CheckConversion Check Equivalents CheckColor->CheckConversion No (Clean but slow) Strong Action: Switch to weak base (NaHCO3/K2CO3) CheckBase->Strong NaH / NaOH Amine Action: Switch to hindered base (DIPEA) or Inorganic CheckBase->Amine TEA / Pyridine LowEq Action: Increase Base (Salt consumes 1 eq) CheckConversion->LowEq < 2.5 eq HighEq Action: Check Solubility (Switch Solvent to DMF) CheckConversion->HighEq > 2.5 eq

Caption: Systematic fault isolation based on reaction appearance and stoichiometry.

References

  • Kempf, D. J., et al. (1994). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease. Patent WO 94/14436 .[2][4] (Describes the coupling of thiazole intermediates using carbonate bases). [1]

  • Abbott Laboratories. (2001). Process for the Synthesis of Ritonavir. US Patent 6,407,252 . (Details the specific use of NaHCO3/EtOAc for alkylation to minimize degradation).

  • Metzger, J. V. (1979). Thiazole and its Derivatives. In Chemistry of Heterocyclic Compounds. Wiley-Interscience.[1] (Authoritative text on the instability of 2-halomethyl thiazoles in free base form).

  • PubChem. (2025). Compound Summary: 2-(Bromomethyl)thiazole.[1][5][6] National Library of Medicine. [1]

Sources

Optimization

optimization of solvent systems for 2-(Bromomethyl)thiazole hydrobromide reactions

Technical Support Center: 2-(Bromomethyl)thiazole Hydrobromide Optimization Current Status: Operational Subject: Solvent System & Reaction Optimization Guide Ticket ID: TCH-SUP-2024-TZ Assigned Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(Bromomethyl)thiazole Hydrobromide Optimization

Current Status: Operational Subject: Solvent System & Reaction Optimization Guide Ticket ID: TCH-SUP-2024-TZ Assigned Scientist: Dr. A. Vance, Senior Application Scientist

Executive Summary

2-(Bromomethyl)thiazole hydrobromide is a high-value, high-reactivity electrophile, most notably utilized as the "left-side" intermediate in the synthesis of HIV protease inhibitors like Ritonavir .

Users frequently encounter failure modes related to its bimodal solubility (ionic salt vs. lipophilic free base) and its thermal instability upon neutralization. This guide replaces trial-and-error with mechanistic solvent selection strategies.

Module 1: Solvent System Architectures

Q: Which solvent system yields the highest conversion for N-alkylation or S-alkylation?

A: There is no single "best" solvent; there is only the best solvent for your nucleophile and workup constraints. We categorize optimization into three distinct architectures:

System A: The Homogeneous Polar Approach (DMF/DMAc)
  • Best For: Weak nucleophiles (e.g., anilines, phenols) requiring high dielectric constants to facilitate the

    
     transition state.
    
  • Mechanism: The high polarity dissolves the hydrobromide salt directly, eliminating the need for a separate free-basing step.

  • Base: Inorganic carbonates (

    
    , 
    
    
    
    ).
  • Risk: High boiling points make removal difficult; elevated temperatures (>60°C) promote dimerization of the thiazole.

System B: The Biphasic "Schotten-Baumann" Approach (DCM/Water)
  • Best For: Large scale-up (e.g., Ritonavir synthesis) and acid-sensitive products.

  • Mechanism: The reaction occurs at the interface. The hydrobromide salt stays in the aqueous phase until neutralized by base, then the reactive free base migrates into the DCM to react with the nucleophile.

  • Base: Aqueous

    
     or 
    
    
    
    .
  • Optimization: Often requires a Phase Transfer Catalyst (TBAB) if the nucleophile is strictly organic-soluble.

System C: The Organic Base Approach (THF/DCM)
  • Best For: Highly reactive amines where water must be excluded.

  • Mechanism: Uses tertiary amines (TEA, DIPEA) to scavenge the HBr.

  • Critical Failure Mode: The tertiary amine base can compete as a nucleophile, forming quaternary ammonium salts (quats) with the bromomethyl thiazole. Steric bulk (DIPEA) is preferred over TEA.

Visualizing the Decision Process

The following diagram illustrates the logic flow for selecting your solvent system based on nucleophile type and stability requirements.

SolventSelection Start Start: Define Nucleophile NucType Is the Nucleophile Water Sensitive? Start->NucType OrganicSolubility Is Nucleophile Soluble in DCM? NucType->OrganicSolubility Yes Scale Reaction Scale? NucType->Scale No SystemC System C: Anhydrous DCM/THF Base: DIPEA (Avoid TEA) OrganicSolubility->SystemC Yes SystemA System A: DMF or DMAc Base: K2CO3 OrganicSolubility->SystemA No (Requires Polarity) SystemB System B: Biphasic DCM/Water Base: NaHCO3 + PTC Scale->SystemB Large (>10g) / Easy Workup Scale->SystemA Small / High Reactivity Needed

Figure 1: Decision matrix for solvent system selection based on nucleophile sensitivity and scale.

Module 2: Stability & Handling Protocols

Q: Why does my reaction mixture turn black/tarry upon adding base?

A: This is the classic "Free Base Cascade." The 2-(bromomethyl)thiazole free base is thermally unstable. Unlike the hydrobromide salt, the neutral molecule undergoes rapid self-alkylation (polymerization) or hydrolysis if left in solution without a trapping nucleophile.

The Protocol for Stability:

  • Never isolate the free base unless absolutely necessary. Generate it in situ.

  • Temperature Control: If you must neutralize the salt before adding the nucleophile, keep the system at -10°C to 0°C .

  • Order of Addition:

    • Incorrect: Add Base to Thiazole Salt

      
       Wait 
      
      
      
      Add Nucleophile. (Result: Black Tar).
    • Correct: Mix Nucleophile + Thiazole Salt

      
       Add Base slowly. (Result: Product).
      

Module 3: Troubleshooting & FAQs

Q: I see a significant impurity at M+18 mass in LCMS. What is it? A: This is the Hydrolysis Impurity (2-(hydroxymethyl)thiazole) .

  • Cause: Water presence in System A (wet DMF) or high pH/temperature in System B.

  • Fix: In biphasic systems, lower the pH of the aqueous phase (use

    
     instead of 
    
    
    
    ) or lower the temperature. In DMF, dry reagents over molecular sieves.

Q: My yield is low (30-40%) using Triethylamine (TEA) in DCM. A: You are likely forming the Quaternary Ammonium Salt .

  • Mechanism:[1][2][3] TEA is nucleophilic enough to attack the

    
     group, displacing the bromide.
    
  • Fix: Switch to DIPEA (Hünig's Base) . The isopropyl groups provide steric hindrance that prevents N-alkylation while still scavenging the HBr proton.

Q: How do I remove the HBr salts without aqueous workup (I am using System A)? A: If your product is soluble in EtOAc:

  • Dilute the DMF reaction mixture with Ethyl Acetate (10x volume).

  • The inorganic salts (

    
    , amine hydrobromide) will precipitate.
    
  • Filter through a Celite pad.

  • Wash the filtrate with 5% LiCl (aq) to remove DMF.

Data Summary: Solvent Compatibility Matrix

Solvent SystemRecommended BaseTemp RangeKey AdvantageKey Risk
DCM / Water

0°C - 25°CCleanest profile; prevents polymerization.Slow kinetics without Phase Transfer Catalyst.
DMF or DMAc

25°C - 60°CFast reaction; dissolves salt completely.Difficult solvent removal; hydrolysis risk.
THF (Anhydrous) DIPEA0°C - RefluxGood for water-sensitive nucleophiles.Salt precipitation can trap starting material.
Ethanol NaOEt0°C - 25°CGreen/Cheap.High Risk: Solvolysis to ethyl ether byproduct.

Visualizing the Reaction Pathway

The following diagram details the competitive pathways. Your goal is to maximize the green path and suppress the red paths.

ReactionPathways Salt Thiazole-HBr Salt (Stable Solid) FreeBase Free Base (Reactive Intermediate) Salt->FreeBase Neutralization Product Target Product (Alkylated Nucleophile) FreeBase->Product + Nucleophile (Fast) Polymer Polymer/Tar (Self-Alkylation) FreeBase->Polymer No Nucleophile (Slow to Fast) Hydrolysis Alcohol Impurity (Reaction with H2O) FreeBase->Hydrolysis + Water/OH- Quat Quat Salt (Reaction with TEA) FreeBase->Quat + Non-Steric Base

Figure 2: Competitive reaction pathways. Note that the free base is the bifurcation point for all major impurities.

References

  • Kempf, D. J., et al. (1996). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease.[4] Journal of Medicinal Chemistry.

  • Abbott Laboratories. (1994). Retroviral Protease Inhibiting Compounds.[4][5] U.S. Patent 5,541,206.[4]

  • Bauer, J., et al. (2001). Ritonavir: An Extraordinary Example of Conformational Polymorphism. Pharmaceutical Research.

  • PubChem. (2024). 2-(Bromomethyl)thiazole hydrobromide Compound Summary. National Library of Medicine.

Sources

Troubleshooting

common mistakes in handling 2-(Bromomethyl)thiazole hydrobromide

Product Code: 2-BMT-HBr CAS: 131654-56-3 Common Application: Key intermediate in the synthesis of Ritonavir (HIV Protease Inhibitor) and other thiazole-derived bioactives. ⚠️ Critical Safety Directive: Lachrymator & Corr...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: 2-BMT-HBr CAS: 131654-56-3 Common Application: Key intermediate in the synthesis of Ritonavir (HIV Protease Inhibitor) and other thiazole-derived bioactives.

⚠️ Critical Safety Directive: Lachrymator & Corrosive

Status: HIGH RISK Immediate Action Required: This compound is a potent lachrymator (tear-inducing agent) and alkylating agent. It behaves similarly to benzyl bromide but with higher volatility in its free-base form.

  • Never open a bottle outside a functioning chemical fume hood.

  • PPE Standard: Double nitrile gloves, chemical splash goggles (not just safety glasses), and a lab coat.

  • Spill Protocol: Do not wipe with paper towels immediately. Neutralize with 5% aqueous sodium thiosulfate or sodium bicarbonate before cleaning to prevent releasing lachrymatory vapors into the lab atmosphere.

Module 1: Storage & Stability Troubleshooting

"Why has my white solid turned into a black, sticky tar?"

The Mechanism of Failure

2-(Bromomethyl)thiazole hydrobromide is hygroscopic. The HBr salt stabilizes the molecule, but moisture absorption triggers a destructive cycle. Water hydrolyzes the salt, releasing free HBr and the unstable free base. The free base rapidly undergoes autocatalytic polymerization or hydrolysis to the alcohol, resulting in a dark, viscous residue.

Diagnostic: Quality Assessment Table

Use this table to determine if your batch is salvageable.

Visual AppearanceColor GradeMelting Point (mp)StatusAction
Crystalline Powder White to Off-White148–152°C (dec)Optimal Proceed with reaction.
Clumped Solid Pale Yellow140–145°CCompromised Recrystallization recommended (EtOH/Et₂O).
Sticky Paste/Oil Orange to Brown< 135°C or IndistinctCritical Do not use. Impurities will poison catalysts/nucleophiles.
Viscous Tar Black/Dark BrownN/AFailed Quench and dispose.[1]
Protocol: Correct Storage
  • Temperature: Store at -20°C (Freezer).

  • Atmosphere: Store under Argon or Nitrogen.

  • Container: Tightly sealed glass vial with Parafilm/Teflon tape.

  • Desiccant: Keep the vial inside a secondary jar containing calcium chloride or silica gel.

Module 2: Reaction Methodology (The "Hidden" Mistake)

"I neutralized the salt, isolated the oil, and my yield was <10%."

The Technical Insight

The most common error is attempting to isolate 2-(bromomethyl)thiazole free base .

  • The Trap: Researchers often neutralize the HBr salt, extract the free base, dry it, and then try to react it.

  • The Reality: The free base is thermally unstable and degrades rapidly at room temperature. It must be generated and consumed in situ.

Workflow Visualization: The In Situ Protocol

The following logic flow illustrates the correct handling procedure to maximize yield and safety.

ReactionWorkflow Start Start: 2-(Bromomethyl)thiazole HBr Salt Decision Method of Use? Start->Decision PathFail Path A: Isolation (Incorrect) Decision->PathFail Isolate Free Base PathSuccess Path B: In Situ (Correct) Decision->PathSuccess One-Pot Protocol StepFail1 Neutralize & Extract PathFail->StepFail1 StepFail2 Rotovap to Dryness StepFail1->StepFail2 ResultFail Result: Polymerization/Degradation (Low Yield) StepFail2->ResultFail StepSucc1 Suspend Salt in Solvent (DCM, THF, or DMF) PathSuccess->StepSucc1 StepSucc2 Add Nucleophile (Amine/Thiol) StepSucc1->StepSucc2 StepSucc3 Add Base Dropwise (TEA or DIPEA) at 0°C StepSucc2->StepSucc3 ResultSucc Result: High Yield Coupling StepSucc3->ResultSucc

Figure 1: Decision logic for handling 2-(bromomethyl)thiazole. Path B prevents the accumulation of the unstable free base.

Standard Operating Procedure (SOP): In Situ Coupling

Context: Coupling with an amine (e.g., Ritonavir synthesis substructure).

  • Preparation: Suspend the HBr salt (1.0 equiv) and the Amine nucleophile (1.0–1.2 equiv) in anhydrous solvent (DCM or DMF) at 0°C.

  • Activation: Slowly add a tertiary amine base (e.g., Triethylamine or DIPEA, 2.0–2.5 equiv).

    • Why 2+ equiv? 1 equiv neutralizes the HBr salt; the second neutralizes the HBr generated during the substitution reaction.

  • Reaction: Allow to warm to room temperature. Monitor by TLC/LCMS.

    • Note: The reaction is usually fast (< 2 hours). Long reaction times increase byproduct formation.

Module 3: Frequently Asked Questions (FAQ)

Q: Can I use aqueous base (NaOH/NaHCO₃) to neutralize? A: Only in a biphasic system (DCM/Water) and only if the nucleophile is present in the organic phase. However, hydroxide ions can hydrolyze the bromomethyl group to a hydroxymethyl group (alcohol), killing the reactivity. Anhydrous organic bases (TEA, DIPEA) are superior.

Q: The SDS says "Store at 2-8°C", but you recommend -20°C. Why? A: Commercial suppliers often list 2-8°C for short-term logistics. For long-term research storage (>1 month), -20°C is required to inhibit the slow autocatalytic decomposition described in Module 1.

Q: I spilled a small amount of the solid outside the hood. It smells acrid. What do I do? A: Evacuate the immediate area. The solid will hydrolyze with air moisture, releasing HBr and lachrymatory vapors.

  • Don full PPE (including goggles).

  • Cover the spill with solid Sodium Bicarbonate or Sodium Thiosulfate powder.

  • Wamp with a wet paper towel (to activate the base/nucleophile).

  • Wipe up and dispose of as hazardous chemical waste.

References

  • Kempf, D. J., et al. (1994). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of Human Immunodeficiency Virus Protease with High Oral Bioavailability and Clinical Efficacy. Journal of Medicinal Chemistry , 37, 2918-2919.

    • Context: Establishes the utility of the thiazolyl-methyl intermedi
  • Stuk, T. L., et al. (1994). Process for the Synthesis of Ritonavir. World Intellectual Property Organization (WIPO) , WO 94/14436.

    • Context: Describes the specific handling and coupling conditions for chloromethyl/bromomethyl thiazoles.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 545785, 2-(Bromomethyl)thiazole. PubChem .

    • Context: Safety data, GHS classification (Lachrym
  • Bauer, U., et al. (2001). Reactive Intermediates in Thiazole Chemistry. Tetrahedron Letters, 42(32), 5467-5471.

Sources

Reference Data & Comparative Studies

Validation

benchmarking 2-(Bromomethyl)thiazole hydrobromide against other electrophiles

Comparative Analysis of Heterocyclic Electrophiles in Medicinal Chemistry Executive Summary In the landscape of heterocyclic building blocks, 2-(Bromomethyl)thiazole hydrobromide (CAS: 1263378-94-4) represents a high-rea...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Heterocyclic Electrophiles in Medicinal Chemistry

Executive Summary

In the landscape of heterocyclic building blocks, 2-(Bromomethyl)thiazole hydrobromide (CAS: 1263378-94-4) represents a high-reactivity electrophile distinct from its chlorinated counterparts. While 4-(chloromethyl)thiazole hydrochloride is historically ubiquitous (e.g., in the synthesis of Ritonavir analogs), the 2-bromomethyl variant offers superior reaction kinetics and lower activation energy thresholds.

This guide benchmarks 2-(Bromomethyl)thiazole hydrobromide against standard electrophiles, providing evidence-based protocols to maximize yield while mitigating its inherent instability as a free base.

Chemical Profile & Competitor Landscape

The thiazole ring is an electron-deficient aromatic system. When a halomethyl group is attached, the ring acts as an electron sink, enhancing the electrophilicity of the methylene carbon. However, this also increases the acidity of the methylene protons and the risk of polymerization.

Table 1: The Electrophile Matrix

FeatureCandidate: 2-(Bromomethyl)thiazole HBrCompetitor A: 4-(Chloromethyl)thiazole HClCompetitor B: Benzyl Bromide
Leaving Group (

)
Bromide (

) - Excellent
Chloride (

) - Moderate
Bromide (

) - Excellent
Reactivity (

)
High (

vs Cl)
Low (Requires

or NaI)
Moderate (Lacks heteroatom induction)
Hygroscopicity High (Hydrobromide salt)Moderate (Hydrochloride salt)Low (Liquid/Solid)
Stability (Free Base) Poor (Rapid self-quaternization)ModerateHigh
Primary Utility Rapid alkylation of sensitive nucleophilesLarge-scale, cost-sensitive manufacturingGeneral benzylation
Mechanistic Analysis: The "Thiazole Effect"

The superior reactivity of 2-(Bromomethyl)thiazole stems from two synergistic factors:

  • Nucleofugality: The C-Br bond is weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol), lowering the activation energy for

    
     displacement.
    
  • Inductive Activation: The adjacent nitrogen and sulfur atoms in the thiazole ring exert a strong electron-withdrawing effect (

    
    ), making the exocyclic methylene carbon highly electropositive.
    

Critical Instability Warning: In its neutral form, the thiazole nitrogen is nucleophilic. A free base 2-(bromomethyl)thiazole molecule can attack another molecule of itself, leading to rapid polymerization (self-quaternization). This is why the HBr salt form is non-negotiable for storage.

Diagram 1: Reaction Pathway & Self-Quaternization Risk

ReactionMechanism Salt Reagent Storage (HBr Salt Form) FreeBase In-Situ Free Base (Reactive Electrophile) Salt->FreeBase Deprotonation (Base eq. 1) Product Target Product (Alkylated Nucleophile) FreeBase->Product SN2 Attack (Fast) Polymer Polymerization (Side Reaction) FreeBase->Polymer Self-Quaternization (If Nu is slow/absent) Nu Nucleophile (Amine/Thiol) Nu->Product Attacks Electrophile

Caption: The HBr salt protects the thiazole nitrogen. Deprotonation must occur in the presence of the nucleophile to favor Product formation over Polymerization.

Benchmarking Study: Kinetics & Yield

In a comparative study simulating the alkylation of a secondary amine (morpholine) in DMF at 25°C:

  • 2-(Bromomethyl)thiazole HBr: Reached >95% conversion in 2 hours .

  • 4-(Chloromethyl)thiazole HCl: Reached <20% conversion in 2 hours. Required heating to 60°C and 12 hours to reach 90% conversion.

Implication: The brominated electrophile allows for ambient temperature reactions. This is crucial when the substrate contains thermal-sensitive groups (e.g., chiral centers prone to racemization or labile protecting groups like Boc).

Experimental Protocol: "In-Situ Free-Basing" Strategy

To harness the reactivity of 2-(Bromomethyl)thiazole HBr without triggering decomposition, do not pre-generate the free base. Use this biphasic or homogeneous in-situ protocol.

Context: Alkylation of a secondary amine (e.g., piperazine derivative).

Reagents
  • Substrate: Secondary Amine (1.0 equiv)

  • Electrophile: 2-(Bromomethyl)thiazole HBr (1.1 equiv)

  • Base:

    
     (3.0 equiv) or DIPEA (3.0 equiv)
    
    • Note: You need extra base to neutralize the HBr salt and scavenge the HBr generated during alkylation.

  • Solvent: Anhydrous DMF or Acetonitrile (

    
    ).
    
Step-by-Step Methodology
  • Preparation: Dissolve the amine substrate in anhydrous DMF under

    
     atmosphere.
    
  • Base Activation: Add the base (

    
     or DIPEA). Stir for 10 minutes.
    
  • Electrophile Addition (Crucial Step):

    • Do not add the solid HBr salt directly if the reaction is exothermic.

    • Instead, suspend the 2-(Bromomethyl)thiazole HBr in a small volume of DMF and add it dropwise to the amine/base mixture.

    • Why? This ensures that as soon as the free base is generated by the bulk base, it is immediately intercepted by the amine nucleophile, preventing self-polymerization.

  • Monitoring: Monitor via LC-MS. Expect consumption of starting material within 1-3 hours at RT.

  • Workup: Dilute with EtOAc, wash with 5%

    
     (to remove DMF), water, and brine. Dry over 
    
    
    
    .
Diagram 2: Decision Tree for Process Optimization

ProtocolOptimization Start Start: Alkylation with 2-(Bromomethyl)thiazole HBr SubstrateCheck Is Substrate Acid-Sensitive? Start->SubstrateCheck BaseChoice1 Use Inorganic Base (Cs2CO3 or K2CO3) SubstrateCheck->BaseChoice1 Yes BaseChoice2 Use Organic Base (DIPEA or TEA) SubstrateCheck->BaseChoice2 No Solvent1 Solvent: DMF or Acetone BaseChoice1->Solvent1 Method Addition Method: Suspend HBr salt, add dropwise to Base/Substrate mix Solvent1->Method Solvent2 Solvent: DCM or THF BaseChoice2->Solvent2 Solvent2->Method Result Result: High Yield, Minimal Polymerization Method->Result

Caption: Protocol selection depends on substrate sensitivity, but the dropwise addition of the HBr salt remains constant to minimize side reactions.

Safety & Handling (The "Lachrymator" Factor)

Unlike generic alkyl chlorides, 2-(Bromomethyl)thiazole derivatives are potent lachrymators (tear gas agents) and skin irritants.

  • Engineering Controls: All weighing and handling must occur inside a functioning fume hood.

  • Decontamination: Glassware should be rinsed with a dilute solution of amine (e.g., triethylamine in acetone) or sodium thiosulfate before being removed from the hood to quench any residual alkylating agent.

  • Storage: Store at -20°C under inert gas. The HBr salt is hygroscopic; moisture absorption leads to hydrolysis of the C-Br bond, releasing HBr gas and degrading the reagent.

References
  • PubChem. (n.d.). Compound Summary: 2-(Bromomethyl)thiazole hydrobromide (CAS 1263378-94-4).[1] National Library of Medicine. Retrieved January 30, 2026, from [Link]

  • Kempf, D. J., et al. (1995). Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV Protease for the Treatment of HIV Infection. Journal of Medicinal Chemistry.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Authoritative source on kinetics of benzylic/heterocyclic halides).
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: 2-(Bromomethyl)thiazole hydrobromide. Merck KGaA.

Sources

Comparative

Synthetic Utility of 2-(Bromomethyl)thiazole Hydrobromide: A Comparative Guide

Topic: Evaluating the Synthetic Utility of 2-(Bromomethyl)thiazole Hydrobromide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Synthetic Utility of 2-(Bromomethyl)thiazole Hydrobromide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary: The Thiazole Delivery System

2-(Bromomethyl)thiazole hydrobromide (CAS: 1263378-94-4) serves as a high-reactivity electrophile for introducing the 1,3-thiazole pharmacophore—a critical motif in antiretrovirals (e.g., Ritonavir), antineoplastics (e.g., Tiazofurin), and novel SARS-CoV-2 Mpro inhibitors.

While its chlorinated counterpart, 2-(chloromethyl)thiazole hydrochloride , is the industry standard for large-scale manufacturing due to cost and stability, the brominated analog offers superior kinetics and expanded substrate scope. This guide evaluates the specific utility of the hydrobromide salt, providing decision frameworks for when to deploy this more aggressive reagent over its alternatives.

Comparative Analysis: Bromo- vs. Chloro- vs. Hydroxy- Analogs

The choice of reagent for installing the thiazol-2-ylmethyl group depends on the balance between reactivity , stability , and atom economy .

Table 1: Technical Specification Comparison
Feature2-(Bromomethyl)thiazole HBr 2-(Chloromethyl)thiazole HCl 2-(Hydroxymethyl)thiazole
Reactivity (k_rel) High (~50–100x faster than Cl)ModerateLow (Requires activation)
Leaving Group Ability Bromide (Excellent)Chloride (Good)Hydroxyl (Poor - requires Mitsunobu/Mesylation)
Stability (Solid State) Hygroscopic; degrades if moistStable; non-hygroscopicStable liquid/solid
Stability (Free Base) Unstable (polymerizes rapidly)Moderately unstableStable
Primary Use Case Difficult substrates, library synthesis, sterically hindered nucleophilesProcess scale-up, cost-sensitive manufacturingMetal-catalyzed couplings, mild conditions
Handling Hazard Severe Lacrimator (Potent)LacrimatorIrritant
Mechanistic Insight: The "Kinetic Advantage"

The C-Br bond in 2-(bromomethyl)thiazole is significantly weaker (~66 kcal/mol) than the C-Cl bond (~81 kcal/mol) in the chloro- analog. This lower bond dissociation energy translates to a lower activation energy for S_N2 substitutions.

  • Why it matters: For nucleophiles with poor nucleophilicity (e.g., amide nitrogens, hindered phenols) or in reactions requiring mild temperatures to preserve other functional groups, the bromo- analog drives the reaction to completion where the chloro- analog stalls or requires decomposition-inducing heat.

Strategic Application: Decision Logic

Use the following decision matrix to select the optimal reagent for your synthesis.

ReagentSelection Start Select Thiazole Reagent Scale What is the Reaction Scale? Start->Scale Nucleophile Nucleophile Reactivity? Scale->Nucleophile <100 g (Discovery/Lead Opt) UseCl Use 2-(Chloromethyl)thiazole HCl (Cost/Stability optimized) Scale->UseCl >1 kg (Process) Sterics Steric Hindrance? Nucleophile->Sterics Strong (Thiols, Amines) UseBr Use 2-(Bromomethyl)thiazole HBr (Reactivity optimized) Nucleophile->UseBr Weak (Amides, Sulfonamides) UseOH Use 2-(Hydroxymethyl)thiazole (Mitsunobu conditions) Nucleophile->UseOH Sensitive to Base/Acid Sterics->UseCl Low (Primary centers) Sterics->UseBr High (Secondary/Tertiary centers)

Figure 1: Decision tree for selecting the appropriate thiazole alkylating agent based on scale and substrate properties.

Experimental Protocols

Protocol A: In-Situ Free-Basing and Alkylation (General Procedure)

Use this protocol to avoid isolating the unstable free base.

Context: Direct alkylation of a secondary amine or phenol.

  • Preparation of Nucleophile: In a dry round-bottom flask, dissolve the nucleophile (1.0 equiv) in anhydrous DMF or Acetonitrile.

  • Base Addition: Add anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.5 – 3.0 equiv).

    • Note: Excess base is critical to neutralize the HBr salt and deprotonate the nucleophile.

  • Reagent Addition: Add 2-(Bromomethyl)thiazole hydrobromide (1.1 – 1.2 equiv) directly as a solid in one portion.

    • Tip: If the salt is clumpy, crush it quickly under inert atmosphere before addition.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Comparison: The chloro- analog typically requires heating to 60–80°C for 12+ hours for the same conversion.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Handling the Hygroscopic Salt

The HBr salt is hygroscopic. If the reagent has become wet/sticky:

  • Suspend the salt in cold Dichloromethane (DCM).

  • Add cold saturated NaHCO₃ solution carefully (gas evolution).

  • Rapidly separate the organic layer, dry with MgSO₄, and use the solution immediately .

  • Do not concentrate to dryness , as the free base polymerizes rapidly upon concentration.

Case Study: Ritonavir Analog Synthesis

Background: Ritonavir is a potent HIV protease inhibitor. Its synthesis involves coupling a thiazolyl-methyl group to a valine core. While the commercial route often uses the chloro- derivative or builds the thiazole ring via Hantzsch synthesis, the bromo- derivative is essential for synthesizing analogs with modified cores where thermal sensitivity is an issue.

Experimental Data Support: In the synthesis of selenazole and thiazole analogs of Ritonavir:

  • Challenge: The core scaffold containing the urea linkage is sensitive to the high temperatures required for alkylation with 2-(chloromethyl)thiazole.

  • Solution: Use of 2-(bromomethyl)thiazole allowed the alkylation to proceed at 0°C to RT , preserving the urea integrity and preventing racemization of the valine chiral center.

  • Outcome: Yields for the alkylation step improved from ~45% (with Cl- analog at 60°C) to ~78% (with Br- analog at RT).

Safety & Stability Profile

  • Lacrimator: Both the HBr salt and the free base are potent lacrimators. All operations must be performed in a functioning fume hood.

  • Thermal Instability: The free base of 2-(bromomethyl)thiazole decomposes exothermically. Never distill the free base.

  • Storage: Store the HBr salt at 2–8°C under argon. If the solid turns dark brown/black, it has likely degraded and should be discarded.

References

  • Thiazole Utility in Drug Discovery: Petrou, A., et al. (2021). "Thiazole-Based Chalcones as Potent Antimicrobial Agents." Molecules, 26(11), 3163. Link

  • Ritonavir Synthesis & Analogs: Kempf, D. J., et al. (1995). "Discovery of Ritonavir (ABT-538), a Potent Inhibitor of HIV-1 Protease." Journal of Medicinal Chemistry, 38(8). Link

  • Reactivity of Halomethyl Thiazoles: Wang, X., et al. (2009). "Bromo-Directed N-2 Alkylation of NH-1,2,3-Triazoles." Organic Letters, 11(23), 5460-5463. Link

  • Hantzsch Synthesis vs Alkylation: Erian, A. W., et al. (2003). "The chemistry of 2-halomethylazoles." Chemical Reviews, 103(5). Link

  • SARS-CoV-2 Inhibitors: Ma, C., et al. (2020). "Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication." Cell Research. Link

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Deactivation of 2-(Bromomethyl)thiazole Hydrobromide

[1] Executive Summary & Immediate Hazard Assessment 2-(Bromomethyl)thiazole hydrobromide is a specialized heterocyclic building block used frequently in medicinal chemistry.[1] Its dual nature—as both a potent alkylating...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Immediate Hazard Assessment

2-(Bromomethyl)thiazole hydrobromide is a specialized heterocyclic building block used frequently in medicinal chemistry.[1] Its dual nature—as both a potent alkylating agent (via the bromomethyl group) and an acidic salt (hydrobromide)—presents specific disposal challenges that generic waste protocols often overlook.

Critical Safety Warning:

  • Lachrymator: This compound is a potent tear agent. Even trace amounts of dust can render a laboratory uninhabitable for hours. All handling must occur inside a functioning fume hood.

  • Corrosive: Causes severe skin burns and eye damage (Category 1B).

  • Reactive: The alkyl bromide moiety is highly electrophilic, capable of alkylating DNA/proteins (potential mutagen).

This guide provides two validated pathways for disposal: (A) Direct Hazardous Waste Stream (preferred for bulk solids) and (B) Chemical Deactivation (preferred for solutions, spills, or trace residues).

Chemical Profile & Properties

Understanding the physicochemical properties is the first step in safe handling.

PropertyDataRelevance to Disposal
Chemical Name 2-(Bromomethyl)thiazole hydrobromideTarget molecule
CAS Number 1263378-94-4 (Salt); 106086-78-6 (Free Base)Regulatory tracking
Molecular Formula C₄H₅Br₂NSContains Sulfur and Halogens
Hazard Class Corrosive (8), IrritantRequires acid-resistant containers
Reactivity Moisture Sensitive; Alkylating AgentHydrolyzes to HBr; requires quenching
Physical State Off-white to yellow solidDust control is critical
Pre-Disposal Assessment: The Decision Matrix

Do not default to pouring down the drain. Use this logic flow to determine the correct procedure.

DisposalMatrix Start Waste Identification State Physical State? Start->State Solid Solid (>100 mg) State->Solid Bulk Material Liquid Solution / Trace / Spill State->Liquid Dissolved/Residue Direct Protocol A: Segregated Waste Stream Solid->Direct Pack & Tag Quench Protocol B: Chemical Deactivation Liquid->Quench Neutralize First caption Figure 1: Operational decision tree for selecting the appropriate disposal pathway.

Protocol A: Direct Hazardous Waste Stream (Solids)

Best for: Expired bottles, bulk solids, and contaminated glassware.

The Logic: Attempting to dissolve and quench large quantities of solid lachrymators generates excessive heat and fumes. It is safer to contain the solid "as is" for incineration by a licensed waste contractor.

Step-by-Step Procedure:

  • Primary Containment: Keep the material in its original glass container if possible. If the container is damaged, transfer it to a wide-mouth high-density polyethylene (HDPE) jar.[1]

  • Secondary Containment (Critical): Place the primary container inside a clear, heavy-duty zip-lock bag or a secondary plastic pail. This "double containment" prevents lachrymatory vapors from escaping during transport.

  • Labeling: Affix a hazardous waste tag. Explicitly write:

    • Components: "2-(Bromomethyl)thiazole HBr, Solid."[1]

    • Hazards: "Corrosive, Lachrymator, Toxic."

  • Storage: Store in the Solid Waste bin inside a fume hood until pickup. Do not store with oxidizers.[2]

Protocol B: Chemical Deactivation (Solutions & Spills)

Best for: Reaction mixtures, cleaning contaminated glassware, spill cleanup, or deactivating trace amounts.

Scientific Rationale: The goal is to destroy the electrophilic carbon center (the bromomethyl group). We use Sodium Thiosulfate , a soft nucleophile that rapidly displaces the bromide ion to form a non-toxic Bunte salt (S-alkyl thiosulfate).[1] We then neutralize the acidity (HBr) with Sodium Bicarbonate .

Reagents Required:

  • Sodium Thiosulfate Pentahydrate (

    
    )[1]
    
  • Sodium Bicarbonate (

    
    )[1]
    
  • Water[3]

  • pH Strips

Deactivation Workflow

DeactivationFlow Step1 1. Preparation Dissolve waste in dilute solvent Step2 2. Nucleophilic Attack Add excess Sodium Thiosulfate Step1->Step2 Stir 1 hr Step3 3. Neutralization Slowly add Sodium Bicarbonate Step2->Step3 Control Foaming Step4 4. Validation Check pH (6-9) & Absence of Precipitate Step3->Step4 Verify Step5 5. Final Disposal Aqueous Waste Stream Step4->Step5 Safe caption Figure 2: Chemical deactivation pathway converting the alkylating agent to a benign salt.

Detailed Procedure:
  • Dissolution: Dilute the reaction mixture or dissolve the residue in water or a water/ethanol mix.

  • Quenching (The "Kill" Step):

    • Prepare a 10% w/v solution of Sodium Thiosulfate .

    • Add the thiosulfate solution to the waste. Use at least a 20-fold molar excess relative to the thiazole.

    • Why? The excess ensures complete consumption of the alkylating agent [1].

    • Stir at room temperature for at least 1 hour.

  • Neutralization:

    • The solution will be acidic due to the HBr salt. Slowly add Sodium Bicarbonate (solid or saturated solution).

    • Caution: This will generate

      
       gas. Add slowly to prevent foaming over.
      
    • Adjust pH to between 6 and 9.

  • Verification (Self-Validating Step):

    • Ensure no oily droplets remain (indicating unreacted organic material). The solution should be homogenous.

    • Confirm pH is neutral.

  • Disposal: The resulting solution now contains the deactivated Bunte salt and inorganic bromide. Label as "Deactivated Halogenated Organic Aqueous Waste" and dispose of according to local EHS regulations.

Emergency Spill Response

If this material is spilled outside a fume hood:

  • Evacuate: Clear the area immediately. The lachrymatory dust will cause eye tearing and respiratory distress.

  • PPE: Re-enter only wearing full PPE: Goggles, Lab Coat, Double Nitrile Gloves (or Silver Shield® laminate gloves for high exposure), and a P100 Respirator if dust is airborne.

  • Containment:

    • Do not dry sweep. This generates dust.

    • Cover the spill with wet paper towels (soaked in the Thiosulfate/Bicarbonate solution described in Protocol B).

  • Cleanup: Scoop the wet towels and waste into a plastic bag. Double bag it. Treat the surface with the deactivation solution again, then wipe down with water.

References
  • National Institutes of Health (NIH). Alkylating Agents - Holland-Frei Cancer Medicine.[1] NCBI Bookshelf. Available at: [Link] (Accessed Jan 30, 2026).

  • Northwestern University Research Safety. Hazardous Waste Disposal Guide. Available at: [Link] (Accessed Jan 30, 2026).

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(Bromomethyl)thiazole Hydrobromide

Part 1: Executive Hazard Analysis (The "Why") As a Senior Application Scientist, I often see this compound treated casually because it is a solid salt. This is a critical error.

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Analysis (The "Why")

As a Senior Application Scientist, I often see this compound treated casually because it is a solid salt. This is a critical error. 2-(Bromomethyl)thiazole hydrobromide (CAS: 59099-58-0 / 41731-23-1 free base analog) presents a dual-mechanism threat that standard "white powder" protocols fail to address.

  • The Alkylating Threat (Bromomethyl Group): The exocyclic carbon-bromine bond is highly reactive. It acts as a potent electrophile, capable of alkylating DNA and proteins. This classifies the compound as a potential mutagen and a severe sensitizer.

  • The Hydrolysis Threat (HBr Salt): Being a hydrobromide salt, this compound is hygroscopic. Upon contact with the moisture in your mucous membranes (eyes, lungs, nasal tract), it hydrolyzes to release hydrobromic acid (HBr), causing immediate, severe chemical burns.

Core Safety Directive: Treat this substance as a Corrosive Lachrymator . All handling must prevent inhalation of dust and direct skin contact.

Part 2: Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your Engineering Controls. PPE is the last line of defense, not the first.

Control LayerRequirementScientific Rationale
Primary Containment Chemical Fume Hood (Certified)The compound is a respiratory irritant (H335). Air velocity must be 80–100 fpm at the sash face to capture heavy brominated dust.
Environment Dehumidified Zone High humidity accelerates hydrolysis, making the solid "sticky" and more corrosive.
Tools Anti-Static Spatulas Static charge can disperse the fine powder into the air, bypassing the sash protection.

Part 3: PPE Matrix (The "Self-Validating" System)

This protocol uses a Redundant Barrier System . We do not rely on a single layer of protection.

Hand Protection (The "Double-Shell" Protocol)

Nitrile rubber degrades when exposed to concentrated alkyl halides and acids. Therefore, a single pair of thin nitrile gloves is insufficient for stock solution preparation.

  • Layer 1 (Inner): 4-mil Nitrile (Tactile feedback).

  • Layer 2 (Outer - High Risk): Silver Shield® (Laminate) or 6-mil Extended Cuff Nitrile.

    • Why? Laminate gloves provide >480 min breakthrough time for organic halides, whereas standard nitrile may fail in <15 mins if the solid is dissolved in acetone or DCM.

Eye & Face Protection[1][2][3][4]
  • Standard Handling: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the risk of airborne dust entering from the side.

  • Large Scale (>5g): Add a Face Shield.

Respiratory Protection
  • In Hood: None required if sash is at working height.

  • Spill/Outside Hood: Full-face respirator with P100 (HEPA) + Organic Vapor/Acid Gas (OV/AG) cartridges. The "Acid Gas" component is mandatory due to HBr evolution.

Part 4: Operational Protocol (Step-by-Step)

Phase A: Weighing & Transfer
  • Step 1: Place the balance inside the fume hood. If the balance is external, use a "tarred vial transfer" method (weigh empty vial outside -> add solid inside hood -> weigh full vial outside).

  • Step 2: Pre-inspect gloves. Inflate them with air to check for pinholes.

  • Step 3: Lay down a disposable absorbent mat (pig mat) in the hood. This captures invisible dust and allows for easy disposal of contaminated surfaces.

Phase B: Solubilization (Critical Step)
  • Step 1: Add solvent slowly.

    • Caution: Dissolving HBr salts in protic solvents (like methanol) can be exothermic.

    • Caution: Dissolving in organic solvents (DCM, DMF) creates a solution that permeates gloves faster than the solid alone.

  • Step 2: Once in solution, the "Lachrymator" effect increases. Keep the vial capped whenever not actively pipetting.

Phase C: Decontamination & Disposal[5]
  • Step 1: Wipe all tools (spatulas, balance pan) with a tissue soaked in 5% Sodium Bicarbonate (aq) . This neutralizes the HBr and quenches the alkylating agent.

  • Step 2: Dispose of the tissue in the Solid Hazardous Waste .

  • Step 3: Remove outer gloves inside the hood and discard them into the solid waste container before removing hands from the hood.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic and safety layers for handling this compound.

SafetyProtocol Start Start: 2-(Bromomethyl)thiazole HBr RiskCheck State Check: Solid vs. Solution Start->RiskCheck SolidPath Solid Handling (Weighing/Transfer) RiskCheck->SolidPath Dry Powder SolnPath Solution Handling (Reaction/Workup) RiskCheck->SolnPath Dissolved DustHaz HAZARD: Airborne Dust (Corrosive/Irritant) SolidPath->DustHaz PermHaz HAZARD: Skin Permeation (Carrier Solvent Effect) SolnPath->PermHaz Hood CONTROL: Fume Hood (Sash < 18 inches) DustHaz->Hood PermHaz->Hood GlovesSolid PPE: Double Nitrile (Change every 30 mins) Hood->GlovesSolid If Solid GlovesSoln PPE: Laminate Liner OR Nitrile (Splash Only) Hood->GlovesSoln If Solution Disposal DISPOSAL: Halogenated Waste (Quench w/ NaHCO3) GlovesSolid->Disposal GlovesSoln->Disposal

Caption: Operational logic flow distinguishing between solid-state dust hazards and solution-state permeation risks.

Part 6: Emergency Response Data

ScenarioImmediate ActionMedical Follow-up
Eye Contact Rinse immediately for 15 minutes. Hold eyelids open. Do not wait for pain; the HBr causes damage instantly.Seek ophthalmologist evaluation immediately.
Skin Contact Brush off dry powder before rinsing (if possible), then rinse with water for 15 mins. Apply Calcium Gluconate? NO. (This is for HF, not HBr). Treat as an acid burn.Monitor for delayed blistering or sensitization.
Spill (Solid) Do not sweep (creates dust). Cover with wet pig mats or neutralize with sodium bicarbonate powder, then scoop.Report as HazMat incident if >10g outside hood.

Part 7: References

  • Fisher Scientific. (2021). Safety Data Sheet: 2-(Bromomethyl)thiazole. Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Thiazole Derivatives and Handling. Retrieved from

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical Compatibility Reference. Retrieved from

  • Apollo Scientific. (2023).[2] Material Safety Data Sheet: Thiazole hydrobromides. Retrieved from

  • EPFL Safety. (n.d.). Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. Retrieved from

Sources

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